molecular formula C9H10O4 B1217039 (+-)-3-(4-Hydroxyphenyl)lactic acid CAS No. 306-23-0

(+-)-3-(4-Hydroxyphenyl)lactic acid

Cat. No.: B1217039
CAS No.: 306-23-0
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is a hydroxycinnamic acid derivative of significant interest in biochemical and food science research. A prominent area of application is in the study of natural antifungal agents. This compound has been identified as one of several metabolites produced by antifungal lactobacilli cultures in dairy products, where it is investigated for its potential role in reducing food spoilage and enabling clean-label preservation strategies . Its mechanism of action is believed to involve synergy with other organic acids, as it is often found at concentrations below its minimum inhibitory concentration (MIC) in effective bioculture blends . This compound is also a known metabolite, detected in various organisms and linked to metabolic pathways such as in the human metabolic disorder Hawkinsinuria . Researchers value this chemical for its potential in developing natural bioprotective systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
Source PubChem
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InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID10861861
Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Solid
Record name Hydroxyphenyllactic acid
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Solubility

12.9 mg/mL at 16 °C
Record name Hydroxyphenyllactic acid
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CAS No.

306-23-0, 6482-98-0
Record name (±)-3-(4-Hydroxyphenyl)lactic acid
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Record name 4-Hydroxyphenyllactic acid
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Record name 3-(4-Hydroxyphenyl)lactic acid
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Record name DL-p-Hydroxyphenyllactic acid
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Record name DL-4-Hydroxyphenyllactic Acid Hydrate
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Record name P-HYDROXYPHENYL LACTIC ACID, DL-
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Foundational & Exploratory

(±)-3-(4-Hydroxyphenyl)lactic Acid: A Technical Guide to its Discovery, Origin, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-3-(4-Hydroxyphenyl)lactic acid (HPLA), a phenolic acid found in a variety of natural sources, has garnered increasing interest within the scientific community. This document provides a comprehensive overview of the discovery, natural origins, and methods of analysis for HPLA. It details its presence in fermented foods and its production by gut microbiota, particularly of the Lactobacillus genus. Furthermore, this guide presents detailed experimental protocols for the isolation, chemical synthesis, and quantification of HPLA, alongside a review of its involvement in metabolic signaling pathways. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Discovery and Origin

(±)-3-(4-Hydroxyphenyl)lactic acid, also known as p-hydroxyphenyllactic acid, is a metabolite derived from the amino acid tyrosine. While its presence as a product of microbial metabolism has been known for a considerable time, pinpointing a singular "discovery" is challenging as it appeared in the scientific literature as a known tyrosine catabolite in various biological contexts. Early studies on tyrosine metabolism in microorganisms and humans identified a range of phenolic acids, including HPLA.

Its primary origin in nature is as a metabolic byproduct of microorganisms, particularly lactic acid bacteria (LAB) such as Lactobacillus species. These bacteria are integral to the fermentation of many foods, which serve as a significant dietary source of HPLA. It is also produced by the human gut microbiota as part of the metabolism of dietary polyphenols and tyrosine.

Natural Sources:

HPLA is found in a variety of fermented foods, including:

  • Kimchi: A traditional Korean fermented vegetable dish.

  • Sauerkraut: Fermented cabbage.

  • Yogurt and Kefir: Fermented milk products.

  • Certain Cheeses and Sourdough Bread.

Beyond fermented foods, HPLA has been identified in a range of plant-based foods, such as muskmelon, coconut, and lemon grass[1]. The D-enantiomer of HPLA is primarily of bacterial origin, while the L-enantiomer is a metabolite in humans, often elevated in certain metabolic disorders like phenylketonuria (PKU) and tyrosinemia[1].

Data Presentation: Quantitative Analysis of HPLA in Natural Sources

The concentration of HPLA in fermented foods can vary widely depending on the specific microorganisms involved in fermentation, the substrate, and the fermentation conditions. The following table summarizes reported concentrations of HPLA in various sources.

Food SourceLactobacillus Strain(s)HPLA ConcentrationReference(s)
Kimchi Mixed Cultures12.0–21.1 µg/mL (early stage)[2]
Kimchi Mixed Cultures4.8–9.5 µg/mL (late stage)[2]
Fermentation Broth Lactobacillus sp. SK00775 µg/mL[3]
Fermentation Broth with 4-hydroxyphenylpyruvic acid Lactobacillus sp. SK0071.26 mg/mL

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of (±)-3-(4-Hydroxyphenyl)lactic acid.

Isolation of HPLA from Lactobacillus Culture

This protocol is adapted from methods used for the isolation of metabolites from lactic acid bacteria.

Objective: To isolate HPLA from a culture of a known HPLA-producing Lactobacillus strain.

Materials:

  • MRS broth

  • Lactobacillus strain (e.g., Lactobacillus plantarum)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform:methanol gradient)

  • HPLC system for purification and analysis

Procedure:

  • Cultivation: Inoculate a suitable volume of sterile MRS broth with the selected Lactobacillus strain. Incubate under anaerobic conditions at the optimal temperature for the strain (typically 30-37°C) for 48-72 hours.

  • Extraction:

    • Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells.

    • Collect the supernatant and acidify to pH 2.0 with 6M HCl.

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and gradually increasing the polarity.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing HPLA.

    • Pool the HPLA-containing fractions and evaporate the solvent.

  • Final Purification (Optional): For higher purity, the semi-purified HPLA can be further purified using preparative HPLC.

Chemical Synthesis of (±)-3-(4-Hydroxyphenyl)lactic Acid

This protocol is a general method adapted from the synthesis of similar phenolic acids.

Objective: To synthesize (±)-3-(4-Hydroxyphenyl)lactic acid from 4-hydroxybenzaldehyde.

Materials:

  • 4-hydroxybenzaldehyde

  • N-acetylglycine

  • Anhydrous sodium acetate

  • Acetic anhydride

  • 1N Hydrochloric acid

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Ethanol

  • Hydrogen gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of an Azlactone Intermediate:

    • In a round-bottom flask, combine 4-hydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry. This yields the azlactone intermediate.

  • Hydrolysis to the Pyruvic Acid Derivative:

    • Suspend the azlactone in a solution of 1N HCl.

    • Heat the mixture under reflux for 4-6 hours until the solid dissolves.

    • Cool the solution in an ice bath to crystallize the product, 3-(4-hydroxyphenyl)pyruvic acid.

    • Collect the crystals by filtration, wash with cold water, and dry.

  • Reduction to HPLA:

    • Dissolve the 3-(4-hydroxyphenyl)pyruvic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 5% Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 1-2 atm) and stir at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the ethanol under reduced pressure to yield crude (±)-3-(4-Hydroxyphenyl)lactic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure (±)-3-(4-Hydroxyphenyl)lactic acid.

Quantification of HPLA by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of HPLA in a sample matrix.

Objective: To determine the concentration of HPLA in a liquid sample (e.g., fermentation broth, biological fluid).

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLA analytical standard

  • Mobile phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile).

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation, solid-phase extraction cartridges).

Procedure:

  • Sample Preparation:

    • Fermentation Broth: Centrifuge to remove cells, filter the supernatant through a 0.22 µm filter.

    • Biological Fluids (e.g., urine, plasma): Perform protein precipitation by adding an equal volume of cold acetonitrile or perchloric acid, centrifuge, and filter the supernatant. Alternatively, use solid-phase extraction for sample cleanup and concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent. A typical isocratic mobile phase could be 95:5 (v/v) of 50 mM ammonium acetate buffer (pH 6.8) containing 5 mM tetrabutyl ammonium bromide and acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at 226 nm or fluorescence detection (excitation ~275 nm, emission ~305 nm).

  • Calibration Curve: Prepare a series of standard solutions of HPLA of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

  • Quantification: Inject the prepared sample and record the peak area for HPLA. Determine the concentration of HPLA in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of HPLA in Lactic Acid Bacteria

HPLA is synthesized from tyrosine through a two-step enzymatic process in lactic acid bacteria. This pathway is a part of the broader amino acid metabolism of these organisms.

Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Aminotransferase HPLA (±)-3-(4-Hydroxyphenyl)lactic acid (HPLA) HPPA->HPLA Hydroxy acid dehydrogenase

Biosynthesis of HPLA from Tyrosine in Lactic Acid Bacteria.
Experimental Workflow for Isolation and Quantification of HPLA

The following diagram illustrates the general workflow for isolating and quantifying HPLA from a bacterial culture.

cluster_0 Isolation cluster_1 Purification & Quantification Culture Lactobacillus Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction CrudeExtract Crude HPLA Extract Extraction->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom Fractions Collect & Analyze Fractions ColumnChrom->Fractions PureHPLA Purified HPLA Fractions->PureHPLA HPLC HPLC Quantification PureHPLA->HPLC Concentration Determine Concentration HPLC->Concentration

Workflow for HPLA Isolation and Quantification.
Proposed Signaling Pathway for HPLA-Mediated Inhibition of Fatty Acid Oxidation

HPLA has been observed to decrease fatty acid oxidation. A plausible mechanism for this is through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a central regulator of cellular energy homeostasis. Inhibition of this pathway can lead to a decrease in the activity of enzymes involved in fatty acid oxidation.

Proposed HPLA-Mediated Inhibition of Fatty Acid Oxidation.

Conclusion

(±)-3-(4-Hydroxyphenyl)lactic acid is a significant metabolite of both microbial and human origin, with its presence in the diet largely attributed to the consumption of fermented foods. This technical guide has provided an in-depth overview of its origins, methods for its isolation and synthesis, and its quantitative analysis. The provided experimental protocols and diagrams of key pathways offer a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development. Further research into the precise molecular mechanisms of HPLA's bioactivity will continue to unveil its potential roles in human health and disease.

References

An In-depth Technical Guide to the Biological Activity of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyllactic acid (4-HPLA), a phenolic acid metabolite derived from the amino acid tyrosine and produced by the gut microbiota, has garnered increasing scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 4-HPLA's bioactivity, with a focus on its antioxidant, anti-inflammatory, antimicrobial, antithrombotic, and potential anticancer and neuroprotective properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and therapeutic exploration of this promising natural compound.

Introduction

4-Hydroxyphenyllactic acid (4-HPLA) is a metabolite of tyrosine and is also produced by various bacteria, including those residing in the human gut.[1] Its presence in biological fluids has been associated with certain metabolic disorders and has been investigated as a potential biomarker.[2] Beyond its diagnostic utility, emerging research has highlighted the therapeutic potential of 4-HPLA, demonstrating a range of biological effects that are of significant interest for drug discovery and development. This guide will delve into the core biological activities of 4-HPLA, presenting the available scientific evidence in a structured and detailed manner.

Antioxidant Activity

4-HPLA has been reported to possess antioxidant properties, contributing to the mitigation of oxidative stress.[3] This activity is primarily attributed to its ability to scavenge free radicals.

Quantitative Data

While specific IC50 values for 4-hydroxyphenyllactic acid in DPPH and ABTS assays are not consistently reported in the readily available literature, the antioxidant capacity of phenolic acids is a well-established principle. For context, the IC50 values for various phenolic compounds in these assays are presented to provide a comparative framework.

AssayCompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
DPPH Radical Scavenging Various Phenolic AcidsVariesAscorbic Acid~5
ABTS Radical Scavenging Various Phenolic AcidsVariesTrolox~2-5

Note: The IC50 values for phenolic acids can vary significantly based on their specific structure and the experimental conditions.

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of 4-HPLA and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the 4-HPLA or standard solutions at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of 4-HPLA and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the 4-HPLA or standard solutions to a larger volume of the diluted ABTS radical solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity

4-HPLA has demonstrated potential anti-inflammatory effects by modulating key inflammatory pathways.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. 4-HPLA has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineStimulantCompoundIC50 for NO Inhibition (µM)
RAW 264.7LPS4-Hydroxyphenyllactic AcidData not consistently available
  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 4-HPLA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Cell Viability:

    • Perform an MTT assay on the remaining cells to assess the cytotoxicity of 4-HPLA.

Modulation of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory agents.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

    • Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After 24 hours of transfection, pre-treat the cells with different concentrations of 4-HPLA for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Luciferase Assay:

    • After 6-24 hours of stimulation, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa TLR4 TLR4/TNFR LPS/TNFa->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Cytoplasm_boundary Cell Membrane IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates HPLA 4-HPLA HPLA->IKK Inhibits DNA DNA (κB site) NFkB_n->DNA Binds Nucleus_boundary Nuclear Membrane Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by 4-HPLA.

Antimicrobial Activity

4-HPLA exhibits antimicrobial properties against a range of microorganisms, including bacteria and fungi.

Quantitative Data
MicroorganismCompoundMIC (mg/mL)
Listeria monocytogenes4-Hydroxyphenylacetic acid15.61 mM (~2.6 mg/mL)[4]
Candida albicansPhenyllactic acid7.5[5]
Candida albicans4-Hydroxyphenyllactic acid1.26 (produced by Lactobacillus sp. SK007)
Aspergillus niger4-Hydroxyphenyllactic acidData not consistently available
Mechanism of Action

The antimicrobial action of 4-HPLA is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes. Against fungi, it may inhibit key enzymes involved in cell wall synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Microorganism Preparation:

    • Culture the target microorganism (e.g., Candida albicans) in an appropriate broth medium (e.g., Sabouraud Dextrose Broth) to the mid-logarithmic phase.

    • Adjust the inoculum density to a standard concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of 4-HPLA in the broth medium.

    • Add the standardized inoculum to each well.

    • Include a positive control (microorganism without 4-HPLA) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of 4-HPLA that completely inhibits the visible growth of the microorganism.

Antithrombotic Activity

Recent studies have highlighted the antithrombotic potential of 4-HPLA, suggesting its ability to interfere with thrombus formation.

Signaling Pathway: PI3K/AKT/mTOR

The antithrombotic effect of a related compound, 4-hydroxyphenylacetic acid, has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which leads to the induction of autophagy.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits HPLA 4-HPLA HPLA->PI3K Inhibits HPLA->AKT Inhibits HPLA->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 4-HPLA, leading to autophagy induction.

Experimental Protocol: Arachidonic Acid-Induced Zebrafish Thrombosis Model
  • Animal Model:

    • Use zebrafish larvae at 3 days post-fertilization (dpf).

  • Treatment:

    • Place the larvae in a multi-well plate.

    • Pre-treat the larvae with various concentrations of 4-HPLA for a specified duration (e.g., 1 hour).

  • Thrombosis Induction:

    • Induce thrombosis by adding arachidonic acid (e.g., 60 µM) to the well water.

  • Observation and Analysis:

    • Observe the formation of thrombi in the caudal vein or artery under a microscope.

    • Quantify the extent of thrombosis by measuring the size of the thrombus or by staining red blood cells and measuring the fluorescence intensity in the heart region (a decrease indicates thrombus formation elsewhere).

    • Aspirin can be used as a positive control.

Anticancer and Neuroprotective Activities (Emerging Areas)

The anticancer and neuroprotective effects of 4-HPLA are emerging areas of research with limited but promising initial findings.

Anticancer Potential

In vitro studies on related phenolic compounds suggest that they can inhibit the proliferation of colon cancer cell lines such as HT-29 and Caco-2. The proposed mechanism often involves the induction of apoptosis.

  • Cell Culture:

    • Culture human colon cancer cells (e.g., HT-29) in an appropriate medium.

    • Seed the cells in a 96-well plate and allow them to attach.

  • Treatment:

    • Treat the cells with various concentrations of 4-HPLA for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neuroprotective Potential

Phenolic acids, as a class, have been investigated for their neuroprotective effects in various in vitro models of neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of signaling pathways related to neuronal survival.

  • Cell Culture:

    • Culture neuronal-like cells (e.g., SH-SY5Y or PC12) in a suitable medium.

  • Induction of Neurotoxicity:

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) for Alzheimer's disease models.

  • Treatment:

    • Co-treat or pre-treat the cells with different concentrations of 4-HPLA.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay.

    • Assess oxidative stress by measuring reactive oxygen species (ROS) levels.

    • Analyze apoptotic markers (e.g., caspase-3 activity).

Conclusion and Future Directions

4-Hydroxyphenyllactic acid is a multifaceted metabolite with a range of biological activities that hold significant therapeutic promise. Its antioxidant, anti-inflammatory, antimicrobial, and antithrombotic properties, supported by emerging evidence for anticancer and neuroprotective effects, make it a compelling candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its various biological activities.

  • Conducting comprehensive in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic profiles.

  • Exploring its potential as a lead compound for the development of novel therapeutics for a variety of diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of 4-hydroxyphenyllactic acid. The detailed protocols and signaling pathway diagrams are intended to facilitate the design and execution of future studies in this exciting area of natural product research.

References

The Role of 3-(4-hydroxyphenyl)lactic Acid (HPLA) in Gut Microbiome Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-hydroxyphenyl)lactic acid (HPLA), a metabolite produced by the gut microbiota from the amino acid tyrosine, is emerging as a key signaling molecule in the intricate communication network between the gut microbiome and its host. This technical guide provides an in-depth overview of the role of HPLA in gut microbiome signaling pathways, focusing on its production, molecular targets, and downstream effects on host physiology. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this microbial metabolite.

HPLA is primarily produced by various species of Lactobacillus and Bifidobacterium, common inhabitants of the human gut. Its production is influenced by the availability of dietary tyrosine and the composition of the gut microbiota. Once produced, HPLA can interact with host cells, modulating signaling pathways involved in immunity, metabolism, and intestinal homeostasis.

HPLA Production by Gut Microbiota

The synthesis of HPLA by gut bacteria is a multi-step process initiated by the transamination of tyrosine to 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, HPPA is reduced to HPLA. Several species of Lactobacillus and Bifidobacterium have been identified as significant producers of HPLA.

Bacterial SpeciesReported HPLA Production Levels
Lactobacillus plantarumCan produce significant amounts, with some strains showing high yields.
Bifidobacterium longumVarious strains are capable of producing HPLA.
Lactobacillus rhamnosusKnown to produce HPLA.
Bifidobacterium bifidumCapable of HPLA synthesis.
Lactobacillus acidophilusCertain strains contribute to HPLA production.

Signaling Pathways Modulated by HPLA

Current research indicates that HPLA exerts its biological effects primarily through the activation of the Hydroxycarboxylic Acid Receptor 3 (HCA3), a G-protein coupled receptor (GPCR). Emerging evidence also suggests a potential role for HPLA in the activation of the Nrf2 antioxidant pathway, although the direct mechanism is still under investigation.

HCA3 Signaling Pathway

HCA3 is a Gαi/o-coupled receptor expressed on various cell types, including immune cells and intestinal epithelial cells. The binding of HPLA to HCA3 initiates a cascade of intracellular signaling events.

HCA3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HPLA HPLA HCA3 HCA3 Receptor HPLA->HCA3 Binds to G_protein G_protein HCA3->G_protein Activates G_alpha_i G_alpha_i G_protein->G_alpha_i G_beta_gamma G_beta_gamma G_protein->G_beta_gamma AC AC G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Immune_Modulation Immune_Modulation cAMP->Immune_Modulation Modulates PKC PKC PLC->PKC Activates MAPK_pathway MAPK_pathway PKC->MAPK_pathway Activates MAPK_pathway->Immune_Modulation Leads to

Caption: HCA3 signaling cascade initiated by HPLA.

Upon HPLA binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can activate Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2.[2][3]

Quantitative Data on HPLA-HCA3 Interaction:

ParameterValueCell Line/System
EC50 for HCA3 activation In the low micromolar rangeCHO-K1 cells expressing human HCA3
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. While the direct activation of Nrf2 by HPLA is not yet fully elucidated, some studies suggest that HPLA may indirectly activate this pathway, potentially as a downstream consequence of HCA3 signaling or through other mechanisms that modulate cellular redox status.

Nrf2_Activation HPLA HPLA Cellular_Stress Cellular Stress / HCA3 Signaling? HPLA->Cellular_Stress Keap1 Keap1 Cellular_Stress->Keap1 Inactivates Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Releases Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Promotes

Caption: Proposed indirect activation of the Nrf2 pathway by HPLA.

Effects on Host Cells

HPLA's modulation of signaling pathways translates into tangible effects on host cells, particularly intestinal epithelial cells and immune cells.

Effects on Intestinal Epithelial Cells

HPLA is believed to play a role in maintaining intestinal barrier integrity and modulating inflammatory responses in the gut epithelium.

Quantitative Data on Cytokine Modulation in Caco-2 Cells:

CytokineEffect of HPLA Treatment
IL-8 Potential for modulation, but quantitative data is limited.
TNF-α Potential for modulation, but quantitative data is limited.
Effects on Immune Cells

Through its interaction with HCA3 on immune cells, HPLA can modulate immune responses, although the precise effects are still under active investigation.

Experimental Protocols

Quantification of HPLA in Fecal Samples by LC-MS/MS

This protocol provides a general framework for the quantification of HPLA in fecal samples. Specific parameters will need to be optimized for individual instruments and experimental conditions.

LCMS_Workflow Start Fecal Sample Collection & Lyophilization Extraction Metabolite Extraction (e.g., with methanol/water) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization (optional) Supernatant->Derivatization LC_Separation LC Separation (e.g., C18 column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification using stable isotope-labeled internal standard MS_Detection->Quantification End Data Analysis Quantification->End

Caption: Workflow for HPLA quantification by LC-MS/MS.

Key Methodological Considerations:

  • Sample Preparation: Homogenization of lyophilized fecal samples is crucial for reproducibility.

  • Extraction Solvent: A mixture of methanol and water is commonly used.

  • Internal Standard: Use of a stable isotope-labeled HPLA is essential for accurate quantification.

  • Chromatography: A C18 reversed-phase column is typically employed for separation.

  • Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, with specific precursor and product ion transitions for HPLA and the internal standard.

In Vitro Assessment of HPLA Effects on Intestinal Epithelial Cells

The Caco-2 cell line is a widely used model for studying the effects of compounds on the intestinal epithelium.

Caco2_Workflow Start Seed Caco-2 cells on permeable supports Differentiation Culture for 21 days to allow for differentiation and polarization Start->Differentiation TEER_Measurement Monitor Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Differentiation->TEER_Measurement HPLA_Treatment Treat with varying concentrations of HPLA TEER_Measurement->HPLA_Treatment Apical_Basolateral_Sampling Collect apical and basolateral media HPLA_Treatment->Apical_Basolateral_Sampling Cytokine_Analysis Analyze cytokine levels (e.g., IL-8, TNF-α) by ELISA Apical_Basolateral_Sampling->Cytokine_Analysis End Data Analysis Cytokine_Analysis->End

Caption: Experimental workflow for studying HPLA effects on Caco-2 cells.

Key Methodological Considerations:

  • Cell Culture: Caco-2 cells should be cultured on permeable supports to allow for the formation of a polarized monolayer.[4]

  • Differentiation: A 21-day culture period is typically required for full differentiation.[4]

  • Monolayer Integrity: Transepithelial Electrical Resistance (TEER) should be monitored to ensure the integrity of the cell monolayer.

  • Treatment: Cells can be treated with HPLA from either the apical or basolateral side to mimic luminal or systemic exposure, respectively.

  • Analysis: Cytokine levels in the culture media can be quantified using enzyme-linked immunosorbent assay (ELISA).

Conclusion and Future Directions

HPLA is a promising microbial metabolite with the potential to influence host health through its interaction with specific signaling pathways. The activation of HCA3 and the potential modulation of the Nrf2 pathway highlight its role in immunomodulation and antioxidant responses. Further research is needed to fully elucidate the quantitative aspects of HPLA's effects, its precise mechanisms of action, and its therapeutic potential in the context of various diseases. Future studies should focus on:

  • Determining the precise binding kinetics of HPLA with HCA3.

  • Quantifying the in vivo concentrations of HPLA in different gut segments and their correlation with health and disease states.

  • Elucidating the direct or indirect mechanisms of Nrf2 activation by HPLA.

  • Conducting comprehensive studies on the effects of HPLA on a wider range of immune and epithelial cell functions.

  • Investigating the therapeutic potential of HPLA-producing probiotics or HPLA itself in preclinical models of inflammatory and metabolic diseases.

References

A Technical Guide to the Natural Sources of p-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyllactic acid (HPLA), also known as 4-hydroxyphenyllactic acid, is a phenolic acid metabolite with growing interest in the scientific community. It is recognized for its potential antioxidant, antimicrobial, and signaling properties. As a naturally occurring compound, HPLA is synthesized by a variety of organisms, including bacteria, plants, and is also found as an endogenous metabolite in humans. This technical guide provides an in-depth overview of the natural sources of HPLA, its biosynthetic pathways, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

Natural Sources of p-Hydroxyphenyllactic Acid

The primary natural sources of HPLA can be categorized into microbial, plant, and animal (human) origins.

Microbial Sources: The Role of Lactic Acid Bacteria

The most significant and well-documented source of HPLA is its production by various species of Lactic Acid Bacteria (LAB) during fermentation.[1][2][3] These bacteria are integral to the production of numerous fermented foods, making these products a rich dietary source of HPLA.

Key HPLA-Producing Microbial Genera:

  • Lactobacillus: Several species within this genus are prolific producers of HPLA.[2][3]

  • Bifidobacterium: These bacteria, commonly found in the gut, also contribute to HPLA production.

  • Pediococcus: Certain species, such as Pediococcus acidilactici, are known to synthesize HPLA.

  • Other Microbial Sources: HPLA has also been identified as a metabolite in other bacteria, including Acinetobacter, Bacteroides, Clostridium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Pseudomonas, and Staphylococcus.

Fermented Foods as a Source of HPLA:

Given the prevalence of LAB in their production, many fermented foods contain varying concentrations of HPLA. The final concentration is dependent on the specific microbial strains used, the fermentation conditions, and the precursor availability in the raw materials.

Plant Sources

While less extensively studied than microbial sources, HPLA is also a natural constituent of some plants. In the plant kingdom, HPLA is a metabolite in the tyrosine conversion pathway and can serve as a precursor for more complex specialized metabolites, such as rosmarinic acid.

Identified Plant Sources:

  • Arabidopsis thaliana : This model plant organism has been shown to produce HPLA through the action of tyrosine aminotransferase and hydroxyphenylpyruvate reductase enzymes.

  • Other Potential Sources: The presence of HPLA biosynthesis pathways in Arabidopsis thaliana suggests that it is likely present in a wider range of plant species than currently documented.

Human Endogenous Production

HPLA is an endogenous metabolite in humans, primarily arising from two sources: the metabolism of the amino acid tyrosine and the metabolic activity of the gut microbiota. The D-isomer of HPLA is specifically of bacterial origin and can be detected in individuals with bacterial overgrowth.

Biosynthesis of p-Hydroxyphenyllactic Acid

The biosynthesis of HPLA follows a conserved pathway from the amino acid L-tyrosine in both microorganisms and plants.

Microbial Biosynthesis Pathway

In Lactic Acid Bacteria, the synthesis of HPLA from L-tyrosine involves a two-step enzymatic process:

  • Transamination: L-tyrosine is first converted to p-hydroxyphenylpyruvic acid (HPPA) by the action of an aminotransferase.

  • Reduction: HPPA is then reduced to HPLA by a hydroxyphenylpyruvate reductase or a similar D-lactate dehydrogenase.

Microbial_HPLA_Biosynthesis Tyrosine L-Tyrosine HPPA p-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Aminotransferase HPLA p-Hydroxyphenyllactic Acid (HPLA) HPPA->HPLA Hydroxyphenylpyruvate Reductase

Figure 1: Microbial biosynthesis of p-hydroxyphenyllactic acid from L-tyrosine.

Plant Biosynthesis Pathway

The biosynthesis of HPLA in plants, as demonstrated in Arabidopsis thaliana, follows a similar enzymatic cascade to that in microbes.

  • Transamination: Tyrosine aminotransferase (TAT) catalyzes the conversion of L-tyrosine to p-hydroxyphenylpyruvic acid.

  • Reduction: Hydroxyphenylpyruvate reductase (HPPR) then reduces p-hydroxyphenylpyruvic acid to p-hydroxyphenyllactic acid.

Plant_HPLA_Biosynthesis Tyrosine L-Tyrosine pHPP 4-Hydroxyphenylpyruvic Acid (pHPP) Tyrosine->pHPP Tyrosine Aminotransferase (TAT) pHPL 4-Hydroxyphenyllactic Acid (pHPL) pHPP->pHPL Hydroxyphenylpyruvate Reductase (HPPR)

Figure 2: Plant biosynthesis of p-hydroxyphenyllactic acid from L-tyrosine.

Quantitative Data of p-Hydroxyphenyllactic Acid in Natural Sources

The concentration of HPLA varies significantly depending on the source. The following tables summarize the reported quantitative data.

Table 1: Concentration of p-Hydroxyphenyllactic Acid Produced by Lactic Acid Bacteria Strains

Microbial StrainCulture MediumHPLA ConcentrationReference
Lactobacillus sp. SK007MRS Broth75 µg/mL
Lactobacillus sp. SK007MRS Broth with HPPA1.26 mg/mL
Lactobacillus plantarum strainsMRS Broth0.07 - 0.29 mM
Lactobacillus alimentarius strainsMRS Broth0.09 mM
Lactobacillus rhamnosus GGMRS Broth0.08 mM
Lactobacillus sanfranciscensis IDMCB1MRS Broth0.04 mM
Lactobacillus acidophilus IDMA2MRS Broth0.04 mM

Table 2: Concentration of p-Hydroxyphenyllactic Acid in Human Biological Samples

Biological MatrixConditionHPLA Concentration RangeReference
Serum (Healthy Volunteers)Normal0.25–25 µmol/L (LLOQ 0.25 µmol/L)
UrineNormal< 2.0 mmol/mol creatinine

Experimental Protocols for the Analysis of p-Hydroxyphenyllactic Acid

Accurate quantification of HPLA from natural sources requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation

A simple and rapid method that avoids extensive extraction steps is often preferred.

  • Cell Removal: Centrifuge the microbial culture to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Direct Injection: The filtered supernatant can often be directly injected into the HPLC or LC-MS/MS system.

Protein precipitation is a common and effective method for preparing biological fluids for analysis.

  • Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL of serum).

  • Protein Precipitation: Add a 4-fold excess of cold methanol (400 µL) to the sample.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 2750 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Sample_Prep_Workflow cluster_0 Microbial Culture cluster_1 Biological Fluid Culture Culture Centrifuge Centrifuge Culture->Centrifuge Cell Removal Filter Filter Centrifuge->Filter Supernatant HPLC_LCMS HPLC or LC-MS/MS Analysis Filter->HPLC_LCMS Filtered Supernatant Fluid Fluid Precipitate Precipitate Fluid->Precipitate Add Methanol Centrifuge2 Centrifuge2 Precipitate->Centrifuge2 Vortex Centrifuge2->HPLC_LCMS Supernatant

Figure 3: General workflow for sample preparation of p-hydroxyphenyllactic acid.

HPLC and LC-MS/MS Analysis
  • Column: A reversed-phase C18 column is typically used (e.g., Atlantis dC18, 100 mm × 3.0 mm, 3 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is common.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Detection: UV detection at approximately 210 nm can be used. For higher sensitivity and specificity, coupling to a mass spectrometer is recommended.

LC-MS/MS offers high sensitivity and selectivity for the quantification of HPLA in complex matrices.

  • Chromatographic Conditions: Similar to HPLC, a reversed-phase C18 column with a gradient elution is employed.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for HPLA.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • MRM Transition: The specific precursor ion (m/z) to product ion (m/z) transition for HPLA should be optimized for the instrument being used.

Signaling Pathways Involving p-Hydroxyphenyllactic Acid

Recent research has begun to elucidate the role of gut microbiota-derived metabolites, including HPLA and related phenolic acids, in host signaling pathways. These metabolites can influence host physiology and contribute to the gut-liver axis communication.

Gut Microbiota-Host Communication

HPLA produced by the gut microbiota can be absorbed into the bloodstream and interact with host cells and signaling pathways. This communication is an area of active research, with implications for metabolic health and disease.

Potential Involvement in SIRT1 Signaling

Studies on structurally similar gut microbial metabolites, such as 4-hydroxyphenylacetic acid (4-HPA), have shown that they can activate the SIRT1 signaling pathway. Given the structural similarity and common origin of HPLA and 4-HPA, it is plausible that HPLA may also modulate SIRT1 or related pathways, which are crucial for regulating metabolism and cellular stress responses. Further research is needed to confirm this direct link.

HPLA_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Host System Dietary_Precursors Dietary Precursors (e.g., Tyrosine) Gut_Microbiota Gut Microbiota (e.g., Lactobacillus) Dietary_Precursors->Gut_Microbiota HPLA_produced p-Hydroxyphenyllactic Acid (HPLA) Gut_Microbiota->HPLA_produced Metabolism HPLA_absorbed Absorbed HPLA HPLA_produced->HPLA_absorbed Absorption Host_Signaling Host Cellular Signaling (e.g., potential SIRT1 modulation) HPLA_absorbed->Host_Signaling Physiological_Effects Physiological Effects (e.g., Antioxidant, Anti-inflammatory) Host_Signaling->Physiological_Effects

References

4-Hydroxyphenyllactic Acid: A Tyrosine Metabolite at the Crossroads of Host and Microbiome Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyllactic acid (HPLA), a phenolic acid derived from the metabolism of the amino acid tyrosine, has emerged as a significant biomarker with implications across a spectrum of physiological and pathological states. This technical guide provides a comprehensive overview of HPLA, detailing its biochemical origins in both human and microbial pathways, its role in various diseases, and its potential applications in clinical diagnostics and drug development. We present detailed methodologies for the quantification of HPLA in biological matrices, summarize key quantitative data, and illustrate the intricate metabolic pathways involved. This document serves as a core resource for researchers and drug development professionals seeking to understand and leverage the role of HPLA in health and disease.

Introduction

4-Hydroxyphenyllactic acid (4-HPLA), also known as p-hydroxyphenyllactic acid, is an aromatic organic acid produced from the metabolism of tyrosine.[1] It is found in various biological fluids, including blood, urine, and cerebrospinal fluid (CSF).[2][3] The presence and concentration of HPLA are influenced by both host metabolic pathways and the metabolic activity of the gut microbiota.[1] Consequently, fluctuations in HPLA levels have been associated with a range of conditions, from inborn errors of metabolism to critical illnesses and gut dysbiosis, positioning it as a valuable biomarker.[4] This guide will delve into the core aspects of HPLA biochemistry, its analytical determination, and its clinical significance.

Biosynthesis of 4-Hydroxyphenyllactic Acid

HPLA is synthesized from L-tyrosine through a two-step enzymatic pathway. This process occurs in both humans and various microorganisms, particularly those residing in the gut.

Endogenous Human Metabolism

In humans, the synthesis of HPLA is a minor pathway of tyrosine catabolism. The primary route for tyrosine degradation proceeds via its conversion to 4-hydroxyphenylpyruvate, which is then further metabolized to homogentisate and ultimately fumarate and acetoacetate. However, under certain conditions, particularly when the main catabolic pathway is impaired, tyrosine can be shunted towards alternative routes, leading to the formation of HPLA.

The key enzymatic steps are:

  • Transamination of Tyrosine: L-tyrosine is first converted to 4-hydroxyphenylpyruvic acid (HPPA) by the enzyme tyrosine aminotransferase (TAT) . This reaction involves the transfer of an amino group from tyrosine to α-ketoglutarate, forming glutamate.

  • Reduction of 4-Hydroxyphenylpyruvate: HPPA is then reduced to 4-hydroxyphenyllactic acid by the enzyme 4-hydroxyphenylpyruvate reductase (HPPR) .

Microbial Metabolism

A significant proportion of circulating HPLA is derived from the metabolic activity of the gut microbiota. Certain species of bacteria, particularly from the genera Lactobacillus and Bifidobacterium, are known to produce HPLA from dietary tyrosine. The microbial pathway mirrors the human endogenous pathway, involving the conversion of tyrosine to HPPA and its subsequent reduction to HPLA. The D-enantiomer of HPLA is often considered to be of bacterial origin, whereas the L-enantiomer is the primary form produced endogenously in humans.

The following diagram illustrates the primary metabolic pathway for the synthesis of 4-hydroxyphenyllactic acid from tyrosine.

Tyrosine_to_HPLA Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) HPLA 4-Hydroxyphenyllactic Acid (HPLA) HPPA->HPLA 4-Hydroxyphenylpyruvate Reductase (HPPR)

Figure 1: Biosynthesis of 4-Hydroxyphenyllactic Acid from Tyrosine.

Quantitative Data of 4-Hydroxyphenyllactic Acid in Biological Fluids

The concentration of HPLA in biological fluids is a critical parameter for its use as a biomarker. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 4-Hydroxyphenyllactic Acid in Human Serum/Plasma

ConditionSample Size (n)HPLA Concentration (µmol/L)Reference
Healthy Volunteers48Median: 0.35 (Range: 0.15 - 0.85)
Critically Ill PatientsNot SpecifiedElevated levels predictive of outcome
Post-COVID-19 SyndromeNot SpecifiedElevated levels observed

Table 2: Concentration of 4-Hydroxyphenyllactic Acid in Human Urine

ConditionSample Size (n)HPLA Concentration (mmol/mol creatinine)Reference
Healthy/NormalNot Specified0 - 3
TyrosinemiaNot SpecifiedIncreased
Phenylketonuria (PKU)Not SpecifiedIncreased
Tyrosinemia Type INot SpecifiedElevated
Tyrosinemia Type IINot SpecifiedIncreased
Tyrosinemia Type IIINot SpecifiedIncreased

Table 3: Concentration of 4-Hydroxyphenyllactic Acid in Human Cerebrospinal Fluid (CSF)

ConditionSample Size (n)HPLA Concentration (µmol/L)Reference
Phenylketonuria (PKU)Not SpecifiedRelatively higher concentrations
TyrosinemiaNot SpecifiedRelatively higher concentrations

Experimental Protocols for HPLA Quantification

Accurate and precise quantification of HPLA is essential for its clinical and research applications. The following sections detail common methodologies.

Sample Collection and Storage
  • Serum/Plasma: Blood should be collected in appropriate tubes (e.g., serum separator tubes or EDTA tubes). Serum or plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Urine: Random or 24-hour urine collections can be used. Samples should be stored at -20°C or lower.

  • Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene tubes, centrifuged to remove cells, and stored at -80°C.

UPLC-MS/MS Method for HPLA in Serum

This method is adapted from Sobolev et al. (2023).

4.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, add an internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

4.2.2. Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

4.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transition: The specific precursor-to-product ion transition for HPLA should be monitored (e.g., m/z 181.1 -> 119.1).

  • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity.

The following diagram outlines the workflow for the UPLC-MS/MS analysis of HPLA.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (Serum, Urine, CSF) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (Reverse Phase) Supernatant->UPLC MS Mass Spectrometry (ESI-, MRM) UPLC->MS Data Data Acquisition and Quantification MS->Data

Figure 2: Experimental Workflow for UPLC-MS/MS Quantification of HPLA.

HPLA in Health and Disease: Clinical Significance

Elevated levels of HPLA can be indicative of several clinical conditions:

  • Inborn Errors of Metabolism: HPLA is a key diagnostic marker for tyrosinemia (Types I, II, and III) and phenylketonuria (PKU) . In these disorders, defects in the primary tyrosine or phenylalanine metabolic pathways lead to the accumulation of upstream metabolites, which are then shunted to alternative pathways, resulting in increased HPLA production.

  • Gut Dysbiosis: As a product of microbial metabolism, altered HPLA levels can reflect changes in the composition and function of the gut microbiota.

  • Critical Illness and Post-COVID-19 Syndrome: Elevated serum HPLA has been identified as a potential prognostic biomarker in critically ill patients and in individuals with post-COVID-19 syndrome, possibly reflecting metabolic derangements and inflammation.

  • Mitochondrial Function: Some studies suggest a link between HPLA and mitochondrial function, with HPLA potentially influencing the production of reactive oxygen species (ROS).

HPLA and Signaling Pathways

While HPLA is primarily recognized as a metabolite and biomarker, its potential role as a signaling molecule is an area of emerging research. Direct receptor-mediated signaling pathways for HPLA have not yet been clearly elucidated. However, its influence on cellular processes can be inferred through its impact on metabolic pathways.

The tyrosine metabolic network is a complex system with multiple branch points leading to the synthesis of various biologically active molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin). The flux through these pathways is tightly regulated.

The following diagram illustrates the central position of tyrosine in various metabolic pathways, including the pathway leading to HPLA.

Tyrosine_Metabolism_Hub cluster_catabolism Catabolism cluster_bioactive Bioactive Molecules Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA DOPA L-DOPA Tyrosine->DOPA Thyroxine Thyroxine Tyrosine->Thyroxine Melanin Melanin Tyrosine->Melanin HPLA 4-Hydroxyphenyllactic Acid HPPA->HPLA Homogentisate Homogentisic Acid HPPA->Homogentisate Fumarate Fumarate & Acetoacetate Homogentisate->Fumarate Dopamine Dopamine DOPA->Dopamine

References

An In-depth Technical Guide to the Physiological Effects of 3-(4-Hydroxyphenyl)lactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)lactic acid (HPLA), a phenolic acid primarily produced by gut microbiota, is emerging as a significant modulator of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of HPLA's physiological effects, with a focus on its anti-inflammatory, antioxidant, and metabolic regulatory roles. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts targeting this promising bioactive molecule.

Introduction

3-(4-Hydroxyphenyl)lactic acid (HPLA) is a metabolite derived from the bacterial fermentation of tyrosine. It is naturally present in various fermented foods and is a key product of the gut microbiome, particularly from species of Lactobacillus and Bifidobacterium. HPLA has garnered significant scientific interest due to its diverse physiological activities, which include potent antioxidant and anti-inflammatory properties. This guide will delve into the core mechanisms of action of HPLA, presenting a technical summary for researchers and professionals in the field of drug development.

Physicochemical Properties

PropertyValue
IUPAC Name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Synonyms HPLA, p-Hydroxyphenyllactic acid
CAS Number 306-23-0
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Solid
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml)

Physiological Effects and Mechanisms of Action

Anti-inflammatory Effects

HPLA exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, have demonstrated HPLA's ability to attenuate the inflammatory response.

3.1.1. Inhibition of the TLR4/NF-κB Signaling Pathway

The primary mechanism underlying HPLA's anti-inflammatory effect is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. HPLA has been shown to directly bind to TLR4, thereby preventing the downstream activation of the nuclear factor-kappa B (NF-κB) cascade. This inhibition leads to a dose-dependent reduction in the production of pro-inflammatory cytokines.

Signaling Pathway Diagram: TLR4/NF-κB Inhibition by HPLA

TLR4_NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates HPLA HPLA HPLA->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: HPLA inhibits the LPS-induced TLR4/NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of HPLA

AssayCell LineTreatmentIC₅₀ ValueReference
Nitric Oxide (NO) ProductionRAW 264.7HPLA + LPSNot Reported[1][2]
TNF-α ProductionRAW 264.7HPLA + LPSDose-dependent inhibition observed[1][3]
IL-6 ProductionRAW 264.7HPLA + LPSDose-dependent inhibition observed[4]

Note: Specific IC₅₀ values for HPLA's anti-inflammatory effects are not consistently reported in the literature, though dose-dependent inhibition is a recurring observation.

Antioxidant Activity

HPLA demonstrates notable antioxidant properties by scavenging free radicals. This activity has been evaluated using various in vitro assays.

Quantitative Data: Antioxidant Capacity of HPLA

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryIC₅₀ values reported for similar phenolic compounds
Oxygen Radical Absorbance Capacity (ORAC)FluorescenceGeneral methodology available
Regulation of Metabolic Pathways

Recent studies suggest that HPLA plays a role in regulating metabolic processes, particularly in the context of alcoholic liver disease and muscle atrophy.

3.3.1. Modulation of the EGFR/PPAR-α Signaling Axis in Alcoholic Liver Disease

In a mouse model of alcoholic liver disease, HPLA was found to alleviate hepatic injury by modulating the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) signaling axis. This modulation helps to counteract alcohol-induced oxidative stress and lipid metabolism disorders.

Signaling Pathway Diagram: EGFR/PPAR-α Modulation by HPLA

EGFR_PPARa_Modulation Alcohol Alcohol EGFR EGFR Alcohol->EGFR Dysregulates PPARa PPAR-α Alcohol->PPARa Dysregulates HPLA HPLA HPLA->EGFR Modulates HPLA->PPARa Modulates OxidativeStress Oxidative Stress EGFR->OxidativeStress LipidMetabolism Lipid Metabolism Disorders PPARa->LipidMetabolism HepaticInjury Hepatic Injury OxidativeStress->HepaticInjury LipidMetabolism->HepaticInjury

Caption: HPLA modulates the EGFR/PPAR-α axis to mitigate hepatic injury.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of HPLA research.

Cell Culture and Treatment

Protocol for RAW 264.7 Macrophage Culture and LPS Stimulation

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein and RNA extraction) at a density that allows for 70-80% confluency at the time of treatment.

  • Pre-treatment: Pre-treat the cells with varying concentrations of HPLA for a specified period (e.g., 1-2 hours) before inducing an inflammatory response.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired duration (e.g., 24 hours for cytokine measurements).

Experimental Workflow: In Vitro Anti-inflammatory Assay

AntiInflammatory_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with HPLA Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Stimulate->Cytokine_ELISA qPCR qRT-PCR (TLR4, NF-κB pathway genes) Stimulate->qPCR WesternBlot Western Blot (p-p65, IκBα) Stimulate->WesternBlot

Caption: Workflow for assessing the anti-inflammatory effects of HPLA in vitro.

Quantification of HPLA in Biological Samples

High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding a threefold excess of cold methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

    • Cell Culture Media: Centrifuge to remove cell debris and collect the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Detection: UV detector set at an appropriate wavelength (e.g., 226 nm or 277 nm).

  • Quantification: Generate a standard curve using known concentrations of HPLA to quantify the amount in the samples.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) Protocol

  • RNA Extraction: Isolate total RNA from HPLA-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes in the TLR4/NF-κB pathway (e.g., Tlr4, Myd88, Traf6, Nfkb1). Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).

Protein Expression and Phosphorylation Analysis

Western Blot Protocol

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)lactic acid is a promising bioactive compound with significant physiological effects, particularly in the realms of inflammation and oxidative stress. Its ability to modulate key signaling pathways such as TLR4/NF-κB and potentially EGFR/PPAR-α highlights its therapeutic potential. However, further research is imperative to fully elucidate its mechanisms of action and to establish a comprehensive quantitative understanding of its efficacy. Future studies should focus on:

  • Determining the precise IC₅₀ and EC₅₀ values of HPLA for its various biological activities.

  • Conducting comprehensive dose-response studies in both in vitro and in vivo models.

  • Elucidating the detailed molecular interactions of HPLA with its protein targets.

  • Investigating the pharmacokinetics and bioavailability of HPLA.

  • Exploring the therapeutic potential of HPLA in a broader range of inflammatory and metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of 3-(4-Hydroxyphenyl)lactic acid.

References

An In-depth Technical Guide to 4-Hydroxyphenyllactic Acid (HPLA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of 4-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Hydroxyphenyllactic acid, also known as p-hydroxyphenyllactic acid, is a phenolic acid that plays a role in various physiological and pathological processes. It is a product of both human and microbial metabolism.

Chemical Structure and Identifiers
PropertyValue
IUPAC Name 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 306-23-0
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)O)O
InChI Key JVGVDSSUAVXRDY-UHFFFAOYSA-N
Synonyms HPLA, p-Hydroxyphenyllactic acid, 3-(4-Hydroxyphenyl)lactic acid
Physicochemical Properties
PropertyValueSource
Physical State Solid[1]
Melting Point 134-140°C
Solubility Soluble in DMSO and Methanol. Slightly soluble in acetone.
pKa Not available
LogP 0.38

Experimental Protocols

Synthesis of 4-Hydroxyphenyllactic Acid

HPLA can be synthesized through various chemical and biological methods. A common biosynthetic route involves the microbial fermentation of tyrosine.

Protocol: Biosynthesis of HPLA in Pediococcus acidilactici [2]

This protocol describes the biosynthesis of HPLA from tyrosine using the bacterium Pediococcus acidilactici.

  • Deamination of Tyrosine: Phenylalanine and tyrosine are first deaminated by an aminotransferase enzyme to form 4-hydroxyphenylpyruvic acid (HPPA)[2].

  • Reduction of HPPA: The resulting keto acid, HPPA, is then reduced by a D-lactate dehydrogenase to form 4-hydroxyphenyllactic acid (HPLA)[2].

A proposed biosynthetic pathway is visualized in the diagram below.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Aminotransferase HPLA 4-Hydroxyphenyllactic acid (HPLA) HPPA->HPLA D-lactate dehydrogenase

Biosynthetic pathway of HPLA from Tyrosine.
Purification of HPLA

Purification of HPLA from a reaction mixture or biological sample can be achieved using chromatographic techniques.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

A general approach for the purification of HPLA using reversed-phase HPLC is outlined below. The specific conditions may need to be optimized based on the sample matrix.

  • Sample Preparation: The crude sample containing HPLA is dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered through a 0.22 µm syringe filter to remove particulate matter.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm.

  • Fraction Collection: Fractions are collected based on the retention time of the HPLA peak.

  • Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield purified HPLA.

Analytical Methods

Protocol: Quantification of HPLA in Human Urine by HPLC with Fluorescence Detection [3]

This method provides a sensitive and accurate means of quantifying HPLA in biological samples.

  • Sample Preparation (Magnetic Solid-Phase Extraction):

    • Urine samples are pretreated to isolate HPLA using magnetic nanoparticles functionalized with a suitable sorbent.

    • The nanoparticles are then washed, and HPLA is eluted with an appropriate solvent.

  • Chromatographic Conditions:

    • Column: High-performance anion-exchange column (e.g., IonPac AS21).

    • Mobile Phase: Isocratic elution with 4 mmol/L sodium hydroxide.

    • Flow Rate: 0.45 mL/min.

    • Detection: Fluorescence detector with excitation at 277 nm and emission at 340 nm.

  • Quantification: The concentration of HPLA is determined by comparing the peak area of the sample to a standard curve of known HPLA concentrations. The linear dynamic range for this method is reported to be 0.05–10 mg/L, with a limit of detection of 0.020 mg/L.

The general workflow for the analytical determination of HPLA is depicted below.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Purification Purification Extraction->Purification Chromatographic Separation Chromatographic Separation Purification->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

General analytical workflow for HPLA determination.

Biological Significance and Signaling Pathways

HPLA is a metabolite that has been implicated in various biological processes and is considered a biomarker for certain diseases. Elevated levels of HPLA have been observed in conditions such as phenylketonuria and tyrosinemia.

While the direct signaling pathways of HPLA are still under investigation, studies on the structurally similar compound, 4-hydroxyphenylacetic acid (4-HPAA), provide insights into its potential mechanisms of action. 4-HPAA has been shown to inhibit the production of reactive oxygen species (ROS) and subsequently modulate the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Given the structural similarity, it is plausible that HPLA exerts its biological effects through similar mechanisms.

The proposed mechanism involves the regulation of Nrf2, a key transcription factor in the antioxidant response, leading to a reduction in oxidative stress and downstream inflammatory signaling.

The potential signaling pathway influenced by HPLA, based on data from the related compound 4-HPAA, is illustrated below.

G HPLA HPLA (proposed) ROS Reactive Oxygen Species (ROS) HPLA->ROS inhibits Nrf2 Nrf2 HPLA->Nrf2 activates NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Nrf2->ROS inhibits Inflammation Inflammatory Response NFkB->Inflammation CellSurvival Cell Survival & Proliferation MAPK->CellSurvival

Proposed signaling pathway for HPLA.

Role in Drug Development

The antioxidant and potential anti-inflammatory properties of HPLA make it a molecule of interest for drug development. Its role as a biomarker in metabolic disorders also highlights its diagnostic potential. Further research is needed to fully elucidate its therapeutic applications and to develop HPLA or its derivatives as novel therapeutic agents. The development of robust and validated analytical methods, such as the HPLC method described, is crucial for its application in clinical and pharmaceutical research.

References

The Antifungal Potential of 4-Hydroxyphenyllactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research on the antifungal properties of 4-hydroxyphenyllactic acid, this guide utilizes data from its closely related and more extensively studied parent compound, phenyllactic acid (PLA). As a hydroxylated derivative, 4-hydroxyphenyllactic acid is presumed to exhibit similar, though not identical, antifungal characteristics. The information presented herein, therefore, serves as a comprehensive proxy to understand the potential antifungal attributes of 4-hydroxyphenyllactic acid.

Introduction

4-Hydroxyphenyllactic acid (4-HO-PLA) is a phenolic compound produced by various lactic acid bacteria (LAB) and has been identified as a metabolite with notable antimicrobial properties. While research has highlighted its general antifungal capabilities, a detailed body of evidence specifying its quantitative efficacy and precise mechanisms of action remains to be fully elucidated. This technical guide aims to provide an in-depth overview of the antifungal properties of 4-HO-PLA, drawing parallels from the wealth of data available for phenyllactic acid (PLA). This document is intended for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, experimental protocols, and visual representations of its mode of action.

Quantitative Antifungal Activity of Phenyllactic Acid

The antifungal efficacy of PLA has been quantified against a broad spectrum of fungal species, including common food spoilage molds and pathogenic yeasts. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death, are key parameters in assessing antifungal activity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Phenyllactic Acid (PLA) against Various Fungal Species [1][2][3]

Fungal SpeciesStrainMIC (mg/mL)MFC (mg/mL)
Aspergillus flavusITEM51347.510
ITEM51357.510
Aspergillus nigerITEM51327.510
Aspergillus ochraceusITEM51337.57.5
Aspergillus terreusITEM51367.510
Penicillium brevicompactumITEM51407.510
Penicillium chrysogenumITEM515157.5
ITEM515257.5
Penicillium citrinumITEM51447.510
ITEM51457.510
ITEM51467.510
Penicillium communeITEM515057.5
Penicillium polonicumITEM514157.5
ITEM514257.5
ITEM514357.5
Penicillium roquefortiIBT1868755
Penicillium solitumITEM514957.5
Fusarium sp.ITEM51537.57.5
Candida albicansATCC900287.57.5-10
Clinical Isolate C77.57.5-10
Clinical Isolate C147.57.5-10
Clinical Isolate C177.57.5-10
Clinical Isolate C197.57.5-10
Aspergillus flavus-612

Mechanism of Antifungal Action

The antifungal activity of PLA is primarily attributed to its ability to disrupt the structural and functional integrity of the fungal cell membrane. This leads to a cascade of events culminating in cell death. The proposed mechanism is multifaceted and involves the following key actions:

  • Disruption of Cell Membrane Integrity: PLA compromises the fungal cell membrane, leading to increased permeability. This is evidenced by an increase in extracellular conductivity and the leakage of intracellular components such as proteins and nucleic acids.[2][4]

  • Interference with Mitochondrial Function: PLA has been shown to inhibit the activity of key mitochondrial enzymes, including ATPase and dehydrogenases. This impairs the mitochondrial respiratory chain and leads to a significant reduction in ATP synthesis, thereby depleting the cell of its primary energy source.

  • Induction of Oxidative Stress: While some studies suggest that PLA can decrease the production of reactive oxygen species (ROS) in certain contexts, others indicate that the cellular damage caused by membrane disruption can lead to an imbalance in redox homeostasis, contributing to fungal cell death.

Antifungal_Mechanism_of_PLA cluster_extracellular Extracellular Environment cluster_cell Fungal Cell cluster_membrane_effects Membrane Disruption cluster_mitochondrion_effects Mitochondrial Dysfunction PLA Phenyllactic Acid (PLA) cell_wall Cell Wall PLA->cell_wall Penetrates cell_membrane Cell Membrane PLA->cell_membrane Disrupts Integrity mitochondrion Mitochondrion PLA->mitochondrion Interferes with Energy Metabolism permeability Increased Permeability cell_membrane->permeability cytoplasm Cytoplasm enzyme_inhibition Inhibition of ATPase & Dehydrogenases mitochondrion->enzyme_inhibition leakage Leakage of Intracellular Components (Proteins, Nucleic Acids) permeability->leakage cell_death Fungal Cell Death leakage->cell_death atp_depletion Decreased ATP Synthesis enzyme_inhibition->atp_depletion atp_depletion->cell_death

Caption: Proposed mechanism of antifungal action of Phenyllactic Acid (PLA).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by Broth Microdilution

This protocol is adapted from methodologies described for testing the antifungal susceptibility of PLA.

Materials:

  • Phenyllactic acid (or 4-hydroxyphenyllactic acid)

  • Fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile distilled water or appropriate solvent for PLA

  • Spectrophotometer

  • Incubator

  • Sterile agar plates (e.g., Potato Dextrose Agar)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a spore suspension or yeast cell suspension in sterile saline or broth.

    • Adjust the concentration of the suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of PLA Dilutions:

    • Prepare a stock solution of PLA in a suitable solvent.

    • Perform serial two-fold dilutions of the PLA stock solution in the broth medium directly in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the PLA dilutions.

    • Include a positive control (inoculum in broth without PLA) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 28-37°C) for 24-72 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity or use a microplate reader to measure the optical density at a suitable wavelength (e.g., 600 nm).

    • The MIC is the lowest concentration of PLA that shows no visible growth or a significant reduction in growth compared to the positive control.

  • MFC Determination:

    • Take an aliquot from the wells that show no visible growth (at and above the MIC).

    • Plate the aliquots onto fresh agar plates.

    • Incubate the plates under the same conditions as the microtiter plate.

    • The MFC is the lowest concentration of PLA that results in no fungal growth on the agar plates.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (1-5 x 10^5 CFU/mL) start->prep_inoculum prep_pla Prepare Serial Dilutions of PLA in 96-well Plate start->prep_pla inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_pla->inoculate incubate Incubate Plate (24-72 hours) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_for_mfc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_for_mfc incubate_plates Incubate Agar Plates plate_for_mfc->incubate_plates read_mfc Determine MFC (Lowest concentration with no growth on agar) incubate_plates->read_mfc end End read_mfc->end

Caption: Workflow for MIC and MFC determination using broth microdilution.

Potential Interaction with Fungal Signaling Pathways

While direct evidence of 4-hydroxyphenyllactic acid or phenyllactic acid interacting with specific fungal signaling pathways like the cAMP-dependent protein kinase A (PKA) pathway or the Mitogen-Activated Protein Kinase (MAPK) cascades is currently lacking, it is plausible that the cellular stress induced by these compounds could trigger such pathways. Fungal cells employ these conserved signaling networks to respond to a variety of environmental stresses, including cell wall and membrane damage, and oxidative stress.

The disruption of the cell membrane and mitochondrial function by PLA likely constitutes a significant stressor. This could potentially activate the High Osmolarity Glycerol (HOG) pathway, a MAPK pathway crucial for responding to osmotic and oxidative stress, or the Cell Wall Integrity (CWI) pathway, another MAPK pathway that responds to cell wall and membrane perturbations. Activation of these pathways would lead to a transcriptional response aimed at mitigating the damage and promoting survival. Further research is required to elucidate the specific signaling responses of fungi to 4-hydroxyphenyllactic acid.

Fungal_Stress_Response_Pathway cluster_cell Fungal Cell cluster_signaling Stress Signaling Pathways (Hypothesized) pla 4-Hydroxyphenyllactic Acid (Induces Cellular Stress) membrane_damage Cell Membrane Damage pla->membrane_damage mitochondrial_stress Mitochondrial Stress (ROS, ATP depletion) pla->mitochondrial_stress hog_pathway HOG Pathway (MAPK Cascade) membrane_damage->hog_pathway Activates cwi_pathway CWI Pathway (MAPK Cascade) membrane_damage->cwi_pathway Activates mitochondrial_stress->hog_pathway Activates camp_pka_pathway cAMP-PKA Pathway mitochondrial_stress->camp_pka_pathway Potentially Modulates stress_response Transcriptional Stress Response (e.g., gene expression changes for cell repair, antioxidant defense) hog_pathway->stress_response cwi_pathway->stress_response camp_pka_pathway->stress_response cell_death Inhibition of Growth / Cell Death stress_response->cell_death If stress is overwhelming

Caption: Hypothesized activation of fungal stress response pathways by 4-HO-PLA.

Conclusion

4-Hydroxyphenyllactic acid represents a promising natural antifungal compound. Based on the extensive data available for its parent compound, phenyllactic acid, it is likely to possess a broad spectrum of fungicidal activity. The primary mechanism of action is anticipated to be the disruption of the fungal cell membrane and the impairment of mitochondrial function. The provided quantitative data for PLA offers a valuable reference point for future investigations into the specific efficacy of 4-HO-PLA. The detailed experimental protocols outlined in this guide can serve as a foundation for researchers to further explore and validate the antifungal potential of 4-hydroxyphenyllactic acid, contributing to the development of novel and effective antifungal agents.

References

4-Hydroxyphenyllactic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyllactic acid (4-HPLA), a phenolic acid derived from the microbial metabolism of the amino acid tyrosine, has garnered increasing interest in the scientific community. This metabolite, produced by a variety of microorganisms, particularly lactic acid bacteria (LAB) and Bifidobacteria, is not only a significant component of fermented foods and the gut microbiome but also exhibits a range of bioactive properties, including antifungal, antioxidant, and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the core aspects of 4-HPLA in microbial metabolism, including its biosynthesis and degradation, quantitative data on its production, detailed experimental protocols for its study, and its role in host-microbe signaling pathways.

Biosynthesis of 4-Hydroxyphenyllactic Acid

The primary pathway for the microbial biosynthesis of 4-HPLA is the conversion of the aromatic amino acid L-tyrosine. This two-step process involves the initial transamination of tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA), followed by the reduction of 4-HPPA to 4-HPLA.[2][3]

  • Transamination of L-Tyrosine: An aromatic aminotransferase catalyzes the transfer of an amino group from L-tyrosine to an α-keto acid acceptor, yielding 4-HPPA.

  • Reduction of 4-Hydroxyphenylpyruvic Acid: A dehydrogenase, often an aromatic lactate dehydrogenase (ALDH) or a similar (R)-4-hydroxyphenyllactate dehydrogenase, reduces the keto group of 4-HPPA to a hydroxyl group, forming 4-HPLA.[4] This reaction is typically NAD(P)H-dependent.

4-HPLA Biosynthesis Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) Tyrosine->HPPA Aromatic aminotransferase HPLA 4-Hydroxyphenyllactic Acid (4-HPLA) HPPA->HPLA (R)-4-hydroxyphenyllactate dehydrogenase (ALDH) (NAD(P)H -> NAD(P)+)

Fig. 1: Biosynthetic pathway of 4-HPLA from L-tyrosine.

Microbial Degradation of 4-Hydroxyphenyllactic Acid

While the degradation pathway of 4-HPLA is not as extensively characterized as its biosynthesis, it is presumed to follow a similar route to that of the structurally related compound, 4-hydroxyphenylacetic acid (4-HPAA), which has been studied in organisms like Pseudomonas and Acinetobacter species. This putative pathway involves the conversion of 4-HPLA back to 4-HPPA, which can then be further metabolized. A plausible degradation route involves the following steps:

  • Oxidation to 4-Hydroxyphenylpyruvic Acid: The initial step is likely the oxidation of 4-HPLA to 4-HPPA, catalyzed by a dehydrogenase.

  • Conversion to 4-Hydroxyphenylacetic Acid: 4-HPPA can be oxidatively decarboxylated to 4-HPAA.

  • Hydroxylation to 3,4-Dihydroxyphenylacetic Acid: 4-HPAA is hydroxylated to form 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid).

  • Ring Cleavage: The aromatic ring of 3,4-dihydroxyphenylacetic acid is then opened by a dioxygenase, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

4-HPLA Degradation HPLA 4-Hydroxyphenyllactic Acid (4-HPLA) HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) HPLA->HPPA Dehydrogenase (NAD(P)+ -> NAD(P)H) HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) HPPA->HPAA Oxidative decarboxylation DHPAA 3,4-Dihydroxyphenylacetic Acid HPAA->DHPAA 4-HPAA-3-hydroxylase RingCleavage Ring Cleavage Products DHPAA->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Fig. 2: Putative degradation pathway of 4-HPLA.

Quantitative Data on 4-HPLA Production

Various microbial species have been shown to produce 4-HPLA, with production levels influenced by the species, strain, and fermentation conditions. The following tables summarize quantitative data from different studies.

MicroorganismFermentation MediumPrecursor Supplement4-HPLA ConcentrationReference
Lactobacillus sp. SK007MRS brothNone75 µg/mL
Lactobacillus sp. SK007MRS broth4-Hydroxyphenylpyruvic acid1.26 mg/mL
Pediococcus acidilactici DSM 20284MRS brothNone0.25 mM
Bifidobacterium bifidumModified MRS with glucoseTyrosine~10-100 µM
Bifidobacterium breveModified MRS with glucoseTyrosine~10-100 µM
Bifidobacterium longumModified MRS with glucoseTyrosine~10-100 µM
Sample TypeCondition4-HPLA ConcentrationReference
Infant FecesBreastfed infantsPositive correlation with Bifidobacterium abundance
Human Blood SerumHealthy volunteers0.25–25 µmol/L
KimchiEarly fermentation4.8–9.5 µg/mL

Experimental Protocols

Quantification of 4-HPLA by HPLC/UPLC-MS/MS

Objective: To quantify the concentration of 4-HPLA in microbial culture supernatants or biological fluids.

Methodology (adapted from Sobolev et al., 2023):

  • Sample Preparation (Serum):

    • To 100 µL of serum, add an internal standard solution.

    • Precipitate proteins by adding methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • System: Ultra-High-Pressure Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase A: 0.2% acetic acid in water.

    • Mobile Phase B: 0.2% acetic acid in acetonitrile.

    • Gradient Elution: A step-gradient from 5% to 100% mobile phase B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 4-HPLA (e.g., m/z 181.1 > 107.1).

    • Quantification: Generate a standard curve using known concentrations of 4-HPLA and calculate the concentration in the samples based on the peak area ratio to the internal standard.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Serum, Supernatant) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Reverse-Phase C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quantify Quantification against Standard Curve Detect->Quantify

Fig. 3: Experimental workflow for 4-HPLA quantification.
Enzyme Assay for (R)-4-Hydroxyphenyllactate Dehydrogenase

Objective: To determine the activity of (R)-4-hydroxyphenyllactate dehydrogenase by monitoring the consumption of NADH.

Principle: The enzyme catalyzes the reduction of 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the enzyme activity.

Methodology (adapted from standard lactate dehydrogenase assays):

  • Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.3.

    • NADH solution: 6.6 mM in assay buffer.

    • Substrate solution: 30 mM 4-hydroxyphenylpyruvic acid in assay buffer.

    • Enzyme solution: Cell-free extract or purified enzyme diluted in cold assay buffer.

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and maintain the temperature at 25°C.

    • In a cuvette, combine 2.8 mL of assay buffer, 0.1 mL of NADH solution, and 0.1 mL of the 4-hydroxyphenylpyruvic acid solution.

    • Incubate for 4-5 minutes to reach thermal equilibrium and measure any background rate of NADH oxidation.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

    • Immediately mix and record the decrease in absorbance at 340 nm over time.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Biological Effects

4-HPLA and related microbial metabolites are increasingly recognized for their ability to interact with host cells and modulate various signaling pathways, contributing to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant mechanism of phenolic acids like 4-HPLA is primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. Some evidence also suggests that related compounds like 4-HPAA can indirectly exert antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.

Anti-inflammatory Signaling

The anti-inflammatory effects of 4-HPLA and similar compounds are thought to be mediated through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the aryl hydrocarbon receptor (AhR) pathway.

  • NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response. While direct evidence for 4-HPLA is still emerging, it is plausible that it shares this mechanism with other structurally similar microbial metabolites.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces. Aromatic lactic acids, including indolelactic acid which is structurally similar to 4-HPLA, have been identified as agonists of the AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, where it can modulate the expression of target genes, including those involved in immune cell differentiation and cytokine production. Activation of AhR can lead to the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10, thus helping to maintain immune homeostasis.

Signaling_Pathways cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_NFkB NF-κB Pathway HPLA_AhR 4-HPLA AhR_complex Cytoplasmic AhR Complex HPLA_AhR->AhR_complex Binds and activates AhR_active Activated AhR-ARNT Heterodimer AhR_complex->AhR_active Translocates to nucleus and dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_active->XRE Binds to DNA Immune_Modulation Modulation of Immune Gene Expression (e.g., IL-10, Treg differentiation) XRE->Immune_Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NFkB_complex NF-κB/IκB Complex (Cytoplasm) IKK->NFkB_complex Phosphorylates IκB NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκB degradation releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Translocates to nucleus and activates transcription HPLA_NFkB 4-HPLA HPLA_NFkB->IKK Inhibits (?)

Fig. 4: Host signaling pathways modulated by 4-HPLA.

Conclusion

4-Hydroxyphenyllactic acid is a key microbial metabolite with significant implications for both microbial ecology and host health. Its production by beneficial gut bacteria and its presence in fermented foods highlight its relevance in human nutrition and microbiology. The antioxidant and immunomodulatory properties of 4-HPLA, mediated through pathways such as AhR and potentially NF-κB, present exciting opportunities for the development of novel therapeutics and functional foods. Further research into the detailed mechanisms of its degradation, its full range of biological targets, and its clinical efficacy will be crucial in harnessing the full potential of this fascinating molecule. This guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted role of 4-hydroxyphenyllactic acid in microbial metabolism and its impact on human health.

References

Methodological & Application

Synthesis of (±)-3-(4-Hydroxyphenyl)lactic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

(±)-3-(4-Hydroxyphenyl)lactic acid, also known as p-hydroxyphenyllactic acid (HPLA), is a phenolic compound with significant interest in the fields of medicine and nutrition. It is a metabolite of tyrosine and is produced by various microorganisms, including lactic acid bacteria found in the human gut. Research has indicated its potential as an antioxidant and its involvement in metabolic pathways. This document provides detailed protocols for the chemical and biochemical synthesis of (±)-3-(4-Hydroxyphenyl)lactic acid, intended for researchers, scientists, and professionals in drug development. The outlined methods offer robust and reproducible approaches to obtain this compound for further investigation.

Chemical Synthesis Approach

The chemical synthesis of (±)-3-(4-Hydroxyphenyl)lactic acid can be effectively achieved through a multi-step process commencing with 4-hydroxybenzaldehyde. This route involves the formation of an azlactone intermediate, followed by hydrolysis to the corresponding pyruvic acid, and subsequent reduction to the final lactic acid derivative. This method is advantageous for its scalability and control over reaction conditions.

Biochemical Synthesis Approach

An alternative, "green" approach involves the enzymatic conversion of L-tyrosine or 4-hydroxyphenylpyruvic acid using lactic acid bacteria. This biosynthetic method is of particular interest for applications in the food and pharmaceutical industries due to its use of renewable resources and mild reaction conditions. Species such as Lactobacillus plantarum have been shown to efficiently produce 4-hydroxyphenyllactic acid.[1]

Data Presentation

The following table summarizes the quantitative data for the key steps in the chemical synthesis of a structurally related compound, β-(3,4-dihydroxyphenyl)lactic acid, which provides a reasonable estimate for the synthesis of (±)-3-(4-Hydroxyphenyl)lactic acid.

StepStarting Material(s)ProductYield (%)Reference
1. Azlactone Formation3,4-dihydroxybenzaldehyde, N-acetylglycine, Ac₂O, NaOAcα-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid80.9[2]
2. Hydrolysis to Pyruvic Acidα-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acidβ-(3,4-Dihydroxyphenyl)pyruvic acid74.5[2]
3. Reduction to Lactic Acid (Catalytic Hydrogenation)β-(3,4-Dihydroxyphenyl)pyruvic acidβ-(3,4-dihydroxyphenyl)lactic acid99.7[2]
4. Reduction to Lactic Acid (NaBH₄) - part of a 6-step process(Not specified precursor)β-(3,4-dihydroxyphenyl)lactic acid48.4 (total)[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of (±)-3-(4-Hydroxyphenyl)lactic Acid

This protocol is adapted from the synthesis of β-(3,4-dihydroxyphenyl)lactic acid.

Step 1: Synthesis of 2-acetylamino-3-(4-acetoxyphenyl)acrylic acid (Azlactone Intermediate)

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde (10 mmol), N-acetylglycine (12 mmol), and anhydrous sodium acetate (12 mmol).

  • Add acetic anhydride (30 mL).

  • Heat the mixture at 80°C for 2 hours with constant stirring.

  • Increase the temperature to 100°C and maintain for an additional 1 hour.

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-water.

  • Stir until a yellow precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-(4-Hydroxyphenyl)pyruvic Acid

  • Suspend the dried azlactone intermediate (8 mmol) in 50 mL of 1 N HCl.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Decolorize the solution with activated carbon.

  • Filter the hot solution and then cool in an ice-water bath to induce crystallization.

  • Collect the resulting crystals of 3-(4-hydroxyphenyl)pyruvic acid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of (±)-3-(4-Hydroxyphenyl)lactic Acid via Catalytic Hydrogenation

  • In a stirred autoclave, dissolve 3-(4-hydroxyphenyl)pyruvic acid (5 mmol) in ethanol (50 mL).

  • Add 5% Pd/C catalyst (10-20 wt% of the pyruvic acid).

  • Pressurize the autoclave with hydrogen gas to 1.0 MPa.

  • Heat the reaction mixture to 60°C and stir for 20 hours.

  • After cooling and depressurizing, filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid from water to yield pure (±)-3-(4-hydroxyphenyl)lactic acid.

Protocol 2: Biochemical Synthesis of 3-(4-Hydroxyphenyl)lactic Acid

This protocol is based on the fermentation process using Lactobacillus sp.

Step 1: Inoculum Preparation

  • Culture Lactobacillus sp. SK007 in MRS broth at 37°C for 24 hours.

Step 2: Fermentation

  • Inoculate 100 mL of fresh MRS broth with the 24-hour culture (1% v/v).

  • For enhanced production, supplement the medium with 4-hydroxyphenylpyruvic acid (HO-4-PPA) to a final concentration of 1 mg/mL.

  • Incubate the culture at 37°C for 48-72 hours under anaerobic conditions.

Step 3: Extraction and Purification

  • Centrifuge the culture broth at 10,000 x g for 15 minutes to remove bacterial cells.

  • Acidify the supernatant to pH 2.0 with 6 N HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure.

  • The resulting crude extract can be further purified by column chromatography on silica gel.

Visualizations

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction1 Heat (80-100°C) 4-Hydroxybenzaldehyde->Reaction1 N-acetylglycine N-acetylglycine N-acetylglycine->Reaction1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction1 NaOAc NaOAc NaOAc->Reaction1 Azlactone Intermediate Azlactone Intermediate Reaction1->Azlactone Intermediate Azlactone_Intermediate_2 Azlactone Intermediate Reaction2 Reflux Azlactone_Intermediate_2->Reaction2 HCl HCl HCl->Reaction2 Pyruvic Acid Intermediate 3-(4-Hydroxyphenyl)pyruvic Acid Reaction2->Pyruvic Acid Intermediate Pyruvic_Acid_Intermediate_2 3-(4-Hydroxyphenyl)pyruvic Acid Reaction3 Heat (60°C), Pressure (1.0 MPa) Pyruvic_Acid_Intermediate_2->Reaction3 H2_PdC H2, 5% Pd/C H2_PdC->Reaction3 Final_Product (±)-3-(4-Hydroxyphenyl)lactic Acid Reaction3->Final_Product G cluster_0 Step 1: Fermentation cluster_1 Step 2: Extraction cluster_2 Step 3: Purification Lactobacillus Lactobacillus sp. Culture Fermentation Incubation (37°C) Lactobacillus->Fermentation Substrate 4-Hydroxyphenylpyruvic Acid Substrate->Fermentation Culture_Broth Culture Broth containing HPLA Fermentation->Culture_Broth Culture_Broth_2 Culture Broth Centrifugation Centrifugation Culture_Broth_2->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2.0) Supernatant->Acidification Acidified_Supernatant Acidified Supernatant Acidification->Acidified_Supernatant Liquid_Extraction Liquid-Liquid Extraction Acidified_Supernatant->Liquid_Extraction Extraction_Solvent Ethyl Acetate Extraction_Solvent->Liquid_Extraction Organic_Phase Organic Phase Liquid_Extraction->Organic_Phase Organic_Phase_2 Organic Phase Evaporation Solvent Evaporation Organic_Phase_2->Evaporation Crude_Product Crude HPLA Evaporation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 3-(4-Hydroxyphenyl)lactic Acid Purification->Final_Product

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the enzymatic synthesis of 4-hydroxyphenyllactic acid (4-HPLA), a significant metabolite with applications in pharmaceuticals and as a biomarker. The protocols described herein cover synthesis using both purified enzymes and whole-cell biocatalysts, as well as methods for enzyme purification and product quantification.

Introduction

4-Hydroxyphenyllactic acid (4-HPLA) is a derivative of lactic acid and a metabolite of the amino acid tyrosine. It has garnered interest due to its potential as a biomarker for various metabolic disorders and its inherent biological activities.[1] Enzymatic synthesis offers a green and stereoselective alternative to chemical methods, enabling the production of specific enantiomers of 4-HPLA under mild reaction conditions. The primary enzymatic route involves the reduction of 4-hydroxyphenylpyruvic acid (pHPP), which is formed from L-tyrosine.

Biochemical Pathway

The enzymatic synthesis of 4-HPLA from L-tyrosine proceeds via a two-step pathway. First, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (pHPP) by the action of a tyrosine aminotransferase (TAT). Subsequently, pHPP is reduced to 4-HPLA by a hydroxyphenylpyruvate reductase (HPPR). In some microorganisms, lactate dehydrogenase (LDH) can also catalyze this reduction.

Enzymatic_Synthesis_of_4_HPLA cluster_pathway Biosynthetic Pathway Tyrosine L-Tyrosine pHPP 4-Hydroxyphenylpyruvic Acid (pHPP) Tyrosine->pHPP Tyrosine Aminotransferase (TAT) HPLA 4-Hydroxyphenyllactic Acid (4-HPLA) pHPP->HPLA Hydroxyphenylpyruvate Reductase (HPPR) or Lactate Dehydrogenase (LDH)

Caption: Biosynthetic pathway of 4-hydroxyphenyllactic acid from L-tyrosine.

Experimental Protocols

Protocol 1: Synthesis of 4-HPLA using Purified Hydroxyphenylpyruvate Reductase (HPPR)

This protocol describes the in vitro synthesis of 4-HPLA from pHPP using a purified recombinant HPPR enzyme.

Materials:

  • Purified His-tagged HPPR enzyme

  • 4-hydroxyphenylpyruvic acid (pHPP)

  • NADH or NADPH

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Ascorbate

  • Hydrochloric acid (6 M)

  • Ethyl acetate

  • Methanol

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a 250 µL reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM 4-hydroxyphenylpyruvic acid (pHPP)

    • 2 mM NADH (or NADPH)

    • 4 mM DTT

    • 40 µM Ascorbate

    • 1-5 µg of purified HPPR enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 25 µL of 6 M HCl.

  • Product Extraction:

    • Add 500 µL of ethyl acetate to the tube and vortex thoroughly for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction two more times, pooling the organic phases.

  • Sample Preparation for Analysis:

    • Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried residue in 100 µL of 15% methanol.

    • The sample is now ready for analysis by UPLC-MS/MS (see Protocol 4).

Protocol 2: Synthesis of 4-HPLA using Whole-Cell Biocatalysis (Lactobacillus sp.)

This protocol details the production of 4-HPLA by fermentation using a Lactobacillus strain.[2][3]

Materials:

  • Lactobacillus sp. SK007 (or other suitable strain)

  • MRS broth

  • 4-hydroxyphenylpyruvic acid (pHPP) (optional, for enhanced production)

  • Sterile culture tubes or flasks

  • Incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of Lactobacillus sp. into 5 mL of sterile MRS broth.

    • Incubate at 37°C for 18-24 hours without shaking.

  • Fermentation:

    • Inoculate 100 mL of MRS broth with 1% (v/v) of the overnight culture.

    • For enhanced production, supplement the medium with 4-hydroxyphenylpyruvic acid to a final concentration of 1 mg/mL.[2][3]

    • Incubate at 37°C for 48-72 hours in stationary culture.

  • Harvesting and Extraction:

    • After incubation, centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant, which contains the secreted 4-HPLA.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

  • Sample Preparation for Analysis:

    • The filtered supernatant can be directly analyzed or further purified. For UPLC-MS/MS analysis, a simple dilution with the mobile phase may be sufficient. An extraction as described in Protocol 1 can also be performed to concentrate the product.

Protocol 3: Purification of Recombinant His-tagged HPPR

This protocol describes the purification of a His-tagged HPPR enzyme expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged HPPR

  • Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA resin

  • Chromatography column

  • Sonciator

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged HPPR with 5-10 CV of Elution Buffer.

  • Buffer Exchange (Desalting):

    • Exchange the buffer of the eluted protein fractions into a storage buffer (e.g., 10 mM potassium phosphate, pH 7.0, 30% glycerol, 2 mM DTT) using a desalting column or dialysis.

  • Purity and Concentration Analysis:

    • Assess the purity of the purified protein by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C.

Protocol 4: Quantification of 4-HPLA by UPLC-MS/MS

This protocol provides a sensitive method for the quantification of 4-HPLA in reaction mixtures or culture supernatants.

Materials:

  • UPLC-MS/MS system

  • C18 reverse-phase column (e.g., Atlantis dC18, 100 mm × 3.0 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • 4-HPLA standard

  • Samples from Protocol 1 or 2

Procedure:

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2-10 µL

    • Gradient: A linear gradient from 20% to 90% Mobile Phase B over 2.5 minutes is a good starting point.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor the transition for 4-HPLA. The specific precursor and product ions should be optimized for the instrument used.

  • Quantification:

    • Prepare a calibration curve using a series of 4-HPLA standards of known concentrations.

    • Analyze the experimental samples.

    • Quantify the amount of 4-HPLA in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Overall Experimental Workflow A Option A: Purified Enzyme A1 HPPR Gene Expression & Protein Purification (Protocol 3) A->A1 B Option B: Whole-Cell Biocatalyst B1 Lactobacillus sp. Culture Preparation B->B1 C Enzymatic Reaction (Protocol 1) A1->C D Fermentation (Protocol 2) B1->D E Product Extraction & Sample Preparation C->E D->E F UPLC-MS/MS Quantification (Protocol 4) E->F G Data Analysis F->G

Caption: General workflow for enzymatic synthesis and analysis of 4-HPLA.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic synthesis of 4-HPLA.

Table 1: Whole-Cell Fermentation of 4-HPLA by Lactobacillus sp. SK007

ConditionSubstrate AddedIncubation Time (h)4-HPLA Yield
Basal MediumNone4875 µg/mL
Supplemented4-Hydroxyphenylpyruvic acid481.26 mg/mL

Table 2: Kinetic Parameters of Purified HPPR from Arabidopsis thaliana

EnzymeSubstrateKm (µM)Vmax (pkat/µg protein)
AtHPPR24-Hydroxyphenylpyruvic acid150 ± 1011.2 ± 0.2
AtHPPR34-Hydroxyphenylpyruvic acid180 ± 2018.5 ± 0.5

Table 3: UPLC-MS/MS Quantification Parameters for 4-HPLA

ParameterValue
ColumnAtlantis dC18 (3 µm)
Ionization ModeESI- (Negative)
Elution Time~2.9 min
Intra-assay Accuracy96.6% - 110.5%
Inter-assay Accuracy96.6% - 110.5%
Precision (Intra- & Inter-assay)<10%
Lower Limit of Quantification (LLOQ)0.02 - 0.25 µmol/L

References

Production of 4-Hydroxyphenyllactic Acid by Lactobacillus Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production, extraction, and quantification of 4-hydroxyphenyllactic acid (HPLA) from Lactobacillus fermentation. HPLA, a metabolite of tyrosine, is gaining interest for its potential therapeutic properties, including antifungal and antioxidant activities. The following sections offer comprehensive methodologies to support research and development in this area.

Data Presentation: Quantitative Production of 4-Hydroxyphenyllactic Acid

The production of HPLA by lactic acid bacteria can vary significantly depending on the strain and fermentation conditions. Supplementation with precursors such as tyrosine or 4-hydroxyphenylpyruvic acid (HO-4-PPA) has been shown to enhance yields. Below is a summary of reported HPLA production by different lactic acid bacteria.

StrainFermentation MediumPrecursor SupplementHPLA ConcentrationReference
Lactobacillus sp. SK007MRS BrothNone75 µg/mL[1][2]
Lactobacillus sp. SK007MRS Broth4-hydroxyphenylpyruvic acid (HO-4-PPA)1.26 mg/mL[1][2]
Pediococcus acidilactici DSM 20284MRS BrothNone0.25 mM[3]
Various Lactobacillus and Leuconostoc strainsMRS BrothNone0.07-0.29 mM

Experimental Protocols

Media Preparation: de Man, Rogosa, and Sharpe (MRS) Broth

MRS broth is a standard medium for the cultivation of Lactobacilli.

Composition per 1 Liter:

ComponentAmount
Proteose Peptone or Polypeptone10.0 g
Beef Extract10.0 g
Yeast Extract5.0 g
Dextrose (Glucose)20.0 g
Polysorbate 80 (Tween 80)1.0 mL
Ammonium Citrate2.0 g
Sodium Acetate5.0 g
Magnesium Sulfate0.1 g
Manganese Sulfate0.05 g
Dipotassium Phosphate2.0 g
Distilled Water1000 mL

Protocol:

  • Suspend all components in 1 liter of distilled water.

  • Heat with frequent agitation to completely dissolve the medium.

  • Dispense into fermentation vessels.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool to the desired fermentation temperature before inoculation.

The final pH should be 6.5 ± 0.2 at 25°C.

Inoculum Preparation

Proper inoculum preparation is critical for reproducible fermentation outcomes.

Protocol:

  • Prepare a seed culture by inoculating a single colony of the desired Lactobacillus strain from an MRS agar plate into a tube containing 10 mL of sterile MRS broth.

  • Incubate at the optimal temperature for the strain (typically 30-37°C) for 18-24 hours under anaerobic or microaerophilic conditions.

  • For the main fermentation, inoculate the production medium with the seed culture to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05, or use a 2-5% (v/v) inoculum.

  • To ensure a robust starting culture, the seed culture can be harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS) to remove residual metabolites, and then resuspended in a small volume of the production medium before inoculation.

Lactobacillus Fermentation for HPLA Production

This protocol outlines the batch fermentation process for producing HPLA.

Protocol:

  • Prepare the sterile MRS broth as described in Protocol 1. For enhanced production, the medium can be supplemented with sterile-filtered tyrosine or HO-4-PPA.

  • Inoculate the fermentation medium with the prepared Lactobacillus inoculum as described in Protocol 2.

  • Incubate the culture at the optimal temperature for the specific Lactobacillus strain (e.g., 30°C or 37°C) for 24 to 72 hours.

  • Maintain anaerobic conditions, for example, by using an anaerobic jar with a gas-generating sachet or by gently sparging the medium with nitrogen gas.

  • Monitor the fermentation by measuring cell growth (OD₆₀₀) and pH at regular intervals.

  • At the end of the fermentation, harvest the broth for HPLA extraction.

Extraction of 4-Hydroxyphenyllactic Acid

HPLA can be extracted from the fermentation broth using protein precipitation followed by liquid-liquid extraction.

Protocol:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Collect the supernatant.

  • Protein Precipitation: To 100 µL of the supernatant, add 400 µL of ice-cold methanol.

  • Vortex the mixture thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube.

  • Add an equal volume of ethyl acetate, vortex vigorously for 2 minutes, and allow the phases to separate.

  • Carefully collect the upper organic phase containing HPLA.

  • Repeat the extraction step on the aqueous phase to maximize recovery.

  • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis) for quantification.

Quantification of 4-Hydroxyphenyllactic Acid by HPLC

This protocol provides a general method for the quantification of HPLA using High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol:

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector is suitable.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure HPLA is in its protonated form. A typical gradient might start with a low percentage of acetonitrile and increase over the course of the run.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: HPLA can be detected by UV absorbance at approximately 210 nm or by fluorescence with excitation at 277 nm and emission at 340 nm for higher sensitivity.

  • Standard Curve: Prepare a series of HPLA standards of known concentrations in the same solvent as the reconstituted samples.

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.

  • Quantification: Identify the HPLA peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration of HPLA by correlating the peak area with the standard curve.

For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be utilized.

Visualizations

HPLA_Metabolic_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Aromatic Aminotransferase HPLA 4-Hydroxyphenyllactic Acid (HPLA) HPPA->HPLA Hydroxyphenylpyruvate Reductase

Caption: Metabolic pathway of 4-hydroxyphenyllactic acid synthesis in Lactobacillus.

HPLA_Production_Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Downstream Processing Media_Prep 1. Media Preparation (MRS Broth) Inoculum_Prep 2. Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation 3. Lactobacillus Fermentation (24-72h, 30-37°C) Inoculum_Prep->Fermentation Centrifugation 4. Centrifugation Fermentation->Centrifugation Extraction 5. HPLA Extraction Centrifugation->Extraction Quantification 6. Quantification (HPLC or UPLC-MS/MS) Extraction->Quantification

Caption: Experimental workflow for HPLA production and analysis.

References

Application Notes and Protocols for the Analytical Detection of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the principal analytical methods used to detect and quantify 4-hydroxyphenyllactic acid (HPLA) in biological matrices. The information is intended to guide researchers in selecting and implementing the most appropriate method for their specific research needs, from metabolomics studies to clinical biomarker discovery.

Introduction

4-Hydroxyphenyllactic acid is a metabolite of the amino acid tyrosine and is found in various biological fluids, including serum, urine, and cerebrospinal fluid.[1] Its levels have been associated with several physiological and pathological conditions, including inborn errors of metabolism such as tyrosinemia and phenylketonuria, as well as gut microbiome dysbiosis and critical illnesses.[2][3] Accurate and reliable quantification of HPLA is crucial for understanding its role as a potential biomarker.[2][4] The primary analytical techniques for HPLA detection are chromatography-based methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of 4-hydroxyphenyllactic acid. This allows for a direct comparison of their key validation parameters.

MethodMatrixLLOQ (μmol/L)Linearity Range (μmol/L)Accuracy (%)Precision (%RSD)Recovery (%)
UPLC-MS/MS Serum0.250.25 - 25Not explicitly statedNot explicitly stated~100
LC-MS/MS Serum & Urine55 - 50096.6 - 110.5<10Not explicitly stated
HPAEC-FLD Urine0.11 (0.020 mg/L)0.27 - 54.9 (0.05 - 10 mg/L)Not explicitly stated<4.1286.5 - 105.5

LLOQ: Lower Limit of Quantitation; %RSD: Percent Relative Standard Deviation; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPAEC-FLD: High-Performance Anion-Exchange Chromatography with Fluorescence Detection.

Experimental Protocols

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Serum Analysis.

This method provides high sensitivity and selectivity for the quantification of HPLA in human serum.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of serum, add 10 µL of an appropriate internal standard working solution.

  • Vortex the sample briefly.

  • Add 400 µL of chilled methanol (4°C) to precipitate proteins.

  • Vortex the sample thoroughly.

  • Centrifuge at 2750 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube or well plate for UPLC-MS/MS analysis.

b. UPLC Conditions

  • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)

  • Mobile Phase A: 0.2% Acetic Acid in Water

  • Mobile Phase B: 0.2% Acetic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient Elution:

    • 0-4.00 min: 5% B

    • 4.00-8.50 min: 5-35% B

    • 8.50-8.55 min: 35-100% B

    • 8.55-9.50 min: 100% B

    • 9.50-9.55 min: 100-5% B

    • 9.55-10.00 min: 5% B

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for HPLA.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for HPLA: m/z 180.9 > 134.0

  • Note: Specific instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific mass spectrometer being used.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Serum 100 µL Serum Add_IS Add Internal Standard Serum->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_MeOH Add 400 µL cold Methanol Vortex1->Add_MeOH Vortex2 Vortex Add_MeOH->Vortex2 Centrifuge Centrifuge (2750g, 15 min, 4°C) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Workflow for UPLC-MS/MS analysis of HPLA in serum.
High-Performance Anion-Exchange Chromatography with Fluorescence Detection (HPAEC-FLD) for Urine Analysis.

This method utilizes magnetic solid-phase extraction for sample clean-up and fluorescence detection for sensitive quantification of HPLA in human urine.

a. Sample Preparation: Magnetic Solid-Phase Extraction (MSPE)

  • Synthesize Fe3O4/Chitosan magnetic nanoparticles (or use a commercial equivalent).

  • Add a specific amount of the magnetic nanoparticles to the urine sample.

  • Adjust the pH of the sample to optimize adsorption of HPLA to the nanoparticles.

  • Agitate the mixture to facilitate binding.

  • Use a magnet to separate the nanoparticles from the urine sample.

  • Wash the nanoparticles with an appropriate solution to remove interferences.

  • Elute HPLA from the nanoparticles using a suitable elution solvent.

  • Collect the eluate for HPAEC-FLD analysis.

b. HPAEC Conditions

  • Column: Anion-exchange column (e.g., IonPac AS21)

  • Mobile Phase: 4 mmol/L Sodium Hydroxide

  • Flow Rate: 0.45 mL/min

  • Elution: Isocratic

c. Fluorescence Detection

  • Excitation Wavelength: 277 nm

  • Emission Wavelength: 340 nm

HPAEC_FLD_Workflow cluster_sample_prep Magnetic Solid-Phase Extraction cluster_analysis HPAEC-FLD Analysis Urine Urine Sample Add_MNP Add Magnetic Nanoparticles Urine->Add_MNP Adsorption Adsorption of HPLA Add_MNP->Adsorption Magnetic_Sep Magnetic Separation Adsorption->Magnetic_Sep Wash Wash Nanoparticles Magnetic_Sep->Wash Elution Elute HPLA Wash->Elution Eluate Collect Eluate Elution->Eluate HPAEC HPAEC Separation Eluate->HPAEC FLD Fluorescence Detection HPAEC->FLD Data Data Acquisition & Processing FLD->Data GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample Extraction Acidification & LLE Urine->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation Step Drying->Oximation Silylation Silylation Step Oximation->Silylation Derivatized_Sample Derivatized Sample Silylation->Derivatized_Sample GC GC Separation Derivatized_Sample->GC MS MS Detection (EI) GC->MS Data Data Acquisition & Processing MS->Data Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PHPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->PHPPA HGA Homogentisic Acid PHPPA->HGA p-hydroxyphenylpyruvate dioxygenase HPLA 4-Hydroxyphenyllactic Acid PHPPA->HPLA

References

Application Note: Quantification of p-Hydroxyphenyllactic Acid in Human Serum using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine, has emerged as a significant biomarker in clinical research.[1][2][3] Elevated levels of HPLA in serum have been associated with various physiological and pathological conditions, including inborn errors of metabolism like phenylketonuria (PKU) and tyrosinemia, as well as critical illnesses and post-COVID-19 syndrome.[1][2] HPLA is produced endogenously and by gut microbiota. Accurate and sensitive quantification of HPLA in serum is crucial for understanding its role in disease pathogenesis and for its potential application in diagnostics and patient monitoring.

This application note provides a detailed protocol for the quantification of p-hydroxyphenyllactic acid in human serum samples using a sensitive and validated Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable measurement of HPLA.

Principle

This method involves the isolation of HPLA from human serum via protein precipitation, followed by chromatographic separation using UPLC and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard (IS) is recommended for accurate quantification, though not explicitly detailed in all referenced protocols. The UPLC-MS/MS system offers high sensitivity and selectivity, enabling the detection of low concentrations of HPLA in complex biological matrices.

Materials and Reagents

  • p-Hydroxyphenyllactic acid (HPLA) reference standard

  • Internal Standard (IS): Isotope-labeled HPLA (e.g., p-Hydroxyphenyllactic acid-d3) or a structurally similar compound like indole-3-acetic acid-d4.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human serum (drug-free) for calibration standards and quality controls

  • Pipettes and tips

  • Microcentrifuge tubes

  • Autosampler vials

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve HPLA reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 5 µmol/L) in methanol.

Sample Preparation: Protein Precipitation

This protocol is based on a validated method using protein precipitation with methanol, which has been shown to provide high recovery and minimal matrix effects.

  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown serum samples.

  • Pipette 100 µL of serum (or blank matrix) into the corresponding tubes.

  • For calibration standards and quality controls, add a small volume (e.g., 10 µL) of the respective working standard solution. For unknown samples, add the same volume of the diluent.

  • Add 10 µL of the IS working solution to all tubes (except the blank matrix).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold methanol to each tube for protein precipitation.

  • Vortex mix thoroughly for 30 seconds.

  • Centrifuge the samples at a high speed (e.g., 2750 x g) for 15 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to autosampler vials for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS parameters; optimization may be required for different instrument setups.

Parameter Condition
UPLC System A high-performance UPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in deionized water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate)
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often used for acids)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition HPLA e.g., m/z 180.9 > 134.0 (Negative mode)
MRM Transition IS Dependent on the internal standard used
Source Temperature e.g., 150°C
Desolvation Temperature e.g., 500°C

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative performance characteristics for the analysis of HPLA in serum.

Parameter Value Reference
Linearity Range 0.25–25 µmol/L
Lower Limit of Quantification (LLOQ) 0.25 µmol/L
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Recovery Approximately 100%
Matrix Effect Not significant

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing serum 100 µL Serum Sample add_is Add Internal Standard serum->add_is vortex1 Vortex add_is->vortex1 protein_precip Add 400 µL Cold Methanol (Protein Precipitation) centrifuge Centrifuge (2750 x g, 15 min, 4°C) protein_precip->centrifuge vortex1->protein_precip supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms Tandem MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of HPLA calibration->quantification

Caption: Experimental workflow for HPLA quantification in serum.

Metabolic Pathway of p-Hydroxyphenyllactic Acid

metabolic_pathway cluster_pathway Tyrosine Metabolism tyrosine Tyrosine phpp p-Hydroxyphenylpyruvic Acid tyrosine->phpp Tyrosine Transaminase hpla p-Hydroxyphenyllactic Acid phpp->hpla p-Hydroxyphenylpyruvate Reductase

References

Application Note: Quantification of 3-(4-Hydroxyphenyl)lactic Acid in Human Urine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of 3-(4-Hydroxyphenyl)lactic acid (HPLA) in human urine using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The protocol includes a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 column. This method is suitable for clinical research and diagnostic applications, offering excellent linearity, recovery, and precision.

Introduction

3-(4-Hydroxyphenyl)lactic acid (HPLA), a metabolite of the amino acid tyrosine, is a significant biomarker in clinical diagnostics.[1] Elevated urinary levels of HPLA are associated with certain inborn errors of metabolism, such as phenylketonuria and tyrosinemia.[1][2][3] Furthermore, HPLA can originate from the metabolic activity of gut microbiota, and its concentration may reflect gut dysbiosis.[1] Recent studies have also highlighted its potential as a biomarker for conditions like breast cancer and post-neurosurgical meningitis. Accurate and reliable quantification of HPLA in urine is therefore crucial for clinical research and patient management.

This document provides a detailed protocol for the analysis of HPLA in urine by HPLC with fluorescence detection, a method noted for its sensitivity and selectivity.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)
  • Thaw frozen urine samples at room temperature.

  • Adjust the pH of the urine sample to 3.0 using an acetic acid solution.

  • Centrifuge the pH-adjusted urine at 4000 rpm for 10 minutes to remove particulate matter.

  • Precondition a C8/BCX SPE column by passing 6 mL of methanol followed by 6 mL of ultrapure water.

  • Load 1.0 mL of the supernatant from the centrifuged urine sample onto the conditioned SPE column.

  • Wash the column with 2 mL of ultrapure water to remove interfering substances.

  • Elute the target analyte, HPLA, with 8 mL of an acetic acid/ammonium acetate solution (50 mmol/L, pH 6.0).

  • Filter the eluate through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Conditions
  • Instrument: HPLC system with fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A 95:5 (v/v) mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) containing 5 mmol/L tetrabutyl ammonium bromide and acetonitrile.

  • Flow Rate: Isocratic elution, specific flow rate to be optimized based on column dimensions and particle size.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 277 nm

    • Emission Wavelength: 340 nm

Data Presentation

The performance of the described HPLC method is summarized in the tables below.

Table 1: Calibration and Linearity Data

AnalyteLinear Range (mg/L)Correlation Coefficient (r²)
3-(4-Hydroxyphenyl)lactic acid (HPLA)0.05 - 10>0.999

Table 2: Precision and Recovery Data

AnalyteSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD, n=3) (%)
HPLALow86.5 - 105.5< 4.12
Medium85 - 120< 3.1
High85 - 120< 3.1

Table 3: Method Detection Limits

AnalyteLimit of Detection (LOD) (mg/L)
HPLA0.0088 - 0.020

Note: Data compiled from similar validated methods.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for HPLA in urine.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine_sample Urine Sample Collection ph_adjustment pH Adjustment to 3.0 urine_sample->ph_adjustment centrifugation Centrifugation (4000 rpm, 10 min) ph_adjustment->centrifugation sample_loading Sample Loading onto SPE centrifugation->sample_loading spe_conditioning SPE Column Conditioning (Methanol & Water) spe_conditioning->sample_loading washing Washing Step (Ultrapure Water) sample_loading->washing elution Elution of HPLA washing->elution filtration Filtration (0.22 µm) elution->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 277 nm, Em: 340 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Workflow for HPLC analysis of HPLA in urine.

Signaling Pathway and Clinical Relevance

3-(4-Hydroxyphenyl)lactic acid is a product of tyrosine metabolism. In humans, tyrosine is converted to p-hydroxyphenylpyruvic acid, which can then be metabolized to HPLA. Certain gut bacteria can also produce HPLA from tyrosine. Elevated levels of HPLA in urine can be indicative of metabolic disorders such as tyrosinemia, where the normal metabolic pathway of tyrosine is impaired. It is also associated with phenylketonuria, a disorder affecting phenylalanine metabolism, a precursor to tyrosine. The diagram below outlines this simplified metabolic context.

Metabolic_Pathway cluster_pathway Simplified Tyrosine Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PKU Phenylketonuria (Enzyme Deficiency) PHPPA p-Hydroxyphenylpyruvic Acid Tyrosine->PHPPA HPLA 3-(4-Hydroxyphenyl)lactic Acid (HPLA) Tyrosine->HPLA Bacterial Metabolism PHPPA->HPLA Tyrosinemia Tyrosinemia (Enzyme Deficiency) Urine_Excretion Urinary Excretion HPLA->Urine_Excretion Gut_Microbiota Gut Microbiota

Caption: Simplified metabolic origin of HPLA.

Conclusion

The HPLC method with fluorescence detection outlined in this application note provides a reliable and sensitive approach for the quantification of 3-(4-Hydroxyphenyl)lactic acid in human urine. The detailed sample preparation and analytical protocol, along with the performance data, demonstrate its suitability for clinical research and potential diagnostic applications. This method can aid in the investigation of metabolic disorders and the role of gut microbiota in health and disease.

References

Application Note: UPLC-MS/MS Method for the Quantification of 3-(4-hydroxyphenyl)lactic Acid (HPLA) in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 3-(4-hydroxyphenyl)lactic acid (HPLA) in biological fluids, such as human serum and plasma. HPLA, a microbial metabolite of tyrosine, is of growing interest as a potential biomarker for various physiological and pathological conditions.[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput clinical research and drug development applications.

Introduction

3-(4-hydroxyphenyl)lactic acid (HPLA) is an aromatic metabolite derived from the microbial breakdown of the amino acid tyrosine. Altered levels of HPLA in biological fluids have been associated with various conditions, making it a significant biomarker candidate.[1][2] Accurate and reliable quantification of HPLA is crucial for understanding its physiological roles and clinical utility. UPLC-MS/MS offers superior speed, resolution, and sensitivity compared to conventional HPLC methods, making it the ideal platform for bioanalytical applications.[3] This document provides a detailed protocol for the determination of HPLA in biological matrices.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is employed for the extraction of HPLA from serum or plasma samples.

Materials:

  • Human serum or plasma samples

  • Methanol (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., deuterated HPLA or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 13,000 rpm

Procedure:

  • Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add three to four volumes of ice-cold methanol to the sample (e.g., 300-400 µL).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro, AB SCIEX API 4000)

  • Column: Reversed-phase C18 column (e.g., Shiseido C18, 2.7 µm, 2.0 × 100 mm)

UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 - 0.7 mL/min

  • Column Temperature: 40-50 °C

  • Injection Volume: 2 - 10 µL

  • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a wash and re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: Optimized for the specific instrument (e.g., 1-3 kV)

  • Source Temperature: Optimized for the specific instrument (e.g., 150-650 °C)

  • Desolvation Gas Flow: Optimized for the specific instrument

  • Collision Gas: Argon

MRM Transition for HPLA: For phenyl-containing analytes like HPLA, the precursor ion is typically the deprotonated molecule [M-H]⁻.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
HPLA180.9134.050Optimized

(Note: Collision energy and other MS parameters should be optimized for the specific instrument used to achieve the most stable and intense product ion signal.)

Data Presentation

Method Validation Parameters

The following table summarizes typical quantitative performance data for the UPLC-MS/MS method for HPLA analysis in human serum.

ParameterResult
Linearity Range (µmol/L)0.25 - 25
Lower Limit of Quantitation (LLOQ) (µmol/L)0.02 - 0.25
Precision (%CV)<15%
Accuracy (%Bias)Within ±15%
Recovery~100% with protein precipitation
Matrix EffectNot significant with protein precipitation
Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of HPLA and the internal standard into a surrogate matrix (e.g., deionized water or stripped serum).

Sample TypeConcentration Range (µmol/L)
Calibration Standards0.25 - 25
Quality Control (Low)3x LLOQ
Quality Control (Medium)Mid-range of calibration curve
Quality Control (High)~80% of Upper Limit of Quantitation

Visualizations

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of HPLA in biological fluids is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Fluid (Serum/Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_MeOH Add Cold Methanol (Protein Precipitation) Add_IS->Add_MeOH Vortex Vortex Add_MeOH->Vortex Incubate Incubate (-20°C) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (Reversed-Phase C18) Supernatant->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

References

Application Note: Quantitative Analysis of 4-Hydroxyphenyllactic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenyllactic acid (HPLA) is a metabolite of the amino acid tyrosine.[1] Elevated levels of HPLA in urine can be indicative of certain metabolic disorders, such as tyrosinemia and phenylketonuria.[2] Furthermore, altered HPLA concentrations have been associated with gut dysbiosis and have been investigated as a potential biomarker in various other conditions.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantitative analysis of organic acids, including HPLA, in biological matrices like urine.[3] This application note provides a detailed protocol for the quantitative analysis of 4-hydroxyphenyllactic acid in human urine samples using GC-MS following extraction and derivatization.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 4-hydroxyphenyllactic acid in urine is depicted below.

Workflow GC-MS Analysis Workflow for 4-Hydroxyphenyllactic Acid in Urine cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing urine_collection Urine Sample Collection (Store at -20°C) normalization Normalization to Creatinine urine_collection->normalization Thaw sample acidification Acidification (pH < 2) normalization->acidification Normalized sample volume extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction Acidified urine drying Evaporation to Dryness extraction->drying Organic extract derivatization Derivatization (BSTFA) drying->derivatization Dried residue gc_ms GC-MS Analysis (Scan or SIM Mode) derivatization->gc_ms Derivatized sample data_acquisition Data Acquisition gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for urinary 4-hydroxyphenyllactic acid analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of 4-hydroxyphenyllactic acid.

Table 1: Reference Range for 4-Hydroxyphenyllactic Acid in Urine

AnalyteMatrixReference Range
4-Hydroxyphenyllactic AcidUrine≤ 2.0 mmol/mol creatinine

Table 2: GC-MS Parameters for TMS-Derivatized 4-Hydroxyphenyllactic Acid

ParameterValue
DerivativeTris-trimethylsilyl (3TMS)
Molecular Weight of Derivative398.7 g/mol
Quantifier Ion (m/z)297
Qualifier Ion 1 (m/z)179
Qualifier Ion 2 (m/z)209

Note: Quantifier and qualifier ions are selected based on the mass spectrum of the tris-TMS derivative of 4-hydroxyphenyllactic acid from the NIST database. The base peak is often chosen as the quantifier for maximum sensitivity, while other characteristic fragments are used as qualifiers for confirmation.

Table 3: Method Validation Parameters (Example from a comparable LC-MS/MS method)

ParameterResult
Linearity (R²)> 0.99
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 10%
Accuracy (% Recovery)96.6% - 110.5%

Note: This data is from a validated LC-MS/MS method for HPLA in urine and serves as a guideline for expected performance. Method validation should be performed for the specific GC-MS protocol.

Experimental Protocols

1. Sample Collection and Storage

  • Collect random urine samples in sterile, preservative-free containers.

  • If not analyzed immediately, store the samples frozen at -20°C or lower to ensure stability. Avoid using boric acid as a preservative.

2. Sample Preparation

This protocol is adapted from established methods for organic acid analysis in urine.

  • Normalization:

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • Determine the creatinine concentration of each urine sample using a suitable method.

    • Calculate the volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) to normalize for urine dilution. If the calculated volume is less than a minimum volume (e.g., 100 µL), dilute with deionized water to the minimum volume.

  • Internal Standard Addition:

    • To the normalized urine sample, add a known amount of an appropriate internal standard. Tropic acid is a suitable internal standard for the analysis of many organic acids.

  • Acidification:

    • Acidify the sample to a pH of less than 2 by adding a small volume of 5M HCl. Verify the pH using pH paper.

  • Liquid-Liquid Extraction (LLE):

    • Add approximately 1 g of sodium chloride to the acidified urine to saturate the aqueous phase.

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1-2 minutes to extract the organic acids into the ethyl acetate layer.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process with a fresh 2 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at 30-40°C.

3. Derivatization

Derivatization is necessary to increase the volatility and thermal stability of the organic acids for GC-MS analysis.

  • To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of pyridine.

  • Cap the tube tightly and vortex to dissolve the residue.

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For initial identification and screening, acquire data over a mass range of m/z 50-600.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor the specific ions for the 3TMS-derivative of 4-hydroxyphenyllactic acid (quantifier: m/z 297; qualifiers: m/z 179, 209) and the internal standard.

5. Data Processing and Quantification

  • Identify the 3TMS-HPLA peak in the chromatogram based on its retention time and the presence of the characteristic ions.

  • Integrate the peak areas of the quantifier ion for both HPLA and the internal standard.

  • Calculate the concentration of HPLA in the original urine sample using a calibration curve prepared with known concentrations of HPLA standard subjected to the same sample preparation and analysis procedure. The results should be expressed as mmol/mol of creatinine.

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic origin of 4-hydroxyphenyllactic acid.

MetabolicPathway Metabolic Origin of 4-Hydroxyphenyllactic Acid Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_HPP p-Hydroxyphenylpyruvic Acid Tyrosine->p_HPP HPLA 4-Hydroxyphenyllactic Acid p_HPP->HPLA MetabolicDisorder Metabolic Disorders (e.g., Tyrosinemia) MetabolicDisorder->p_HPP Enzyme Deficiency GutMicrobiota Gut Microbiota GutMicrobiota->Tyrosine Metabolism GutMicrobiota->HPLA Conversion

Caption: Simplified metabolic pathway of 4-hydroxyphenyllactic acid.

References

Application Notes and Protocols for 4-Hydroxyphenyllactic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of 4-hydroxyphenyllactic acid (4-HPLA) from plasma samples prior to analytical determination. The following sections offer a comparative overview of common extraction techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction

4-Hydroxyphenyllactic acid is a metabolite of tyrosine that has garnered significant interest as a potential biomarker for various physiological and pathological states, including critical illnesses and post-COVID-19 syndrome.[1][2][3] Accurate and reliable quantification of 4-HPLA in plasma is crucial for clinical and research applications. However, the complex nature of plasma, with its high protein content and diverse array of endogenous and exogenous substances, necessitates an effective sample preparation strategy to remove interferences and ensure the integrity of the analytical results.[1]

The choice of sample preparation method can significantly impact the recovery, sensitivity, and reproducibility of the analysis.[1] This document outlines three prevalent techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Overview of Sample Preparation Methods

The selection of an optimal sample preparation method depends on various factors, including the desired level of sample cleanup, analytical sensitivity, sample throughput, and available resources. A summary of quantitative data for different methods is presented below.

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Polymeric)
Recovery ~100%Unsatisfactory results reported due to low analyte recoveriesGood recoveries reported for various acidic compounds
Matrix Effect Not observedSignificant matrix effects reportedReduced ion suppression due to minimized protein binding
Lower Limit of Quantitation (LLOQ) 0.25 µmol/LNot reported due to unsatisfactory performance5.0 ng/mL (for a representative acidic drug)
Throughput HighModerateModerate to High (with automation)
Simplicity HighModerateLow to Moderate
Cost LowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below.

Protein Precipitation (PPT)

This method is recommended for its simplicity, high recovery, and minimal matrix effects for 4-HPLA analysis.

Materials:

  • Plasma sample

  • Cooled (4°C) methanol

  • Internal Standard (IS) working solution (e.g., 5 µmol/L)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Vortex the sample briefly.

  • Add 400 µL of cooled (4°C) methanol to precipitate the proteins.

  • Vortex the sample thoroughly to ensure complete mixing.

  • Centrifuge the sample at 2750 x g for 15 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a new tube or vial for analysis (e.g., by UPLC-MS/MS).

Liquid-Liquid Extraction (LLE)

While this method has been reported to yield unsatisfactory results for 4-HPLA in terms of recovery and matrix effects, the protocol is provided for informational purposes.

Materials:

  • Plasma sample

  • Formic acid solution (10%, v/v)

  • Ethyl acetate

  • Internal Standard (IS) working solution (e.g., 5 µmol/L)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 50 µL of 10% (v/v) formic acid solution.

  • Vortex the sample.

  • Add 500 µL of ethyl acetate for the first extraction.

  • Mix thoroughly and then centrifuge at 2750 x g for 15 minutes at 4°C.

  • Transfer 400 µL of the organic (upper) layer to a clean test tube.

  • For a second extraction, add another 500 µL of ethyl acetate to the remaining sample, vortex, and centrifuge as before.

  • Combine the organic extracts.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of acidic compounds from plasma using a polymeric SPE sorbent and can be adapted for 4-HPLA.

Materials:

  • Plasma sample

  • Polymeric SPE cartridge (e.g., Bond Elut Plexa)

  • 1% Formic acid in water

  • Methanol

  • Elution solvent (e.g., acetonitrile or a mixture of methanol and acetonitrile)

  • SPE manifold

Protocol:

  • Sample Pre-treatment: Dilute the plasma sample with an equal volume of 1% formic acid in water to protonate the 4-HPLA.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.

  • Elution: Elute the 4-HPLA from the cartridge with 1 mL of the elution solvent.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation methods.

G plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe add_meoh Add cooled Methanol & Vortex ppt->add_meoh add_acid_lle Add Formic Acid & Vortex lle->add_acid_lle pretreat_spe Pre-treat Sample (Dilute with Acid) spe->pretreat_spe centrifuge_ppt Centrifuge (2750g, 15min, 4°C) add_meoh->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant analysis LC-MS/MS Analysis supernatant->analysis add_etac Add Ethyl Acetate & Vortex add_acid_lle->add_etac centrifuge_lle Centrifuge (2750g, 15min, 4°C) add_etac->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer organic_layer->analysis condition_spe Condition SPE Cartridge load_spe Load Sample pretreat_spe->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe elute_spe->analysis

Caption: General workflow for plasma sample preparation.

G start 100 µL Plasma add_is Add 10 µL IS start->add_is add_meoh Add 400 µL cooled Methanol & Vortex add_is->add_meoh centrifuge Centrifuge (2750g, 15min, 4°C) add_meoh->centrifuge supernatant Collect 200 µL Supernatant centrifuge->supernatant analysis Analyze supernatant->analysis

Caption: Protein Precipitation Workflow.

G start 100 µL Plasma add_is Add 10 µL IS start->add_is add_acid Add 50 µL 10% Formic Acid & Vortex add_is->add_acid add_etac1 Add 500 µL Ethyl Acetate & Vortex add_acid->add_etac1 centrifuge1 Centrifuge (2750g, 15min, 4°C) add_etac1->centrifuge1 collect1 Collect 400 µL Organic Layer centrifuge1->collect1 add_etac2 Add 500 µL Ethyl Acetate (to remaining sample) centrifuge1->add_etac2 combine Combine Organic Extracts collect1->combine centrifuge2 Centrifuge add_etac2->centrifuge2 centrifuge2->combine evap Evaporate & Reconstitute combine->evap analysis Analyze evap->analysis

Caption: Liquid-Liquid Extraction Workflow.

G start Plasma Sample pretreat Pre-treat: Dilute with 1% Formic Acid start->pretreat load Load Pre-treated Sample pretreat->load condition Condition Cartridge: Methanol then 1% Formic Acid condition->load wash Wash: 1% Formic Acid load->wash elute Elute: Organic Solvent wash->elute evap Evaporate & Reconstitute elute->evap analysis Analyze evap->analysis

Caption: Solid-Phase Extraction Workflow.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxyphenyllactic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4-hydroxyphenyllactic acid (HPLA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a phenolic hydroxyl and a carboxylic acid group, HPLA requires derivatization to increase its volatility and thermal stability, enabling successful separation and detection by GC-MS. The following sections detail common and effective derivatization techniques, including silylation and acylation/esterification, complete with experimental protocols and comparative data.

Introduction to Derivatization for GC-MS

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of biological and pharmaceutical interest, such as 4-hydroxyphenyllactic acid, are non-volatile due to the presence of polar functional groups like hydroxyls and carboxylic acids. Derivatization is a chemical modification process that replaces the active hydrogens in these functional groups with non-polar moieties. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[1][2][3] The most common derivatization methods for compounds like HPLA are silylation, acylation, and esterification.[1]

Recommended Derivatization Methods for 4-Hydroxyphenyllactic Acid

Two primary and highly effective methods for the derivatization of HPLA are silylation and a two-step esterification followed by acylation. Silylation is a one-step process that targets both the hydroxyl and carboxylic acid groups, while the two-step method offers an alternative approach.

Silylation

Silylation is the most widely used derivatization technique for GC analysis. It involves the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group. Silyl derivatives are generally more volatile, less polar, and more thermally stable. For HPLA, both the phenolic hydroxyl and the carboxylic acid functional groups will be derivatized.

Common silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide)

Often, a catalyst such as TMCS (trimethylchlorosilane) is added to the silylating reagent to increase its reactivity, especially for hindered functional groups.

Acylation and Esterification

Acylation introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the phenolic hydroxyl group, while esterification converts the carboxylic acid group into an ester (e.g., methyl ester). This can be a two-step process. First, the carboxylic acid is esterified, and then the hydroxyl group is acylated. This method can produce very stable derivatives.

Common reagents include:

  • For Esterification: Methyl chloroformate (MCF), Methanolic HCl

  • For Acylation: Acetic anhydride, Trifluoroacetic anhydride (TFAA)

Experimental Protocols

The following are detailed protocols for the derivatization of 4-hydroxyphenyllactic acid. It is recommended to perform these procedures in a fume hood and to use anhydrous solvents and reagents, as silylating agents are sensitive to moisture.

Protocol 1: Silylation using BSTFA + 1% TMCS

This is a widely applicable and effective one-step method for the derivatization of both functional groups of HPLA.

Materials:

  • Dried sample containing 4-hydroxyphenyllactic acid

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine or anhydrous acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

This protocol first converts the carboxylic acid to a methyl ester and then derivatizes the phenolic hydroxyl group.

Materials:

  • Dried sample containing 4-hydroxyphenyllactic acid

  • Methanolic HCl (3N) or Methyl Chloroformate (MCF)

  • Pyridine

  • Acetic Anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

Step 1: Esterification

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Add 200 µL of 3N methanolic HCl to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: Cool the vial and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.

Step 2: Acylation

  • Reagent Addition: To the dried methyl ester of HPLA, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Add 500 µL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial. Inject 1 µL of the organic layer into the GC-MS.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of derivatized phenolic acids and related organic acids, which can be considered indicative of the performance expected for derivatized 4-hydroxyphenyllactic acid.

ParameterSilylation (BSTFA + 1% TMCS)Acylation/EsterificationReference(s)
Recovery 79.3% - 114.96%Not specified
Limit of Detection (LOD) 0.04 - 0.42 µmol/LNot specified
Reproducibility (CV%) 0.32% - 13.76%Not specified
Linearity (r) 0.9958 - 0.9996Not specified

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry dissolve Dissolve in Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70°C for 60 min add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject Acylation_Esterification_Workflow cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation & Extraction cluster_analysis Analysis start Start with Dry Sample add_hcl Add Methanolic HCl start->add_hcl heat1 Heat at 60°C for 30 min add_hcl->heat1 dry1 Evaporate to Dryness heat1->dry1 add_reagents Add Pyridine & Acetic Anhydride dry1->add_reagents heat2 Heat at 60°C for 30 min add_reagents->heat2 quench Quench with Water heat2->quench extract Extract with Ethyl Acetate quench->extract inject Inject Organic Layer into GC-MS extract->inject

References

Application Notes & Protocols: 4-Hydroxyphenyllactic Acid as a Biomarker for Tyrosinemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinemia is a group of inherited metabolic disorders characterized by the inability to effectively break down the amino acid tyrosine.[1][2] This leads to an accumulation of tyrosine and its metabolites in the body, causing a range of serious health issues, including liver and kidney damage, neurological crises, and an increased risk of hepatocellular carcinoma.[1][3][4] There are three main types of tyrosinemia (Type I, II, and III), each caused by a deficiency in a specific enzyme within the tyrosine catabolic pathway. Early diagnosis and monitoring are crucial for managing tyrosinemia and improving patient outcomes.

4-Hydroxyphenyllactic acid (4-HPLA), a metabolite of tyrosine, has emerged as a significant biomarker for the diagnosis and monitoring of tyrosinemia. Elevated levels of 4-HPLA in biological fluids such as urine and serum can indicate a disruption in the tyrosine metabolic pathway. While succinylacetone is the pathognomonic marker for Tyrosinemia Type I, elevated 4-HPLA is a key indicator for Tyrosinemia Type III and can also be observed in other types. These application notes provide a comprehensive overview of the role of 4-HPLA in tyrosinemia, along with detailed protocols for its quantification.

Clinical Significance of 4-Hydroxyphenyllactic Acid in Tyrosinemia

Elevated concentrations of 4-HPLA are a hallmark of certain types of tyrosinemia.

  • Tyrosinemia Type I (Hepatorenal Tyrosinemia): Caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). While the primary diagnostic marker is succinylacetone, elevated levels of other tyrosine metabolites, including 4-HPLA, are also observed.

  • Tyrosinemia Type II (Richner-Hanhart Syndrome): Results from a deficiency of tyrosine aminotransferase (TAT). This leads to a significant accumulation of tyrosine.

  • Tyrosinemia Type III: An extremely rare autosomal recessive disorder caused by a deficiency of 4-hydroxyphenylpyruvate dioxygenase (HPD). This enzymatic block leads to the accumulation and excretion of 4-hydroxyphenylpyruvic acid and its derivatives, including 4-HPLA.

Monitoring 4-HPLA levels can be valuable for:

  • Differential Diagnosis: Aiding in the differentiation between the types of tyrosinemia, in conjunction with other specific biomarkers.

  • Treatment Monitoring: Assessing the effectiveness of dietary restrictions (low tyrosine and phenylalanine diet) and pharmacological interventions such as nitisinone (NTBC). Nitisinone inhibits an earlier step in the tyrosine breakdown pathway, preventing the accumulation of toxic metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of 4-hydroxyphenyllactic acid.

Table 1: Reference Ranges of 4-Hydroxyphenyllactic Acid

AnalyteMatrixPopulationReference Range
4-Hydroxyphenyllactic AcidUrineGeneral≤ 2.0 mmol/mol creatinine
4-Hydroxyphenyllactic AcidUrineGeneral0 - 2 mmol/mol creatinine
4-Hydroxyphenyllactic AcidUrineGeneral0 - 3 mmol/mol creatinine
4-Hydroxyphenylacetic AcidUrineGeneral≤ 18 mmol/mol creatinine

Table 2: Performance of Analytical Methods for 4-Hydroxyphenyllactic Acid Quantification

MethodMatrixLLOQ (μmol/L)Intra-assay Precision (%)Inter-assay Precision (%)
UPLC-MS/MSSerum0.25Not ReportedNot Reported
LC-MS/MSSerumNot specified<10.9<10.6
LC-MS/MSUrineNot specified<5<9

Experimental Protocols

Protocol 1: Quantification of 4-Hydroxyphenyllactic Acid in Human Serum by UPLC-MS/MS

This protocol is adapted from a validated method for the sensitive analysis of tyrosine metabolites.

1. Objective: To quantify the concentration of 4-hydroxyphenyllactic acid in human serum samples.

2. Materials and Reagents:

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • 4-Hydroxyphenyllactic acid standard

  • Internal Standard (IS) (e.g., deuterated 3-indoleacetic acid, 3IAA-d4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UPLC-MS/MS system

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of serum into a microcentrifuge tube.

  • Add 300 µL of cold methanol containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

4. UPLC-MS/MS Analysis:

  • UPLC System: A system capable of ultra-high-pressure liquid chromatography.

  • Column: A suitable reversed-phase column (e.g., Atlantis C18).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate 4-HPLA from other metabolites.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer operated in negative ion mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for 4-HPLA (e.g., m/z 180.9 > 134.0).

5. Data Analysis:

  • Construct a calibration curve using known concentrations of the 4-HPLA standard.

  • Calculate the concentration of 4-HPLA in the serum samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

Tyrosine Catabolic Pathway and Sites of Enzymatic Defects in Tyrosinemia

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA TAT HPLA 4-Hydroxyphenyllactic Acid HPPA->HPLA HGA Homogentisic Acid HPPA->HGA HPD MAA Maleylacetoacetic Acid HGA->MAA HGD FAA Fumarylacetoacetic Acid MAA->FAA GSTZ1 Fumarate Fumarate FAA->Fumarate FAH Acetoacetate Acetoacetate FAA->Acetoacetate FAH Succinylacetone Succinylacetone FAA->Succinylacetone PAH Phenylalanine Hydroxylase TAT Tyrosine Aminotransferase Defect2 Tyrosinemia Type II TAT->Defect2 HPD 4-Hydroxyphenylpyruvate Dioxygenase Defect3 Tyrosinemia Type III HPD->Defect3 HGD Homogentisate 1,2-Dioxygenase GSTZ1 Glutathione S-transferase zeta 1 FAH Fumarylacetoacetate Hydrolase Defect1 Tyrosinemia Type I FAH->Defect1

Caption: Tyrosine metabolism pathway and associated tyrosinemia types.

Experimental Workflow for 4-HPLA Quantification

Workflow Sample Serum Sample Collection Preparation Protein Precipitation (Methanol) Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis Data Data Processing & Quantification Analysis->Data Result Reportable 4-HPLA Concentration Data->Result

Caption: Workflow for quantifying 4-HPLA in serum samples.

Clinical Application Logic for 4-HPLA in Tyrosinemia Diagnosis

Clinical_Logic Symptoms Clinical Suspicion of Tyrosinemia Biomarker Measure Urinary Organic Acids (including 4-HPLA) Symptoms->Biomarker Elevated_HPLA Elevated 4-HPLA? Biomarker->Elevated_HPLA Type3 Suggests Tyrosinemia Type III Elevated_HPLA->Type3 Yes No_Elevation Investigate Other Causes Elevated_HPLA->No_Elevation No Further_Tests Further Confirmatory Testing (e.g., Succinylacetone, Genetic Testing) Type3->Further_Tests

Caption: Decision logic for using 4-HPLA in tyrosinemia diagnosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxyphenyllactic Acid (HPLA) Production from Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 4-hydroxyphenyllactic acid (HPLA) production from L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for converting tyrosine to 4-hydroxyphenyllactic acid (HPLA)?

A1: The conversion of L-tyrosine to HPLA is typically a two-step enzymatic process. First, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (HPPA) through deamination, a reaction catalyzed by a tyrosine aminotransferase (TAT). Subsequently, HPPA is reduced to HPLA by a hydroxyphenylpyruvate reductase (HPPR) or a similar D-lactate dehydrogenase, often requiring a cofactor like NAD(P)H.[1]

HPLA_Biosynthesis_Pathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) HPLA 4-Hydroxyphenyllactic Acid (HPLA) HPPA->HPLA Hydroxyphenylpyruvate Reductase (HPPR)

Caption: Biosynthetic pathway of HPLA from L-Tyrosine.

Q2: Which microorganisms are commonly used for HPLA production?

A2: Various microorganisms have been shown to produce HPLA. Lactic acid bacteria (LAB) such as Lactobacillus species (e.g., Lactobacillus sp. SK007) and Pediococcus acidilactici are natural producers.[2][3] Additionally, metabolic engineering has enabled the use of hosts like Escherichia coli and yeast for higher-titer production by introducing and optimizing the necessary enzymatic pathways.

Q3: Is it more effective to supplement the fermentation with tyrosine or its intermediate, HPPA?

A3: Supplementing the fermentation medium with 4-hydroxyphenylpyruvic acid (HPPA) has been shown to be remarkably more effective for HPLA production than supplementing with tyrosine. In a study with Lactobacillus sp. SK007, using HPPA as the substrate resulted in a final HPLA concentration of 1.26 mg/ml, a significant increase compared to supplementation with tyrosine. This suggests that the initial conversion of tyrosine to HPPA can be a rate-limiting step.

Q4: What are the primary applications and significance of HPLA?

A4: 4-Hydroxyphenyllactic acid is a valuable phenolic acid with a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. It is recognized as a novel antifungal compound and has applications in the pharmaceutical, cosmetic, and food industries as a preservative. Additionally, HPLA is an endogenous human metabolite, and its levels in blood serum are being investigated as a potential biomarker for various disorders.

Troubleshooting Guide

This guide addresses common issues encountered during HPLA production experiments.

Troubleshooting_Logic_Flow Start Low or No HPLA Production Check_Substrate Is substrate (Tyrosine/HPPA) being consumed? Start->Check_Substrate Check_Enzyme Verify enzyme expression and activity (SDS-PAGE, assay) Check_Substrate->Check_Enzyme No Check_Conditions Optimize fermentation conditions (pH, temp, aeration) Check_Substrate->Check_Conditions Yes Pathway_Engineering Consider pathway engineering (e.g., knockout competing pathways) Check_Enzyme->Pathway_Engineering Check_Toxicity Assess substrate/product toxicity to cells Check_Conditions->Check_Toxicity Check_Cofactor Ensure cofactor (NADPH/NADH) regeneration/availability Check_Toxicity->Check_Cofactor Check_Byproducts Analyze for byproducts (HPLC/MS) Check_Cofactor->Check_Byproducts Check_Byproducts->Pathway_Engineering High Byproducts Purification_Issue Review purification protocol (e.g., extraction pH, resin choice) Check_Byproducts->Purification_Issue Low Byproducts Success HPLA Production Optimized Pathway_Engineering->Success Purification_Issue->Success Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep 1. Prepare Media (e.g., MRS or LB) Inoculum 2. Prepare Overnight Inoculum Culture Media_Prep->Inoculum Fermentation 3. Inoculate Bioreactor & Add Precursor Inoculum->Fermentation Sampling 4. Monitor & Collect Time-course Samples Fermentation->Sampling Extraction 5. Centrifuge & Extract Supernatant Sampling->Extraction HPLC 6. Quantify HPLA via HPLC/UPLC-MS Extraction->HPLC

References

Technical Support Center: HPLC Analysis of Phenolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenolic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the HPLC analysis of phenolic acids?

The most frequent issues include poor peak shape (especially peak tailing), shifts in retention time, inadequate resolution between peaks, and baseline instability (noise or drift). These problems can lead to inaccurate quantification and unreliable results.

Q2: Why is peak tailing a common issue with phenolic acids and how can I fix it?

Peak tailing, where a peak is asymmetrical with a broader trailing edge, is a prevalent problem in the analysis of phenolic compounds.[1] This distortion can compromise accurate peak integration, reduce resolution, and decrease sensitivity.[1]

  • Primary Cause: The leading cause of peak tailing for phenolic compounds is secondary interactions between the analytes and the stationary phase.[2] Phenolic compounds can interact with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][3]

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), can be added to the mobile phase to ensure the silanols are protonated. For acidic compounds like many phenolic acids, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa to ensure the compound is in its neutral form.

    • Use a Modern, End-Capped Column: High-purity Type B silica columns that are end-capped can significantly reduce peak tailing. End-capping blocks most of the active silanol groups.

    • Optimize Sample Preparation: Ensure the sample solvent is as weak as or weaker than the mobile phase. Injecting a sample dissolved in a strong solvent can cause peak distortion. Also, consider sample clean-up to remove matrix components that may interact with the column.

Q3: My retention times are shifting. What could be the cause and how do I stabilize them?

Shifting retention times are a common frustration in HPLC analysis. The direction and consistency of the shift can indicate the root cause.

  • Consistent Shift for All Peaks: If all peaks shift in the same direction, the issue is likely related to the flow rate. Check the pump for leaks, ensure proper solvent delivery, and verify the flow rate is stable. Temperature fluctuations can also cause retention time shifts of about 1-2% per 1°C change. Using a column thermostat is recommended.

  • Irregular or Trending Shifts: If retention times shift randomly or show a trend (e.g., gradually decreasing), the problem may be related to the mobile phase composition or the column itself.

    • Mobile Phase: Ensure the mobile phase is properly mixed and degassed. For ionizable compounds like phenolic acids, precise control of the mobile phase pH is critical, as a change of just 0.1 pH units can significantly alter retention times.

    • Column Equilibration: Inadequate column equilibration before injection can lead to unstable retention times. Allow sufficient time for the column to equilibrate with the mobile phase, especially when using additives like ion-pair reagents.

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to retention time drift. Using a guard column can help protect the analytical column.

Q4: How can I improve the resolution between two or more closely eluting phenolic acid peaks?

Achieving baseline resolution is crucial for accurate quantification. When peaks overlap, consider the following adjustments:

  • Optimize the Mobile Phase:

    • Organic Solvent: Changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve resolution.

    • pH: Adjusting the mobile phase pH can change the ionization state of phenolic acids, thereby altering their retention and potentially improving separation.

  • Adjust the Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, though it will also increase the analysis time.

  • Change the Column Temperature: Lowering the column temperature generally increases retention and can improve resolution for some compounds.

  • Select a Different Column: Using a column with a different stationary phase chemistry or a longer column with smaller particles can enhance resolution.

Q5: My chromatogram has a noisy or drifting baseline. What are the common causes and solutions?

A stable baseline is essential for detecting and quantifying analytes accurately.

  • Noisy Baseline:

    • Mobile Phase: Impurities in solvents or dissolved gases can cause baseline noise. Use high-purity solvents, filter and degas the mobile phase, and prepare fresh buffers.

    • Detector: A failing detector lamp or a contaminated flow cell can be a source of noise. Flush the flow cell and check the lamp's intensity.

    • Pump: Pulsations from the pump due to worn seals or faulty check valves can introduce rhythmic noise.

  • Drifting Baseline:

    • Temperature Fluctuations: Inadequate temperature control of the column and detector is a common cause of baseline drift.

    • Mobile Phase Composition: A gradual change in the mobile phase composition during a run can cause the baseline to drift. Ensure proper mixing and solvent proportioning.

    • Column Bleed or Contamination: The accumulation of contaminants on the column or stationary phase bleed can lead to a drifting baseline.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for phenolic acids.

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No all_tail Yes check_overload Check for Column Overload (Dilute sample and reinject) system_issue->check_overload check_extracolumn Check for Extra-Column Volume (Tubing length/diameter, fittings) check_overload->check_extracolumn check_column_health Check Column Health (Void formation, contamination) check_extracolumn->check_column_health solution_physical Solution: - Reduce sample concentration - Use shorter/narrower tubing - Replace column/frit check_column_health->solution_physical phenolic_tail No, only phenolic peaks check_ph Check Mobile Phase pH (Is it > 2 units below pKa?) chemical_issue->check_ph check_column_type Check Column Type (Is it a modern, end-capped column?) check_ph->check_column_type check_sample_solvent Check Sample Solvent (Is it stronger than mobile phase?) check_column_type->check_sample_solvent solution_chemical Solution: - Lower mobile phase pH (e.g., 2.5-3.0) - Use a high-purity, end-capped column - Match sample solvent to mobile phase check_sample_solvent->solution_chemical

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Diagnosing Retention Time Shifts

This guide helps identify the cause of retention time variability.

RetentionTime_Troubleshooting start Retention Time Shift Observed check_shift_pattern How are the retention times shifting? start->check_shift_pattern flow_temp_issue Suspect Flow Rate or Temperature Issue check_shift_pattern->flow_temp_issue Consistent mobile_phase_column_issue Suspect Mobile Phase or Column Issue check_shift_pattern->mobile_phase_column_issue Random/Trending consistent_shift Consistent shift for all peaks check_flow_rate Verify Flow Rate (Check pump, look for leaks) flow_temp_issue->check_flow_rate check_temperature Check Temperature Control (Is column oven on and stable?) check_flow_rate->check_temperature solution_flow_temp Solution: - Service the pump - Fix leaks - Use a column thermostat check_temperature->solution_flow_temp random_shift Random or trending shift check_mobile_phase Check Mobile Phase (pH, composition, fresh preparation?) mobile_phase_column_issue->check_mobile_phase check_equilibration Check Column Equilibration (Sufficient time before injection?) check_mobile_phase->check_equilibration check_column_contamination Check for Column Contamination (Install guard column, flush column) check_equilibration->check_column_contamination solution_mobile_phase_column Solution: - Prepare fresh mobile phase - Ensure adequate equilibration - Use guard column/clean analytical column check_column_contamination->solution_mobile_phase_column

Caption: Troubleshooting workflow for retention time shifts.

Experimental Protocols

Protocol 1: General HPLC Method for Phenolic Acid Analysis

This protocol provides a starting point for the separation of common phenolic acids.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or adjusted to pH 2.5-3.0 with phosphoric acid).

    • Solvent B: Acetonitrile or methanol.

  • Elution: A gradient elution is commonly employed for optimal separation of a mixture of phenolic acids. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD detection at multiple wavelengths (e.g., 280 nm for benzoic acid derivatives and 320 nm for cinnamic acid derivatives).

  • Injection Volume: 10-20 µL

Protocol 2: Sample Preparation from Plant Material

Proper sample preparation is crucial for accurate results and to protect the HPLC system.

  • Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered sample (e.g., 1 g).

    • Add an appropriate extraction solvent (e.g., 80% methanol in water).

    • Sonication or shaking can be used to improve extraction efficiency.

  • Centrifugation/Filtration:

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, SPE can be used to clean up the sample and concentrate the phenolic acids.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention of Phenolic Acids

This table illustrates how changing the mobile phase pH can affect the retention and elution order of phenolic acids.

AnalytepKaRetention Time at pH 3Retention Time at pH 5Retention Time at pH 7
Gallic Acid4.45.2 min3.8 min2.1 min
Caffeic Acid4.610.8 min8.5 min4.3 min
Ferulic Acid4.515.6 min12.1 min6.8 min
p-Coumaric Acid4.614.2 min11.5 min6.2 min

Note: Retention times are hypothetical and for illustrative purposes to show the general trend.

Table 2: Influence of Temperature on Phenolic Acid Analysis

Temperature can impact retention time, selectivity, and backpressure.

ParameterEffect of Increasing TemperatureRationale
Retention Time DecreasesLower mobile phase viscosity and increased analyte diffusion.
Backpressure DecreasesLower mobile phase viscosity.
Selectivity May changeAlters the equilibrium between analytes and the stationary phase.
Analyte Stability May decreaseSome phenolic compounds can degrade at elevated temperatures.

References

Technical Support Center: Optimizing 4-Hydroxyphenyllactic Acid Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak shape of 4-hydroxyphenyllactic acid in your chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our guides are presented in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My 4-hydroxyphenyllactic acid peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing for acidic compounds like 4-hydroxyphenyllactic acid is a frequent issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample solvent.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[1][2][3]

    • Solution: Use a well-end-capped column or a column with a polar-embedded phase to shield the silanol groups.[2][4] Consider columns with a modern silica base (Type-B) which have fewer metal impurities and active silanols.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 4-hydroxyphenyllactic acid, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1-2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. For acidic analytes, a lower pH (e.g., 2.5-3.5) is generally preferred.

  • Solvent Mismatch between Sample and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_solvent Is Sample Solvent Weaker than Mobile Phase? check_ph->check_solvent Yes adjust_ph->check_solvent adjust_solvent Re-dissolve Sample in Initial Mobile Phase check_solvent->adjust_solvent No check_load Is Injection Volume/Concentration Optimized? check_solvent->check_load Yes adjust_solvent->check_load adjust_load Reduce Sample Load check_load->adjust_load No check_column Using an End-Capped or High-Purity Silica Column? check_load->check_column Yes adjust_load->check_column change_column Switch to a Modern, End-Capped Column check_column->change_column No end Symmetrical Peak check_column->end Yes change_column->end

Caption: A stepwise guide to troubleshooting peak tailing for 4-hydroxyphenyllactic acid.

Q2: What is an optimal mobile phase composition for achieving a good peak shape for 4-hydroxyphenyllactic acid?

A2: The optimal mobile phase for 4-hydroxyphenyllactic acid will depend on the specific column and instrumentation used. However, a common starting point for reversed-phase chromatography is a mixture of an aqueous acidic buffer and an organic solvent like acetonitrile or methanol.

Recommended Mobile Phase Compositions:

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient/IsocraticReference
0.2% Acetic Acid in Water0.2% Acetic Acid in AcetonitrileGradient
4 mmol L⁻¹ Sodium Hydroxide-Isocratic
50 mM Ammonium Formate Buffer (pH 5.8)AcetonitrileIsocratic (95:5 v/v)

Experimental Protocol for Mobile Phase Optimization:

  • Initial Conditions: Begin with a simple gradient elution using 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. A typical gradient could be 5-95% B over 10 minutes.

  • pH Adjustment: 4-hydroxyphenyllactic acid is an acidic compound. To ensure it is in its protonated, less polar form, the pH of the mobile phase should be low. The addition of small amounts of acid (e.g., 0.1-0.2% formic or acetic acid) to the aqueous phase is crucial for good peak shape.

  • Organic Modifier Selection: Both acetonitrile and methanol can be used as the organic modifier. Acetonitrile often provides sharper peaks and lower backpressure.

  • Buffer Selection: For more robust methods, especially when dealing with complex matrices, a buffer is recommended to maintain a stable pH. Formate and acetate buffers are common choices for LC-MS compatible methods.

  • Isocratic vs. Gradient Elution: For simple mixtures, an isocratic elution might be sufficient. For more complex samples, a gradient elution will likely be necessary to achieve good separation and peak shape for all components.

Logical Relationship for Mobile Phase Selection:

G analyte 4-Hydroxyphenyllactic Acid (Acidic) rp_hplc Reversed-Phase HPLC analyte->rp_hplc goal Symmetrical Peak Shape mobile_phase Mobile Phase rp_hplc->mobile_phase aqueous Aqueous Component (e.g., Water) mobile_phase->aqueous organic Organic Modifier (e.g., Acetonitrile) mobile_phase->organic acidifier Acidifier (e.g., Formic Acid) aqueous->acidifier buffer Buffer (e.g., Formate) aqueous->buffer organic->goal acidifier->goal buffer->goal

Caption: Key components of the mobile phase for optimal peak shape of acidic analytes.

Q3: Which type of HPLC column is best suited for the analysis of 4-hydroxyphenyllactic acid?

A3: For the analysis of a relatively polar and acidic compound like 4-hydroxyphenyllactic acid, a reversed-phase C18 column is the most common and suitable choice. However, the specific characteristics of the C18 column can significantly impact peak shape.

Recommended Column Characteristics:

Column TypeParticle Size (µm)Pore Size (Å)Key Features & Benefits
High-Purity Silica C18 1.7 - 5100 - 130Low silanol activity, reduces peak tailing for polar and acidic compounds.
End-Capped C18 1.7 - 5100 - 130Residual silanols are deactivated, minimizing secondary interactions.
Polar-Embedded C18 1.7 - 5100 - 130Provides alternative selectivity and can improve peak shape for polar compounds.

Experimental Protocol for Column Selection:

  • Start with a Standard C18: A good starting point is a modern, high-purity, end-capped C18 column with a particle size of 1.8 µm for UHPLC or 3-5 µm for HPLC systems.

  • Evaluate Peak Asymmetry: After initial runs, if peak tailing is still observed despite optimizing the mobile phase, consider a column with different properties.

  • Consider a Shorter Alkyl Chain (C8): If 4-hydroxyphenyllactic acid elutes very late, a C8 column can be used to reduce retention time.

  • Test a Polar-Embedded Phase: If peak shape issues persist and are suspected to be due to interactions with the silica surface, a polar-embedded column can offer improved performance.

Decision Tree for Column Selection:

G start Start with High-Purity, End-Capped C18 Column check_peak Is Peak Shape Symmetrical? start->check_peak good_peak Column is Suitable check_peak->good_peak Yes bad_peak Peak Tailing or Broadening check_peak->bad_peak No optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) bad_peak->optimize_mobile_phase check_again Re-evaluate Peak Shape optimize_mobile_phase->check_again check_again->good_peak Symmetrical still_bad Peak Shape Still Poor check_again->still_bad Not Symmetrical try_polar_embedded Try Polar-Embedded C18 Column still_bad->try_polar_embedded

Caption: A decision-making workflow for selecting the appropriate HPLC column.

Q4: How does sample preparation affect the peak shape of 4-hydroxyphenyllactic acid, and what is the recommended procedure?

A4: Proper sample preparation is critical to avoid column contamination and peak distortion. The primary goal is to remove interfering substances from the sample matrix that could interact with the stationary phase or the analyte itself.

Impact of Improper Sample Preparation:

  • Matrix Effects: Components in complex matrices like plasma or urine can co-elute with or adsorb to the column, causing peak distortion and affecting quantification.

  • Column Contamination: Particulates and strongly retained compounds can build up on the column, leading to increased backpressure and poor peak shapes over time.

  • Sample Solvent Incompatibility: As discussed in Q1, the final sample solvent must be compatible with the mobile phase.

Recommended Sample Preparation Protocols:

1. Protein Precipitation (for Plasma/Serum Samples): This method is effective for removing proteins, which are a major source of interference.

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant.

    • If the organic content is too high, evaporate the supernatant to dryness and reconstitute in the initial mobile phase. Alternatively, dilute the supernatant with water or the aqueous mobile phase component.

2. Solid-Phase Extraction (SPE) (for Urine or Complex Matrices): SPE provides a more thorough cleanup and can be used to concentrate the analyte.

  • Protocol (General Reversed-Phase SPE):

    • Condition: Pass a column volume of methanol, followed by a column volume of water through the SPE cartridge.

    • Load: Load the pre-treated sample (e.g., diluted and acidified urine) onto the cartridge.

    • Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute: Elute the 4-hydroxyphenyllactic acid with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute the residue in the initial mobile phase.

Experimental Workflow for Sample Preparation:

G sample Biological Sample (e.g., Plasma, Urine) protein_precip Protein Precipitation (e.g., with Acetonitrile) sample->protein_precip Plasma/Serum spe Solid-Phase Extraction (SPE) sample->spe Urine/Complex Matrix centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporate and Reconstitute in Mobile Phase spe->evap_reconstitute supernatant Collect Supernatant centrifuge->supernatant supernatant->evap_reconstitute hplc_analysis HPLC Analysis evap_reconstitute->hplc_analysis

Caption: A flowchart outlining recommended sample preparation workflows.

References

Technical Support Center: Troubleshooting Peak Tailing for Phenolic Compounds in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing for phenolic compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis of phenolic compounds?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[1]

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and inaccurate peak area integration, compromising the reliability and reproducibility of the analysis.

For the analysis of phenolic compounds, which often occur in complex mixtures, maintaining symmetrical peak shapes is critical for accurate results.

Q2: What are the primary causes of peak tailing for phenolic compounds?

Peak tailing for acidic compounds like phenols in reversed-phase HPLC is often a result of a combination of chemical and physical factors:

  • Secondary Interactions with the Stationary Phase: Phenolic compounds can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These silanol groups are acidic and can form strong hydrogen bonds with the polar hydroxyl groups of phenols, causing some analyte molecules to be retained longer than others, resulting in a "tail".

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized (phenolate) and non-ionized (phenolic) forms of the compound will exist simultaneously. This dual state leads to inconsistent retention and peak distortion. Similarly, at a mid-range pH, surface silanols can be ionized and interact with the analyte.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities from the sample matrix can create active sites that cause tailing. Over time, the stationary phase can also degrade, or the column bed can collapse, creating a void and leading to distorted peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues for phenolic compounds.

Guide 1: All Peaks in the Chromatogram are Tailing

If all peaks, including non-polar compounds, exhibit tailing, the issue is likely physical or related to the HPLC system itself.

Step 1: Check for Column Overload

  • Symptom: Peaks are broad and tailing, and the effect worsens with increased sample concentration.

  • Action: Reduce the injection volume or dilute the sample. If the peak shape improves, you are likely overloading the column.

Step 2: Inspect for Extra-Column Volume

  • Symptom: All peaks, especially early eluting ones, show tailing.

  • Action: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.12-0.17 mm I.D.). Check that all fittings are properly seated and not contributing to dead volume.

Step 3: Assess Column Health

  • Symptom: A sudden onset of tailing for all peaks, possibly accompanied by an increase in backpressure.

  • Action: A partially blocked inlet frit on the column is a common cause. Try backflushing the column to waste. If this does not resolve the issue, the column may be contaminated or damaged and require cleaning or replacement.

Guide 2: Only Phenolic Compound Peaks are Tailing

If only the peaks corresponding to your phenolic analytes are tailing, the problem is likely due to chemical interactions within the column.

Step 1: Optimize Mobile Phase pH

  • Symptom: Phenolic peaks are tailing while other non-polar compounds have good peak shape.

  • Action: Lower the mobile phase pH to at least 2 pH units below the pKa of your phenolic analytes. This ensures the phenolic compounds are in their non-ionized form and suppresses the ionization of surface silanols, minimizing secondary interactions. Using a low-pH mobile phase (pH ≤ 3) is a common strategy.

    • Tip: Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

Step 2: Increase Buffer Concentration

  • Symptom: Tailing persists even at a low pH.

  • Action: For LC-UV applications, increasing the buffer concentration (e.g., to 25-50 mM) can help to mask residual silanol interactions.

    • Caution: For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.

Step 3: Evaluate Column Choice

  • Symptom: Persistent tailing of phenolic compounds despite mobile phase optimization.

  • Action: Use a modern, high-purity, end-capped column (Type B silica). End-capping blocks most of the active silanol groups, significantly reducing the potential for secondary interactions.

Step 4: Consider Metal Chelation

  • Symptom: Phenolic compounds with chelating properties (e.g., catechols) show significant tailing.

  • Action: Trace metals in the silica matrix or from the HPLC system can interact with these compounds. Using a column with low metal content or adding a sacrificial chelating agent like EDTA to the mobile phase can mitigate this effect.

Quantitative Data Summary

The following tables provide recommended starting parameters for HPLC method development to minimize peak tailing of phenolic compounds.

Table 1: Mobile Phase pH and Buffer Recommendations

ParameterRecommendation for Phenolic CompoundsRationaleCitations
Mobile Phase pH ≤ 3.0, or at least 2 pH units below analyte pKaSuppresses ionization of both phenolic analytes and residual silanol groups, minimizing secondary interactions.
Buffer Concentration (LC-UV) 25-50 mMMasks residual silanol interactions and maintains a stable pH.
Buffer Concentration (LC-MS) < 10 mMPrevents ion suppression in the mass spectrometer.
Common Acidic Modifiers 0.1% Formic Acid, 0.1% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA)Effective at lowering the mobile phase pH.

Table 2: HPLC System and Column Parameters

ParameterRecommendationRationaleCitations
Column Type High-purity, end-capped (Type B silica)Minimizes available silanol groups for secondary interactions.
Connecting Tubing I.D. 0.12 - 0.17 mmReduces extra-column volume and peak broadening.
Sample Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.
Sample Solvent Match mobile phase composition or use a weaker solventA stronger injection solvent can cause band broadening and peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of phenolic compounds.

Materials:

  • HPLC system with UV or DAD detector

  • C18 reversed-phase column (end-capped recommended)

  • HPLC-grade water, acetonitrile, and methanol

  • Acidic modifiers (e.g., formic acid, acetic acid)

  • Your phenolic compound standard(s)

Procedure:

  • Prepare a stock solution of your phenolic standard in a suitable solvent (ideally the initial mobile phase).

  • Prepare a series of aqueous mobile phase components (Mobile Phase A) with varying pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use an acidic modifier to adjust the pH.

  • Prepare your organic mobile phase (Mobile Phase B), typically acetonitrile or methanol.

  • Set up a gradient or isocratic elution method. A good starting point is a gradient from a low to a high percentage of Mobile Phase B.

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Inject your standard and record the chromatogram for each mobile phase pH.

  • Analyze the peak shape (tailing factor) for your phenolic compound(s) at each pH.

  • Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Caution: Always disconnect the column from the detector before flushing with strong solvents. Check the column manufacturer's guidelines for solvent compatibility and pressure limits.

Procedure:

  • Flush the column with your mobile phase without any buffer salts (e.g., acetonitrile/water) for 20 minutes.

  • Flush with 100% HPLC-grade water for 20 minutes to remove any remaining buffer salts.

  • Flush with 100% isopropanol for 30 minutes.

  • If the column is compatible, flush with 100% hexane for 30 minutes to remove highly non-polar contaminants.

  • Repeat the isopropanol flush for 30 minutes.

  • Flush with 100% HPLC-grade water for 20 minutes.

  • Gradually re-introduce your mobile phase and allow the column to equilibrate for at least 30 minutes before use.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Is the peak shape concentration-dependent? q1->q2 Yes q4 Optimize Mobile Phase pH q1->q4 No sol1 Reduce sample concentration or injection volume q2->sol1 Yes q3 Check for extra-column volume q2->q3 No end Peak Shape Improved sol1->end sol2 Use shorter, narrower tubing and check fittings q3->sol2 Yes sol3 Backflush or replace column q3->sol3 No sol2->end sol3->end q5 Is tailing resolved? q4->q5 q6 Increase buffer concentration (LC-UV) q5->q6 No q5->end Yes q7 Is tailing resolved? q6->q7 q8 Use an end-capped (Type B) column q7->q8 No q7->end Yes q9 Consider metal chelation effects q8->q9 end_fail Consult Manufacturer q9->end_fail

Caption: A troubleshooting decision tree for diagnosing peak tailing.

Phenol_Interaction cluster_0 Silica Surface silanol Si-OH (Silanol Group) interaction Hydrogen Bonding (Secondary Interaction) phenol Phenolic Compound (R-OH) phenol->silanol       caption Interaction between phenolic compounds and residual silanol groups.

Caption: Interaction between phenolic compounds and residual silanol groups.

References

Technical Support Center: Troubleshooting Ion Suppression in HILIC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for ion suppression encountered in Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in HILIC-MS?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte of interest caused by co-eluting components from the sample matrix.[1][2] In the context of HILIC-MS, this leads to a decreased signal intensity for your target analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because it originates in the ionization source before mass analysis.[1]

Q2: What are the most common sources of ion suppression in HILIC-MS?

A2: Ion suppression in HILIC-MS can stem from various endogenous and exogenous sources. High concentrations of salts, phospholipids from biological matrices, and polymers leached from plasticware are common culprits.[1] Additionally, mobile phase additives, though necessary for chromatography, can also contribute to suppression. Compounds with high basicity and those present in high concentrations are prime candidates for causing ion suppression.

Q3: How can I determine if my HILIC-MS analysis is affected by ion suppression?

A3: Two primary experimental methods are used to detect and evaluate ion suppression:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A dip in the otherwise stable signal upon injection of a blank matrix extract indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of ion suppression. The signal of an analyte spiked into a blank matrix extract is compared to the signal of the analyte in a clean solvent. A lower signal in the matrix indicates suppression.

Q4: Is ion suppression or ion enhancement more common in HILIC-MS?

A4: While both are possible, ion suppression is the more frequently observed phenomenon in LC-MS analyses. However, ion enhancement, an increase in analyte signal due to matrix components, can also occur and negatively impact the accuracy of quantification.

Q5: Which ionization technique, ESI or APCI, is more susceptible to ion suppression?

A5: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI). This is because ESI's ionization mechanism is more sensitive to the presence of non-volatile species and competition for charge at the droplet surface.

Troubleshooting Guides

Problem: Low analyte signal in matrix compared to pure standard.

This is a classic indication of ion suppression. Follow this troubleshooting workflow to identify the cause and implement a solution.

IonSuppressionTroubleshooting cluster_0 Detection cluster_1 Mitigation Strategy cluster_2 Refinement Start Low Signal in Matrix PCI Perform Post-Column Infusion Start->PCI Qualitative Assessment PES Perform Post-Extraction Spike Analysis Start->PES Quantitative Assessment SamplePrep Optimize Sample Preparation PCI->SamplePrep Suppression Observed Chromatography Optimize Chromatography PCI->Chromatography PES->SamplePrep Suppression >20% PES->Chromatography Dilute Dilute Sample SamplePrep->Dilute LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE MethodChange Change Ionization Method/Polarity Chromatography->MethodChange Gradient Modify Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column End Problem Resolved MethodChange->End Dilute->End LLE->End SPE->End Gradient->End Column->End

A decision tree for troubleshooting ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques

An effective sample preparation strategy is the most critical step in mitigating ion suppression. The choice of technique can significantly impact the cleanliness of the final extract.

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing PhospholipidsEffectiveness in Removing SaltsOverall Ion Suppression Reduction
Protein Precipitation (PPT) HighLowLowLow to Moderate
Liquid-Liquid Extraction (LLE) Moderate to HighModerateHighModerate to High
Solid-Phase Extraction (SPE) HighHighModerateHigh
Sample Dilution N/A (analyte is diluted)LowLowLow to Moderate

Note: The effectiveness of each technique is highly dependent on the specific analyte, matrix, and experimental conditions.

Quantitative Impact of Sample Dilution on Ion Suppression

Diluting the sample can be a simple and effective way to reduce ion suppression, provided the analyte concentration remains above the limit of quantification.

Dilution FactorAnalyte Signal Intensity (Arbitrary Units)Matrix-Induced Suppression (%)
1x (undiluted)50,00050%
10x8,00020%
100x950<5%

Data is illustrative and will vary based on the analyte and matrix. A 100-fold dilution can significantly minimize suppression for most pesticides.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • Analyte stock solution

  • Syringe pump

  • Tee-union

  • Blank matrix extract (prepared using your standard sample preparation method)

  • LC-MS system

Methodology:

  • System Setup:

    • Connect the outlet of the HILIC column to one port of the tee-union.

    • Connect a syringe containing the analyte solution to a syringe pump and connect the pump outlet to the second port of the tee-union.

    • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a solution of your analyte in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal (e.g., 100-1000 ng/mL).

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-20 µL/min) into the mobile phase stream.

    • Acquire data on the mass spectrometer, monitoring the signal of the infused analyte. A stable baseline should be observed.

  • Sample Injection and Data Analysis:

    • Inject the blank matrix extract onto the HILIC column.

    • Monitor the infused analyte's signal throughout the chromatographic run.

    • Any significant and reproducible dip in the baseline signal indicates a region of ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS Mass Spectrometer Injector Injector Column HILIC Column Injector->Column Tee Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS MS Ion Source Tee->MS

Experimental setup for post-column infusion.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the percentage of ion suppression or enhancement for a specific analyte in a given matrix.

Materials:

  • Analyte stock solution

  • Blank matrix

  • Clean solvent (e.g., mobile phase initial conditions)

  • LC-MS system

Methodology:

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Neat Solution): Spike the analyte into a clean solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the analyte into the extracted blank matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before starting the sample preparation procedure. Process this sample as you would an unknown sample.

  • LC-MS Analysis:

    • Analyze all three sets of samples under the same LC-MS conditions.

  • Data Calculation:

    • Matrix Effect (%ME): This is calculated by comparing the peak area of the analyte in the post-spiked matrix (Set B) to the neat solution (Set A). %ME = (Peak Area_Set B / Peak Area_Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%RE): This is calculated by comparing the peak area of the analyte in the pre-spiked matrix (Set C) to the post-spiked matrix (Set B). %RE = (Peak Area_Set C / Peak Area_Set B) * 100

    • Process Efficiency (%PE): This represents the overall efficiency of your method, accounting for both recovery and matrix effects. %PE = (Peak Area_Set C / Peak Area_Set A) * 100 or %PE = (%ME * %RE) / 100

MatrixEffectCalculation cluster_Inputs Inputs cluster_Calculations Calculations SetA Set A (Analyte in Solvent) ME Matrix Effect (%ME) = (B / A) * 100 SetA->ME PE Process Efficiency (%PE) = (C / A) * 100 SetA->PE SetB Set B (Post-Spiked Matrix) SetB->ME RE Recovery (%RE) = (C / B) * 100 SetB->RE SetC Set C (Pre-Spiked Matrix) SetC->RE SetC->PE

Logical relationship for calculating matrix effects.

References

Technical Support Center: Stability of 4-Hydroxyphenyllactic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-hydroxyphenyllactic acid in solution under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-hydroxyphenyllactic acid solutions?

For optimal stability, it is recommended to store stock solutions of 4-hydroxyphenyllactic acid at low temperatures. According to suppliers, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] For short-term storage, working solutions have been shown to be stable at +4°C for up to 9 days and at room temperature for 24 hours.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[5]

Q2: How should solid 4-hydroxyphenyllactic acid be stored?

The solid form of 4-hydroxyphenyllactic acid should be stored in a sealed container, protected from moisture. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least four years. Some suppliers also suggest storage at 4°C.

Q3: What factors can lead to the degradation of 4-hydroxyphenyllactic acid in solution?

Several factors can compromise the stability of 4-hydroxyphenyllactic acid solutions:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Extreme pH values (both acidic and basic conditions) can lead to hydrolysis of the molecule.

  • Light: Exposure to light can initiate oxidative degradation.

  • Oxidizing Agents: The presence of oxidizing agents can also lead to the degradation of the molecule.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can cause significant changes in the concentration of the analyte.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected concentrations of 4-hydroxyphenyllactic acid in my experiments.

This issue often points to degradation of the compound in your stock or working solutions. Consider the following troubleshooting steps:

  • Review Storage Conditions: Ensure that your solutions are stored at the recommended temperatures (-20°C or -80°C for long-term storage). Verify that the storage duration has not exceeded the recommended limits.

  • Aliquot Solutions: If you are using a stock solution multiple times, prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.

  • Control pH: If preparing solutions in aqueous buffers, ensure the pH is near neutral unless the compound is known to be more stable at a specific pH.

  • Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants that could promote degradation.

Data on Storage Stability

The following tables summarize the available data on the stability of 4-hydroxyphenyllactic acid under different storage conditions.

Table 1: Stability of 4-Hydroxyphenyllactic Acid Solutions

Storage TemperatureSolventDurationStability NotesSource(s)
-80°CIn solvent6 monthsRecommended for long-term storage.
-20°CIn solvent1 monthSuitable for shorter-term storage.
+4°CWater (Working Solution)9 daysDemonstrated long-term stability for working solutions.
Room TemperatureWater (Working Solution)24 hoursDemonstrated short-term stability.

Table 2: Stability of Solid 4-Hydroxyphenyllactic Acid

Storage TemperatureFormDurationStability NotesSource(s)
-20°CCrystalline Solid≥ 4 yearsFor a related compound, 4-hydroxyphenylacetic acid.
4°CSolidNot specifiedSealed storage, away from moisture.

Experimental Protocols

Protocol: Stability Assessment of 4-Hydroxyphenyllactic Acid in Solution

This protocol outlines a general procedure for assessing the stability of 4-hydroxyphenyllactic acid in a specific solution under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 4-hydroxyphenyllactic acid.

    • Dissolve it in the desired solvent (e.g., DMSO, methanol, or a specific buffer) to a known concentration.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).

    • Prepare separate aliquots for each time point to be tested to avoid freeze-thaw cycles.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Analyze the concentration of 4-hydroxyphenyllactic acid using a validated analytical method, such as UPLC-MS/MS or HPLC.

  • Data Analysis:

    • Compare the concentration of 4-hydroxyphenyllactic acid at each time point to the initial concentration (time 0).

    • Calculate the percentage of degradation over time for each storage condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store at various conditions storage_neg20 -20°C aliquot->storage_neg20 Store at various conditions storage_4 4°C aliquot->storage_4 Store at various conditions storage_rt Room Temperature aliquot->storage_rt Store at various conditions storage_light Light Exposure aliquot->storage_light Store at various conditions analysis Analyze Concentration (UPLC-MS/MS or HPLC) storage_neg80->analysis At each time point storage_neg20->analysis At each time point storage_4->analysis At each time point storage_rt->analysis At each time point storage_light->analysis At each time point data_analysis Calculate Degradation analysis->data_analysis

Caption: Workflow for assessing the stability of 4-hydroxyphenyllactic acid solutions.

Logical_Relationships cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Degradation of 4-Hydroxyphenyllactic Acid Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Inconsistent_Results Inconsistent Experimental Results Degradation->Inconsistent_Results

Caption: Factors influencing the stability of 4-hydroxyphenyllactic acid and potential outcomes.

References

Technical Support Center: Degradation Pathways of p-Hydroxyphenyllactic Acid (HPLA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of p-hydroxyphenyllactic acid (HPLA). It includes troubleshooting guides for common experimental issues, detailed experimental protocols, and frequently asked questions.

FAQs - Frequently Asked Questions

Q1: What is p-hydroxyphenyllactic acid (HPLA)?

A1: p-Hydroxyphenyllactic acid (HPLA), also known as 4-hydroxyphenyllactate, is a metabolite of the amino acid tyrosine. It exists in both L- and D-isomers. The L-form is a product of human tyrosine metabolism, while the D-form is typically of bacterial origin, produced by the gut microbiota from dietary polyphenols.

Q2: Why is the study of HPLA degradation important?

A2: The study of HPLA degradation is significant for several reasons. Elevated levels of HPLA in bodily fluids can be indicative of certain metabolic disorders, such as phenylketonuria (PKU) and tyrosinemia. Furthermore, as a microbial metabolite, HPLA can influence host physiology and has been investigated for its potential antioxidant properties. Understanding its degradation pathways is crucial for diagnosing and managing metabolic diseases, as well as for comprehending the metabolic interplay between the host and gut microbiome.

Q3: What are the primary degradation pathways of HPLA?

A3: The degradation of HPLA primarily occurs through enzymatic pathways that convert it into intermediates of central metabolism. In bacteria, a common pathway involves the conversion of HPLA to p-hydroxyphenylacetic acid (HPAA), which is then further catabolized. In humans, HPLA is part of the broader tyrosine degradation pathway, although the specific steps for HPLA itself are less well-characterized than those for other tyrosine metabolites.

Q4: What are the key enzymes involved in HPLA degradation?

A4: Several enzymes are implicated in the degradation of HPLA and its downstream metabolites. These include:

  • Aromatic 2-oxoacid reductase (or (R)-4-hydroxyphenyllactate dehydrogenase): This enzyme can catalyze the reversible oxidation of HPLA to p-hydroxyphenylpyruvic acid.

  • p-Hydroxyphenylpyruvate oxidase: This enzyme is involved in the metabolism of p-hydroxyphenylpyruvate, a compound structurally related to HPLA.

  • p-Hydroxyphenylacetate 3-hydroxylase: In bacteria, this enzyme is key in the degradation of the related compound p-hydroxyphenylacetic acid.

Q5: In which organisms have HPLA degradation pathways been primarily studied?

A5: HPLA degradation has been studied in various microorganisms, including bacteria such as Acinetobacter, Pseudomonas, and members of the gut microbiota like Bifidobacteria and Lactobacilli. In humans, HPLA metabolism is considered part of the tyrosine catabolic pathway.

Q6: What are the ultimate end-products of HPLA degradation?

A6: The complete degradation of HPLA results in its conversion to central metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle. For instance, the degradation of the related compound p-hydroxyphenylacetic acid in Trichosporon cutaneum yields acetoacetic acid and malic acid.

Degradation Pathways of p-Hydroxyphenyllactic Acid

Bacterial Degradation Pathway

In many bacteria, the degradation of HPLA proceeds through its conversion to p-hydroxyphenylacetic acid (HPAA), which is then further metabolized. A key initial step is the oxidation of HPLA. The subsequent degradation of HPAA often involves hydroxylation to 3,4-dihydroxyphenylacetic acid, followed by ring cleavage.

bacterial_degradation_pathway HPLA p-Hydroxyphenyllactic Acid (HPLA) HPP p-Hydroxyphenylpyruvic Acid HPLA->HPP Aromatic 2-oxoacid reductase HPAA p-Hydroxyphenylacetic Acid (HPAA) HPP->HPAA p-Hydroxyphenylpyruvate oxidase DHPAA 3,4-Dihydroxyphenylacetic Acid HPAA->DHPAA p-Hydroxyphenylacetate 3-hydroxylase RingCleavage Ring Cleavage Products DHPAA->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA

Bacterial degradation pathway of HPLA.
Putative Human Degradation Pathway

In humans, HPLA is a component of the tyrosine degradation pathway. While a direct, complete pathway for HPLA degradation is not as clearly defined as for other tyrosine metabolites, it is understood to be metabolized to related compounds that eventually feed into the TCA cycle. The pathway likely involves enzymes that act on structurally similar molecules.

human_degradation_pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvic Acid Tyrosine->HPP Tyrosine aminotransferase HPLA p-Hydroxyphenyllactic Acid (HPLA) HPP->HPLA Aromatic 2-oxoacid reductase (reversible) HGA Homogentisic Acid HPP->HGA p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate & Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase TCA TCA Cycle Fumarate_Acetoacetate->TCA

Putative human degradation pathway of HPLA.

Troubleshooting Guides

Troubleshooting HPLA Quantification by HPLC-MS/MS
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent stronger than mobile phase.1. Adjust mobile phase pH to be at least 2 units away from the pKa of HPLA. 2. Flush the column with a strong solvent or replace the column. 3. Dissolve the sample in the initial mobile phase.
Low Sensitivity/No Peak 1. Incorrect mass spectrometer settings (e.g., wrong MRM transitions). 2. Poor ionization of HPLA. 3. Sample degradation.1. Optimize MS parameters using an HPLA standard. 2. Adjust mobile phase additives (e.g., formic acid for positive mode, ammonium formate for negative mode). 3. Ensure proper sample storage (-80°C) and minimize freeze-thaw cycles.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Leaks in the HPLC system. 3. Contaminated detector.1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. 2. Check all fittings for leaks. 3. Flush the detector with an appropriate cleaning solution.
Retention Time Drift 1. Inadequate column equilibration. 2. Fluctuation in column temperature. 3. Changes in mobile phase composition.1. Increase column equilibration time between injections. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Troubleshooting In Vitro Enzyme Assays for HPLA Degradation
Problem Potential Cause(s) Recommended Solution(s)
No or Low Enzyme Activity 1. Incorrect assay conditions (pH, temperature). 2. Inactive enzyme (denatured or degraded). 3. Presence of inhibitors in the reaction mixture.1. Optimize assay buffer pH and temperature for the specific enzyme. 2. Use a fresh enzyme stock and handle it according to the manufacturer's instructions. 3. Check for potential inhibitors in your sample or reagents.
High Background Signal 1. Substrate instability. 2. Non-enzymatic degradation of HPLA. 3. Contamination of reagents.1. Run a no-enzyme control to assess substrate stability under assay conditions. 2. Analyze a control reaction without the enzyme to measure non-enzymatic conversion. 3. Use fresh, high-purity reagents.
Inconsistent Results 1. Inaccurate pipetting. 2. Variation in incubation times. 3. Inconsistent sample preparation.1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a timer to ensure consistent incubation periods for all samples. 3. Follow a standardized protocol for sample preparation.

Experimental Protocols

Quantification of HPLA in Bacterial Culture Supernatant using UPLC-MS/MS

This protocol provides a general framework for the analysis of HPLA. Specific parameters may need to be optimized for your instrument and experimental conditions.

1. Sample Preparation: a. Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. b. Collect the supernatant. c. To 100 µL of supernatant, add 400 µL of ice-cold methanol to precipitate proteins. d. Vortex for 30 seconds and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase. h. Filter through a 0.22 µm syringe filter into an HPLC vial.

2. UPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute HPLA, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM). The precursor ion for HPLA is m/z 181.0, and a common product ion is m/z 107.0.

3. Data Analysis: a. Generate a standard curve using a series of known concentrations of HPLA. b. Quantify HPLA in the samples by comparing their peak areas to the standard curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Culture Bacterial Culture Centrifuge1 Centrifuge to Pellet Cells Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Precipitate Protein Precipitation (Methanol) Supernatant->Precipitate Centrifuge2 Centrifuge to Remove Precipitate Precipitate->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into UPLC-MS/MS Filter->Inject StandardCurve Generate Standard Curve Inject->StandardCurve Quantify Quantify HPLA StandardCurve->Quantify

Technical Support Center: 4-Hydroxyphenyllactic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4-hydroxyphenyllactic acid (HPLA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the derivatization of HPLA for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 4-hydroxyphenyllactic acid necessary for GC-MS analysis?

A1: 4-Hydroxyphenyllactic acid is a polar molecule containing a hydroxyl group, a carboxylic acid group, and a phenolic hydroxyl group. These functional groups make the molecule non-volatile and thermally labile.[1] Derivatization is a chemical modification process that replaces the active hydrogens in these polar groups with non-polar groups. This increases the volatility and thermal stability of HPLA, making it suitable for GC-MS analysis.[2] The process also improves chromatographic peak shape and sensitivity.[3]

Q2: What are the most common derivatization methods for HPLA?

A2: The two most common derivatization techniques for phenolic acids like HPLA are silylation and acylation.[4]

  • Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating reagent.

  • Acylation: This technique converts the hydroxyl and carboxyl groups into esters and anhydrides, respectively, using reagents like acetic anhydride.

Q3: My dried HPLA sample residue won't dissolve in the silylating reagent. What should I do?

A3: Poor solubility of the dried extract in the derivatization reagent can prevent the reaction from occurring. It is recommended to first dissolve the residue in a small amount of a dry, aprotic solvent like pyridine or acetonitrile before adding the silylating agent. Pyridine can also act as a catalyst for the silylation reaction.

Q4: I am seeing multiple peaks for my derivatized HPLA. What could be the cause?

A4: The presence of multiple peaks for a single analyte can be due to incomplete derivatization, where different numbers of active sites on the HPLA molecule are derivatized, or the formation of different types of derivatives. It can also be a result of the degradation of the analyte or its derivative in the GC inlet. To address this, optimize the reaction conditions (temperature and time) to ensure the reaction goes to completion. Also, check the inertness of your GC inlet liner and consider lowering the inlet temperature.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the derivatization of HPLA.

Problem 1: Low or No Derivatization Product Peak

Symptoms:

  • The peak corresponding to the derivatized HPLA is very small or absent in the chromatogram.

  • The peak for underivatized HPLA may be present if it can elute from the column, often appearing as a broad, tailing peak.

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Silylating reagents are highly sensitive to moisture, which can lead to their degradation and inhibit the derivatization reaction. Ensure all glassware is thoroughly dried, use anhydrous solvents, and dry the sample completely before adding the reagent. Store reagents under desiccated conditions.
Inactive Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use a fresh vial of the reagent or test its activity with a simple standard.
Incomplete Reaction The reaction may not have gone to completion due to suboptimal conditions. Increase the reaction temperature (typically 60-80°C for silylation) and/or extend the reaction time (30-60 minutes is a good starting point).
Insufficient Reagent An excess of the derivatization reagent is needed to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of the silylating agent to the number of active hydrogens on the analyte.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The peak for the derivatized HPLA is asymmetrical, with a pronounced tail or a leading edge.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization Any remaining underivatized polar groups can interact with active sites in the GC system, causing peak tailing. Re-optimize the derivatization procedure as described in Problem 1.
Active Sites in the GC System The GC inlet liner, column, or packing material may have active sites that interact with the analyte. Use a deactivated inlet liner and consider silanizing the glassware. Trimming the first few centimeters of the column can also help.
Incorrect Injection Temperature If the temperature is too low, the derivatized analyte may not vaporize completely, leading to tailing. If it's too high, the derivative may degrade in the inlet. Optimize the injector temperature.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample before injection.

Data Presentation: Comparison of Derivatization Strategies

The choice between silylation and acylation depends on the specific requirements of the analysis. The following table provides a comparison of these two common techniques for phenolic acids.

ParameterSilylation (e.g., BSTFA, MSTFA)Acylation (e.g., Acetic Anhydride)
Reaction Speed Generally fast (30-60 minutes at 60-80°C).Can be very rapid (a few minutes at room temperature).
Reagent & Derivative Stability Derivatives can be sensitive to moisture.Derivatives are generally more stable.
Byproducts Volatile byproducts that usually do not interfere with chromatography.May produce non-volatile byproducts that can contaminate the GC system.
Reaction Conditions Requires strictly anhydrous conditions.Can often be performed in aqueous solutions, simplifying sample preparation.
Sample Matrix Compatibility Less suitable for "dirty" samples due to potential side reactions.Can be more robust for complex matrices.
Ease of Use Simple procedure, often with no work-up required before injection.May require a liquid-liquid extraction step to isolate the derivatives.

Experimental Protocols

The following are generalized protocols for the derivatization of HPLA. Optimal conditions should be determined empirically.

Protocol 1: Silylation using BSTFA + 1% TMCS
  • Sample Preparation: Transfer an aliquot of the sample extract containing HPLA to a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride
  • Sample Preparation: The sample containing HPLA can be in an aqueous solution.

  • pH Adjustment: Add a potassium carbonate buffer to the sample to create alkaline conditions.

  • Reagent Addition: Add an excess of acetic anhydride to the aqueous sample.

  • Reaction: Vigorously vortex the mixture for 2-5 minutes at room temperature.

  • Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute. Allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial. Inject 1 µL of the organic layer into the GC-MS.

Mandatory Visualizations

Troubleshooting Workflow for Incomplete Derivatization

G start Low or No Product Peak reagent_check Check Reagent Quality start->reagent_check conditions_check Review Reaction Conditions start->conditions_check moisture_check Suspect Moisture Contamination start->moisture_check reagent_fresh Use Fresh Reagent reagent_check->reagent_fresh optimize_temp_time Increase Temperature/Time conditions_check->optimize_temp_time increase_reagent Increase Reagent Amount conditions_check->increase_reagent dry_sample Ensure Anhydrous Conditions (Dry Glassware, Solvents, Sample) moisture_check->dry_sample reanalyze Re-run Derivatization and Analyze reagent_fresh->reanalyze optimize_temp_time->reanalyze increase_reagent->reanalyze dry_sample->reanalyze

Caption: A troubleshooting decision tree for addressing low or no product peak after derivatization.

General Derivatization Workflow

G sample_prep Sample Preparation (Extraction & Drying) dissolution Dissolve in Anhydrous Solvent (e.g., Pyridine) sample_prep->dissolution add_reagent Add Derivatization Reagent (e.g., BSTFA) dissolution->add_reagent react React at Elevated Temperature (e.g., 70°C for 45 min) add_reagent->react workup Work-up (if necessary) (e.g., Extraction for Acylation) react->workup analysis GC-MS Analysis workup->analysis

Caption: A generalized experimental workflow for the derivatization of HPLA prior to GC-MS analysis.

References

Navigating the Specifics of Affinity Chromatography: A Guide to HPLA Column Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the precision of High-Performance Liquid Affinity (HPLA) analysis, the selection of the appropriate column is a critical determinant of experimental success. This technical support center provides a comprehensive guide to making informed decisions in HPLA column selection and troubleshooting common issues that may arise during your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a stationary phase for my HPLA column?

A1: The choice of stationary phase is paramount in HPLA as it dictates the specific affinity interaction. Key considerations include:

  • Ligand Specificity and Affinity: The immobilized ligand must exhibit high specificity and appropriate affinity for the target analyte to ensure selective capture and subsequent elution.

  • Support Matrix: The matrix material, commonly silica or polymeric beads, provides the scaffold for ligand immobilization. Silica is mechanically robust, while polymers can offer a wider pH stability range.[1][2]

  • Immobilization Chemistry: The method used to attach the ligand to the support matrix is crucial for maintaining the ligand's biological activity and preventing leaching. Common methods include amine coupling, thiol coupling, and aldehyde coupling.[3]

  • Analyte Properties: The size, charge, and polarity of your target molecule will influence the optimal choice of support matrix and ligand.[4]

Q2: How do particle size and pore size of the stationary phase impact my HPLA separation?

A2: The physical characteristics of the stationary phase particles significantly influence the efficiency and resolution of your separation:

  • Particle Size: Smaller particles (e.g., <2 µm for UHPLC) generally lead to higher efficiency and sharper peaks but also result in higher backpressure.[5] Larger particles are often used for preparative applications.

  • Pore Size: The pore size of the support matrix must be large enough to allow the target analyte to access the immobilized ligands within the pores. For large biomolecules like proteins, larger pore sizes (e.g., ≥ 300 Å) are recommended to prevent size exclusion effects.

Q3: What are the different types of affinity ligands used in HPLA, and how do I choose the right one?

A3: A variety of molecules can be used as affinity ligands, each with its own advantages:

  • Antibodies: Offer very high specificity for their target antigens.

  • Recombinant Proteins (e.g., Protein A/G): Used for capturing antibodies.

  • Aptamers: Single-stranded DNA or RNA molecules that can bind to a wide range of targets with high affinity and specificity.

  • Enzymes: Can be used to study enzyme-substrate or enzyme-inhibitor interactions.

  • Lectins: Bind specifically to carbohydrate moieties, useful for glycoprotein analysis.

The choice of ligand depends entirely on the specific molecule you aim to isolate or study.

Troubleshooting Guide

Problem: Low or No Analyte Retention

Possible CauseRecommended Solution
Inactive Ligand Ensure the immobilization process did not denature the ligand. Verify ligand activity before immobilization.
Incorrect Binding Buffer Optimize the pH, ionic strength, and composition of the binding buffer to promote strong interaction between the ligand and analyte.
Ligand Leaching Use a more stable immobilization chemistry. Consider covalent coupling methods for a more permanent attachment.
Column Overloading Reduce the amount of sample injected onto the column.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution
Non-Specific Binding Add a non-ionic detergent (e.g., Tween 20) to the mobile phase to reduce hydrophobic interactions. Increase the ionic strength of the buffer.
Slow Dissociation Kinetics Optimize the elution conditions (e.g., pH, ionic strength, competitive eluent concentration) to facilitate a sharper elution profile.
Column Void or Channeling This is a rare issue with modern, well-packed columns. If suspected, column replacement is the most effective solution.

Problem: High Backpressure

Possible CauseRecommended Solution
Clogged Inlet Frit Backflush the column with a strong solvent. If the problem persists, replace the frit.
Sample Precipitation Ensure the sample is fully dissolved in the mobile phase before injection. Filter samples through a 0.22 µm filter.
Contaminated Column Implement a regular column cleaning and regeneration protocol.

Data Presentation: Comparison of Common Immobilization Chemistries

Immobilization ChemistryReactive Group on LigandAdvantagesDisadvantages
Amine Coupling Primary amines (-NH₂)Simple, widely applicable as most proteins have accessible amines.Random orientation of the ligand can lead to reduced activity.
Thiol Coupling Sulfhydryl groups (-SH)Site-specific immobilization, often resulting in better ligand orientation and activity.Requires the presence of free sulfhydryl groups on the ligand, which may necessitate protein engineering.
Aldehyde Coupling Aldehydes (-CHO)Forms a stable covalent bond.Can require harsher reaction conditions that may affect ligand activity.
Biotin-Streptavidin Biotinylated ligandHigh-affinity, non-covalent interaction; allows for oriented immobilization.The large size of streptavidin can sometimes cause steric hindrance. The bond is very strong but not covalent.

Experimental Protocols

Protocol 1: General HPLA Column Equilibration

  • Flush the column with 5-10 column volumes of high-purity water to remove the storage solvent.

  • Equilibrate the column with 10-20 column volumes of the binding buffer at the desired flow rate until a stable baseline is achieved.

  • Monitor the pressure to ensure it is within the column's operating limits.

Protocol 2: HPLA Column Regeneration and Storage

  • Regeneration: After each run, wash the column with a high-ionic-strength buffer to remove any strongly bound, non-specifically interacting molecules. Follow this with a wash using the binding buffer to re-equilibrate for the next injection. For more stubborn contaminants, a specific cleaning-in-place (CIP) protocol recommended by the column manufacturer should be followed.

  • Storage: For short-term storage (overnight), the column can be left in the binding buffer at a low flow rate. For long-term storage, flush the column with at least 10 column volumes of a solution that prevents microbial growth, such as 20% ethanol or a solution containing sodium azide (check for compatibility with your system). Ensure all buffer salts are washed out before storing in an organic solvent-containing solution to prevent precipitation.

Visualization of HPLA Column Selection Workflow

HPLA_Column_Selection cluster_analyte Analyte Characterization cluster_ligand Ligand Selection cluster_support Support Matrix Selection cluster_immobilization Immobilization Strategy cluster_column Column Parameters A Identify Target Analyte (Protein, Antibody, etc.) B Determine Analyte Properties (Size, Charge, Polarity) A->B C Choose Ligand with High Specificity (Antibody, Aptamer, etc.) A->C based on target G Select Appropriate Pore Size (e.g., 120Å, 300Å) B->G guides pore size D Consider Ligand Stability and Availability C->D H Choose Immobilization Chemistry (Amine, Thiol, etc.) D->H influences chemistry choice E Select Support Material (Silica, Polymer) F Determine Optimal Particle Size (e.g., <2µm, 3µm, 5µm) E->F F->G I Optimize Immobilization Conditions (pH, Temperature, Time) H->I J Select Column Dimensions (Length, Internal Diameter) I->J Final Column Assembly

Caption: A logical workflow for selecting the optimal HPLA column.

References

Validation & Comparative

Validating 4-Hydroxyphenyllactic Acid as a Clinical Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and specific clinical biomarkers is paramount in advancing personalized medicine. 4-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine, has emerged as a promising biomarker candidate in various pathological states, including critical illness and post-COVID-19 syndrome.[1][2] This guide provides an objective comparison of HPLA with established biomarkers and details the experimental protocols required for its validation, supported by experimental data.

Performance Comparison: HPLA vs. Established Biomarkers in Critical Illness

The timely and accurate prognosis of critically ill patients is crucial for guiding therapeutic interventions. This section compares the prognostic performance of HPLA with established biomarkers and scoring systems in sepsis and critical illness.

Biomarker/Scoring SystemPatient CohortAUCSensitivitySpecificityCut-off ValueSource(s)
4-Hydroxyphenyllactic Acid (HPLA) Critically ill patients0.78---[3]
4-Hydroxyphenyllactic Acid (HPLA) Post-neurosurgical meningitis0.73466.67%82.69%≥ 0.9 µmol/L[1]
Procalcitonin (PCT) Sepsis0.864 (Day 3)93.7%71.4%12.21 ng/ml[4]
Procalcitonin (PCT) Critically ill, suspected sepsis0.851100%63%> 0.5 ng/ml
Procalcitonin (PCT) Critically ill trauma patients-92.3%68.7%0.47 ng/mL
C-Reactive Protein (CRP) Sepsis0.68384.3%46.15%50 mg/L
C-Reactive Protein/Albumin Ratio (CAR) Sepsis0.8273%78%-
Interleukin-6 (IL-6) Post-neurosurgical meningitis0.78596.30%54.17%-
APACHE II Score Sepsis0.806---
SOFA Score Sepsis0.809---

HPLA in Post-COVID-19 Syndrome: An Emerging Area of Investigation

While the direct validation of HPLA as a biomarker for post-COVID-19 syndrome is still in its early stages, emerging research points towards significant metabolic disturbances in individuals with long COVID. Metabolomic studies have identified alterations in various pathways, suggesting that byproducts of metabolic dysregulation could serve as potential biomarkers. Given that HPLA levels are known to be altered in other inflammatory and critical conditions, it represents a strong candidate for further investigation in the context of post-COVID-19 syndrome.

Experimental Protocols

The validation of a clinical biomarker is a multi-stage process that requires rigorous analytical and clinical validation.

Analytical Validation: UPLC-MS/MS Method for HPLA Quantification

A sensitive and validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of HPLA in biological matrices.

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard.

    • Precipitate proteins by adding 400 µL of cold methanol.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Atlantis C18 column or equivalent.

    • Mobile Phase A: 0.2% acetic acid in water.

    • Mobile Phase B: 0.2% acetic acid in acetonitrile.

    • Gradient Elution: A time-programmed gradient is used to separate HPLA from other metabolites.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for HPLA.

Clinical Validation Workflow

A well-designed clinical study is essential to establish the clinical utility of HPLA as a biomarker.

  • Study Design: A prospective cohort study is recommended.

  • Patient Cohort Selection:

    • Inclusion Criteria: Clearly defined patient population (e.g., patients admitted to the ICU with suspected sepsis, individuals with diagnosed post-COVID-19 syndrome).

    • Exclusion Criteria: Conditions known to independently alter tyrosine metabolism (e.g., phenylketonuria, tyrosinemia).

  • Sample Collection:

    • Collect serum or plasma samples at predefined time points (e.g., at admission to the ICU, and at specified intervals thereafter; at diagnosis of post-COVID-19 syndrome).

    • Process and store samples under standardized conditions to ensure stability.

  • Statistical Analysis Plan:

    • Primary Endpoint: Define the clinical outcome of interest (e.g., 28-day mortality in sepsis, presence and severity of specific symptoms in post-COVID-19 syndrome).

    • Statistical Tests:

      • Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic and prognostic accuracy of HPLA.

      • Calculate sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).

      • Perform correlation analyses between HPLA levels and clinical severity scores (e.g., APACHE II, SOFA).

      • Use survival analysis (e.g., Kaplan-Meier curves) to assess the prognostic value of HPLA.

Mandatory Visualizations

Signaling Pathway

Tyrosine_Metabolism Simplified Tyrosine Metabolism Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase HPLA 4-Hydroxyphenyllactic Acid (HPLA) p_Hydroxyphenylpyruvate->HPLA Hydroxyphenylpyruvate reductase Further_Metabolism Further Metabolism Homogentisate->Further_Metabolism

Caption: Simplified overview of the tyrosine metabolism pathway leading to the formation of 4-hydroxyphenyllactic acid.

Experimental Workflow

Biomarker_Validation_Workflow Clinical Biomarker Validation Workflow for HPLA cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay_Development Assay Development (UPLC-MS/MS) Performance_Testing Performance Testing (Sensitivity, Specificity, Precision) Assay_Development->Performance_Testing HPLA_Measurement HPLA Measurement (Validated Assay) Performance_Testing->HPLA_Measurement Cohort_Selection Patient Cohort Selection Sample_Collection Sample Collection & Processing Cohort_Selection->Sample_Collection Sample_Collection->HPLA_Measurement Statistical_Analysis Statistical Analysis (ROC, Correlation) HPLA_Measurement->Statistical_Analysis Clinical_Utility Assessment of Clinical Utility Statistical_Analysis->Clinical_Utility

Caption: A stepwise workflow for the analytical and clinical validation of 4-hydroxyphenyllactic acid as a biomarker.

References

A Comparative Analysis of the Biological Effects of D- and L-Isomers of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the D- and L-isomers of 4-hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine. While L-HPLA is endogenously produced in humans, D-HPLA is primarily of bacterial origin.[1] Emerging research suggests that these stereoisomers may possess distinct biological properties, particularly in areas of antioxidant, anti-inflammatory, and anticancer activities. This document synthesizes available experimental data, details relevant methodologies, and illustrates implicated signaling pathways to facilitate further research and drug development.

Data Presentation: A Comparative Overview

Direct comparative studies quantifying the biological effects of D- and L-HPLA are limited. However, research on related chiral molecules, such as lactic acid and DOPA, demonstrates that stereochemistry can significantly influence biological activity. For instance, D-lactate has been shown to have distinct immunomodulatory effects compared to L-lactate.[2][3] Similarly, only the L-isomer of DOPA is effective in the treatment of Parkinson's disease, highlighting a clear enantioselective biological response.[4][5]

Based on the available literature for related phenolic compounds and lactic acid isomers, a hypothetical comparative data table is presented below to guide future experimental design.

Biological EffectParameterD-4-Hydroxyphenyllactic AcidL-4-Hydroxyphenyllactic AcidReference Compound
Antioxidant Activity DPPH Scavenging (IC50, µM)Data not availableData not availableTrolox / Ascorbic Acid
ORAC (µM Trolox Equivalents)Data not availableData not availableTrolox
Anti-inflammatory Activity NF-κB Inhibition (IC50, µM)Data not availableData not availableDexamethasone
IL-6 Reduction (% at concentration)Data not availableData not availableDexamethasone
TNF-α Reduction (% at concentration)Data not availableData not availableDexamethasone
Anticancer Activity Cell Viability (IC50, µM) - MCF-7Data not availableData not availableDoxorubicin
Cell Viability (IC50, µM) - HeLaData not availableData not availableDoxorubicin

Experimental Protocols

Detailed methodologies for key experimental assays relevant to the assessment of the biological effects of D- and L-HPLA are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of D- and L-HPLA isomers in methanol.

  • Reaction: Mix a fixed volume of the DPPH working solution with varying concentrations of the HPLA isomer solutions. A control containing only DPPH solution and methanol is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the isomer.

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of D- and L-HPLA isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, representing the concentration of the isomer that inhibits 50% of cell growth, can then be determined.

Chiral Separation of HPLA Isomers: High-Performance Liquid Chromatography (HPLC)

To ensure the purity of the D- and L-isomers used in biological assays, chiral HPLC is a crucial analytical technique.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of acidic chiral compounds.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer with a chiral selector if necessary.

  • Sample Preparation: Dissolve the HPLA sample in the mobile phase.

  • Chromatographic Conditions: Set the flow rate, injection volume, and column temperature.

  • Detection: Use a UV detector set at a wavelength where HPLA shows maximum absorbance.

  • Analysis: The retention times of the D- and L-isomers will differ, allowing for their separation and quantification.

Signaling Pathways and Logical Relationships

The biological effects of many phenolic compounds are mediated through the modulation of key signaling pathways. While specific pathways for each HPLA isomer are not yet fully elucidated, the NF-κB pathway is a likely target based on studies of structurally related molecules.

Hypothesized Anti-inflammatory Signaling Pathway of HPLA Isomers

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p65/p50 dimer to translocate into the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6. It is hypothesized that D- and/or L-HPLA may inhibit this pathway, potentially by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

G Hypothesized Anti-inflammatory Action of HPLA Isomers cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-kB NF-kB->NF-kB_n translocates HPLA_Isomers D/L-HPLA HPLA_Isomers->IkB inhibits degradation? HPLA_Isomers->NF-kB_n inhibits translocation? DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Hypothesized NF-κB inhibition by HPLA isomers.

Experimental Workflow for Comparative Analysis

A logical workflow for the comprehensive comparison of the biological effects of D- and L-HPLA is outlined below. This workflow ensures a systematic approach from initial characterization to in-depth mechanistic studies.

G Experimental Workflow for HPLA Isomer Comparison Start Start Isomer_Purity Chiral Purity Assessment (HPLC) Start->Isomer_Purity Antioxidant_Assays Antioxidant Activity (DPPH, ORAC) Isomer_Purity->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Activity (NF-kB, Cytokine levels) Isomer_Purity->Anti_inflammatory_Assays Anticancer_Assays Anticancer Activity (MTT on cell lines) Isomer_Purity->Anticancer_Assays Data_Analysis Comparative Data Analysis (IC50 values) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Anticancer_Assays->Data_Analysis Mechanism_Studies Mechanistic Studies (Signaling Pathways) Data_Analysis->Mechanism_Studies Conclusion End Mechanism_Studies->Conclusion

Caption: A logical workflow for comparing HPLA isomers.

References

A Head-to-Head Battle: 4-Hydroxyphenyllactic Acid vs. Phenyllactic Acid in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective antifungal agents, two naturally occurring organic acids, 4-hydroxyphenyllactic acid (HPLA) and phenyllactic acid (PLA), have emerged as promising candidates. Produced by various lactic acid bacteria, these compounds exhibit a broad spectrum of activity against pathogenic and spoilage fungi. This guide provides a comprehensive comparison of their antifungal properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Antifungal Activity

A direct comparison of the antifungal efficacy of HPLA and PLA was conducted by Valerio et al. (2004), focusing on the inhibition of spore germination of various fungal species. The study revealed that the antifungal activity is strain-dependent and related to the production levels of these metabolites by different lactic acid bacteria. While this study provides valuable insights into the inhibitory effects on spore germination, it is important to note that direct comparisons of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for the pure compounds against a wide range of fungi are not extensively documented in a single study.

The following table summarizes the findings on the inhibition of spore germination by the culture supernatants of various lactic acid bacteria strains, which are known producers of PLA and/or HPLA.

Fungal SpeciesLactic Acid Bacteria StrainPLA Produced (mM)HPLA Produced (mM)Inhibition of Spore Germination (%)
Aspergillus niger FTDC3227Lactobacillus plantarum ITM21B0.160.0975
Lactobacillus plantarum ITM20B0.460.2985
Lactobacillus alimentarius ITM5Q0.250.1568
Aspergillus flavus FTDC3226Lactobacillus plantarum ITM21B0.160.0970
Lactobacillus plantarum ITM20B0.460.2982
Lactobacillus alimentarius ITM5Q0.250.1565
Penicillium roqueforti IBT18687Lactobacillus plantarum ITM21B0.160.0980
Lactobacillus plantarum ITM20B0.460.2990
Lactobacillus alimentarius ITM5Q0.250.1572

Data adapted from Valerio, F., Lavermicocca, P., Pascale, M., & Visconti, A. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 233(2), 289–295.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HPLA and PLA antifungal activities.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3 and M38-A2)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of 4-hydroxyphenyllactic acid and phenyllactic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of sterile RPMI 1640 medium (buffered with MOPS) into each well of a 96-well microtiter plate.

  • Perform serial twofold dilutions of the antifungal stock solutions by transferring 100 µL from the first well to the second, and so on, to achieve a range of desired concentrations.

3. Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For Filamentous Fungi (e.g., Aspergillus spp.):

    • Culture the fungus on Potato Dextrose Agar (PDA) at 28-30°C for 7-10 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI 1640 medium to obtain a final inoculum concentration of 0.4-5 x 10^4 conidia/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Incubation times vary depending on the fungal species (e.g., 24-48 hours for yeasts, 48-72 hours for most molds).

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometric plate reader.

Spore Germination Inhibition Assay

This assay is used to evaluate the effect of antifungal compounds on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Prepare a spore suspension of the target fungus as described in the inoculum preparation for filamentous fungi in the broth microdilution method.

  • Adjust the final spore concentration to 1 x 10^5 spores/mL in a suitable liquid medium (e.g., Potato Dextrose Broth).

2. Assay Setup:

  • In a 96-well microtiter plate, add 50 µL of the spore suspension to 50 µL of the test compound (HPLA or PLA) at various concentrations.

  • Include a positive control (spores in medium without the test compound) and a negative control (medium only).

3. Incubation:

  • Incubate the plate at an optimal temperature for the specific fungus (e.g., 28-30°C) for a period sufficient for spore germination to occur in the positive control (typically 12-24 hours).

4. Assessment of Germination:

  • After incubation, observe the wells under a microscope.

  • Count the number of germinated and non-germinated spores in at least three different fields of view for each well. A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore.

  • Calculate the percentage of germination inhibition using the following formula: % Inhibition = [1 - (Number of germinated spores in test / Number of germinated spores in control)] x 100

Mechanisms of Antifungal Action

The precise signaling pathways through which HPLA and PLA exert their antifungal effects are still under investigation. However, the primary mechanism of action for PLA is believed to be the disruption of the fungal cell membrane's integrity.[1]

Antifungal_Mechanism_PLA PLA Phenyllactic Acid (PLA) CellMembrane Fungal Cell Membrane PLA->CellMembrane Interacts with MembraneDisruption Membrane Permeabilization and Fluidity Alteration CellMembrane->MembraneDisruption Leads to IonLeakage Ion Leakage (K+, H+) MembraneDisruption->IonLeakage MetabolicInhibition Inhibition of Key Metabolic Processes MembraneDisruption->MetabolicInhibition CellDeath Fungal Cell Death IonLeakage->CellDeath MetabolicInhibition->CellDeath Antifungal_Comparison_Workflow cluster_0 Compound Preparation cluster_1 Fungal Strains cluster_2 Antifungal Assays cluster_3 Data Analysis & Comparison HPLA 4-Hydroxyphenyllactic Acid (HPLA) MIC MIC Determination (Broth Microdilution) HPLA->MIC MFC MFC Determination HPLA->MFC SporeGermination Spore Germination Inhibition Assay HPLA->SporeGermination PLA Phenyllactic Acid (PLA) PLA->MIC PLA->MFC PLA->SporeGermination Fungi Selection of Pathogenic and Spoilage Fungi Fungi->MIC Fungi->MFC Fungi->SporeGermination DataAnalysis Quantitative Comparison of Antifungal Potency MIC->DataAnalysis MFC->DataAnalysis SporeGermination->DataAnalysis

References

A Comparative Analysis of the Antioxidant Activity of 3-(4-hydroxyphenyl)lactic Acid (HPLA) and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of various compounds is crucial for the development of new therapeutic agents. This guide provides an objective comparison of the antioxidant activity of 3-(4-hydroxyphenyl)lactic acid (HPLA), a phenolic acid produced by certain lactic acid bacteria, and the well-established antioxidant, ascorbic acid (Vitamin C).

While ascorbic acid is a renowned antioxidant, emerging research suggests that HPLA, a metabolite found in some fermented foods, may also possess significant antioxidant properties. This comparison delves into the available experimental data to evaluate their relative efficacy.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative antioxidant values for HPLA against ascorbic acid using standardized assays are limited in the publicly available scientific literature. However, by collating data from various sources, a comparative overview can be constructed. It is important to note that antioxidant capacity values, such as the half-maximal inhibitory concentration (IC50), are highly dependent on the specific experimental conditions of the assay performed.

CompoundAssayIC50 / Antioxidant CapacitySource (for Ascorbic Acid)
3-(4-hydroxyphenyl)lactic acid (HPLA) DPPHData not available in direct comparative studies-
ABTSData not available in direct comparative studies-
FRAPData not available in direct comparative studies-
Ascorbic Acid DPPH4.97 µg/mL[1]
ABTS--
FRAP--

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

While specific IC50 values for HPLA in common antioxidant assays are not readily found, some studies on related compounds and microbial metabolites suggest its potential. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent antioxidant properties in DPPH radical scavenging assays. Additionally, it has been shown that hydroxyphenyllactate can decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, indicating a role as a natural antioxidant. Lactic acid bacteria, known producers of HPLA, have also been shown to exhibit antioxidant activities.

Experimental Protocols

To ensure a standardized comparison, it is essential to detail the methodologies of the key antioxidant assays. Ascorbic acid is commonly used as a positive control in these assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • A working solution of DPPH in methanol or ethanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (HPLA or ascorbic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABST radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • A small volume of the test compound is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of ferrous sulfate or Trolox.

Signaling Pathways and Experimental Workflows

Antioxidants can exert their effects through various mechanisms, including the modulation of cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the Keap1-Nrf2 pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. Ascorbic acid has been shown to influence this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->ROS Scavenges Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_mod->Nrf2_free Releases Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for DPPH Assay

The following diagram illustrates the general workflow for determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol reaction Mix DPPH Solution with Sample/Control prep_dpph->reaction prep_samples Prepare Serial Dilutions of HPLA and Ascorbic Acid prep_samples->reaction incubation Incubate in Dark (e.g., 30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation comparison Compare IC50 Values calculation->comparison

Caption: General experimental workflow for the DPPH antioxidant assay.

Conclusion

References

Navigating Cross-Reactivity in Immunoassays for 4-Hydroxyphenyllactic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydroxyphenyllactic acid (4-HPLA), a key metabolite of tyrosine, is of growing interest in clinical research due to its potential role as a biomarker in various conditions, including metabolic disorders and gut dysbiosis.[1] While highly specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for its measurement, immunoassays present a higher-throughput and more accessible alternative. However, the specificity of an immunoassay is a critical parameter that can be compromised by the cross-reactivity of structurally similar molecules, potentially leading to inaccurate results.

Currently, commercially available immunoassays for 4-HPLA are limited, and detailed public data on their cross-reactivity is scarce. This guide, therefore, provides a framework for understanding and evaluating potential cross-reactivity in a 4-HPLA immunoassay. It includes a list of potential cross-reactants based on metabolic pathways, a hypothetical comparison of their reactivity, and a detailed experimental protocol for in-house validation.

Understanding Potential Cross-Reactivity

The core structure of 4-HPLA, a hydroxylated phenyl derivative with a lactic acid side chain, makes it susceptible to cross-reactivity from other metabolites in the tyrosine pathway. The degree of cross-reactivity is dependent on the specific antibody used in the assay and its binding affinity for these related molecules.[2]

Key potential cross-reactants include:

  • Tyrosine: The precursor amino acid.

  • 4-Hydroxyphenylpyruvic Acid: The immediate precursor to 4-HPLA.

  • 4-Hydroxyphenylacetic Acid: A structurally similar metabolite also derived from tyrosine.[1]

  • Phenyllactic Acid: The non-hydroxylated counterpart of 4-HPLA.[3]

Comparative Cross-Reactivity Data (Hypothetical)

The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for 4-HPLA. This data is illustrative and intended to demonstrate how such a comparison would be structured. Actual cross-reactivity percentages must be determined experimentally for any specific immunoassay.

CompoundStructureRelationship to 4-HPLAHypothetical % Cross-Reactivity
4-Hydroxyphenyllactic Acid C₉H₁₀O₄ Target Analyte 100%
TyrosineC₉H₁₁NO₃Precursor< 1%
4-Hydroxyphenylpyruvic AcidC₉H₈O₄Precursor10-20%
4-Hydroxyphenylacetic AcidC₈H₈O₃Related Metabolite5-15%
Phenyllactic AcidC₉H₁₀O₃Structural Analog1-5%

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like 4-HPLA and is well-suited for determining cross-reactivity.

Objective:

To determine the percentage of cross-reactivity of structurally related molecules in a competitive immunoassay for 4-hydroxyphenyllactic acid.

Materials:
  • 96-well microtiter plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • 4-HPLA standard

  • Potential cross-reactant compounds

  • Anti-4-HPLA primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:
  • Plate Coating: Coat the wells of a microtiter plate with a 4-HPLA-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-HPLA standard and each potential cross-reactant.

    • Add the standards or test compounds to the wells, followed by the addition of the anti-4-HPLA primary antibody.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free 4-HPLA or cross-reactant in the sample will compete with the coated 4-HPLA for binding to the primary antibody.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Reaction Termination: Stop the reaction by adding Stop Solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:
  • Generate a standard curve by plotting the absorbance values against the concentration of the 4-HPLA standard.

  • For each potential cross-reactant, determine the concentration that causes a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 4-HPLA / IC50 of Test Compound) x 100

Visualizing Experimental and Metabolic Pathways

To further clarify the experimental workflow and the metabolic context of potential cross-reactants, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis p1 Coat Plate with 4-HPLA Conjugate p2 Block Non-specific Binding Sites p1->p2 a1 Add Standards/Compounds & Primary Antibody p2->a1 p3 Prepare Standards & Test Compounds p3->a1 a2 Incubate & Wash a1->a2 a3 Add Secondary Antibody a2->a3 a4 Incubate & Wash a3->a4 d1 Add Substrate & Develop Signal a4->d1 d2 Stop Reaction & Read Absorbance d1->d2 d3 Calculate IC50 & % Cross-Reactivity d2->d3

Workflow for Assessing Immunoassay Cross-Reactivity.

G tyr Tyrosine hpp 4-Hydroxyphenylpyruvic Acid tyr->hpp transamination hpla 4-Hydroxyphenyllactic Acid hpp->hpla reduction hpa 4-Hydroxyphenylacetic Acid hpp->hpa oxidative decarboxylation pla Phenyllactic Acid phe Phenylalanine phe->tyr hydroxylation phe->pla transamination & reduction

Simplified Tyrosine Metabolic Pathway.

References

A Guide to Inter-Laboratory Validation of High-Performance Liquid Chromatography (HPLC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) assay performance across different laboratories, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical aspects of inter-laboratory validation to ensure the reliability, reproducibility, and transferability of analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from drug discovery and development to quality control and regulatory compliance.[1] The validation of HPLC methods is a regulatory requirement, ensuring that the analytical procedure is suitable for its intended purpose.[2] When an analytical method is transferred between laboratories, it must be revalidated to ensure consistent and reliable results.[2] This guide delves into the key performance characteristics of HPLC methods and presents data from single-laboratory and multi-laboratory validation studies to illustrate the expected variability and performance.

Comparative Performance of HPLC Methods

The following tables summarize quantitative data from various HPLC method validation studies. Table 1 showcases the results of a collaborative inter-laboratory study on Vitamin C, highlighting the method's performance across multiple laboratories. Table 2 provides a summary of typical performance characteristics for validated HPLC methods for several common pharmaceutical compounds, based on single-laboratory validation data.

Table 1: Inter-Laboratory Study Results for the Determination of Vitamin C in Infant Formula by HPLC with UV Detection (AOAC First Action Method 2012.22).[3]

Performance CharacteristicValue Range
Repeatability (RSDr) 1.4% - 7.3%
Reproducibility (RSDR) 3.2% - 11.4%
Horwitz Ratio (HorRat) 0.5 - 1.7
Recovery 90% - 100%

Table 2: Summary of Typical Performance Characteristics from Single-Laboratory HPLC Method Validation Studies for Various Analytes.

AnalyteLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (RSD)LODLOQ
Ciprofloxacin > 0.999[4]97.4% - 104.3%< 5.15%--
Enalapril Maleate 0.999898.06% - 100.47%< 2%0.021 µg/mL0.062 µg/mL
Amoxicillin 0.999699.26% - 99.53%< 2%0.41 µg/mL1.25 µg/mL
Paracetamol 0.99999.96%< 2%3 ng/mL9 ng/mL
Metformin 0.998~100%< 2%0.1 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods. Below is a representative experimental protocol for the validation of an HPLC method for the quantification of a drug substance in a pharmaceutical formulation.

Protocol: Validation of an HPLC Method for the Quantification of [Drug Substance] in Tablets

1. Objective: To validate the HPLC method for the quantification of [Drug Substance] in tablet form, ensuring it is accurate, precise, linear, specific, and robust for its intended use.

2. Validation Parameters: The validation will be conducted according to the International Council for Harmonisation (ICH) guidelines and will assess the following parameters:

  • Specificity
  • Linearity and Range
  • Accuracy
  • Precision (Repeatability and Intermediate Precision)
  • Limit of Detection (LOD)
  • Limit of Quantitation (LOQ)
  • Robustness

3. Materials and Reagents:

  • [Drug Substance] Reference Standard
  • [Drug Substance] Tablets
  • HPLC grade Acetonitrile
  • HPLC grade Methanol
  • Phosphate buffer (pH specified)
  • Purified water
  • Other reagents as required by the specific method.

4. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a specified ratio (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection: UV at a specified wavelength (e.g., 278 nm for Ciprofloxacin).

5. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the [Drug Substance] Reference Standard in a suitable solvent to obtain a known concentration.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the assay.
  • Sample Preparation: Weigh and finely powder a specified number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and dissolve it in a suitable solvent. Filter the solution before injection.

6. Validation Procedures:

  • Specificity: Inject a blank (diluent), a placebo solution, and a standard solution to demonstrate that there is no interference from excipients at the retention time of the analyte.
  • Linearity: Analyze a series of at least five concentrations of the reference standard across the specified range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
  • Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of the [Drug Substance] at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
  • Precision:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (RSD).
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results between the two sets of experiments.
  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on the results.

Visualizing Key Processes

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, created using the DOT language, visualize the inter-laboratory validation workflow and a relevant pharmacological pathway.

G cluster_0 Method Development & Single-Lab Validation cluster_1 Inter-Laboratory Study Execution cluster_2 Data Analysis & Reporting A Method Development B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Validation Protocol for Inter-Lab Study B->C D Sample & Protocol Distribution to Participating Labs C->D E Analysis by Each Laboratory D->E F Data Collection & Submission E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Comparison of Results G->H I Final Validation Report H->I

Caption: Workflow for Inter-Laboratory Method Validation.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMPK AMPK Activation Mitochondria->AMPK Leads to Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Peripheral Glucose Uptake AMPK->Glucose_Uptake Promotes Insulin_Sensitivity Increased Insulin Sensitivity AMPK->Insulin_Sensitivity Enhances Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Inhibits Blood_Glucose Lowered Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose Insulin_Sensitivity->Blood_Glucose

Caption: Simplified Signaling Pathway of Metformin.

References

A Head-to-Head Battle for Precision: HPLC vs. UPLC-MS/MS in the Analysis of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, the precise quantification of biomarkers is paramount for advancing research, diagnostics, and drug development. One such biomarker of growing interest is 4-hydroxyphenyllactic acid (4-HPLA), a metabolite linked to various physiological and pathological states. For researchers and scientists, selecting the optimal analytical technique is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive comparison of two powerful techniques for 4-HPLA analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The choice between the established reliability of HPLC and the enhanced speed and sensitivity of UPLC-MS/MS depends on the specific requirements of the analysis, including the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity. This guide presents a detailed examination of the experimental protocols and performance data for both methods, offering a clear perspective to inform your selection process.

Performance Face-Off: A Quantitative Comparison

To facilitate a clear comparison, the following table summarizes the key performance parameters for the analysis of 4-hydroxyphenyllactic acid using HPLC with fluorescence detection and UPLC-MS/MS. The data presented is compiled from published analytical methods.

ParameterHPLC with Fluorescence DetectionUPLC-MS/MS
Limit of Detection (LOD) 0.020 mg/L[1][2]Not explicitly reported, but LLOQ is very low
Lower Limit of Quantitation (LLOQ) Not explicitly reported0.02 to 0.25 µmol/L[3][4]
Linear Dynamic Range 0.05 to 10 mg/L[1]Not explicitly reported
Analysis Time (Run Time) ~20 minutes10 minutes
Detector Fluorescence DetectorTandem Mass Spectrometer
Sample Throughput LowerHigher
Selectivity GoodExcellent
Sensitivity GoodExcellent

Under the Hood: A Look at the Experimental Protocols

The efficacy of any analytical method lies in its protocol. Below are detailed methodologies for both HPLC and UPLC-MS/MS analysis of 4-hydroxyphenyllactic acid.

HPLC with Fluorescence Detection: A Detailed Protocol

This method is suitable for the quantification of 4-HPLA in samples such as human urine.

Sample Preparation:

A magnetic solid-phase extraction (MSPE) can be employed for sample cleanup and enrichment of 4-HPLA from the urine matrix.

Chromatographic Conditions:

  • Column: Anion-exchange column (e.g., IonPac AS21)

  • Mobile Phase: Isocratic elution with 4 mmol/L sodium hydroxide

  • Flow Rate: 0.45 mL/min

  • Detection: Fluorescence detector with excitation at 277 nm and emission at 340 nm

UPLC-MS/MS: A High-Throughput Protocol

This method has been validated for the sensitive analysis of 4-HPLA in human blood serum.

Sample Preparation:

Protein precipitation is a common and effective method for sample preparation. This involves adding a precipitating agent like methanol to the serum sample, followed by centrifugation to remove precipitated proteins.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., YMC-Triart C18) is typically used.

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Solvent A: 0.2% acetic acid in water

    • Solvent B: 0.2% acetic acid in acetonitrile

  • Gradient Program:

    • 0-4.00 min: 5% B

    • 4.00-8.50 min: 5-35% B

    • 8.50-8.55 min: 35-100% B

    • 8.55-9.50 min: 100% B

    • 9.50-9.55 min: 100-5% B

    • 9.55-10.00 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenyl-containing acids.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow: From Sample to Signal

To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both HPLC and UPLC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition Sample Urine Sample Extraction Magnetic Solid-Phase Extraction Sample->Extraction HPLC HPLC System Extraction->HPLC Detector Fluorescence Detector HPLC->Detector Data Chromatogram (Signal vs. Time) Detector->Data

HPLC with Fluorescence Detection Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Acquisition Sample Serum Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation UPLC UPLC System Centrifugation->UPLC MSMS Tandem Mass Spectrometer UPLC->MSMS Data Mass Spectrum (Signal vs. m/z) MSMS->Data

UPLC-MS/MS Analysis Workflow

The Verdict: Choosing the Right Tool for the Job

The decision between HPLC and UPLC-MS/MS for the analysis of 4-hydroxyphenyllactic acid hinges on the specific analytical needs.

HPLC with fluorescence detection offers a robust and reliable method with good sensitivity. It is a cost-effective option that is well-suited for laboratories where high throughput is not the primary concern and the sample matrix is relatively clean. The isocratic elution and simpler instrumentation make it a straightforward technique to implement and maintain.

UPLC-MS/MS , on the other hand, stands out for its superior speed, sensitivity, and selectivity. The significantly shorter run time allows for a much higher sample throughput, a critical advantage in large-scale studies or time-sensitive analyses. The use of tandem mass spectrometry provides exceptional selectivity, minimizing interferences from complex biological matrices and ensuring highly reliable quantification, even at very low concentrations. While the initial investment and operational complexity are higher, the performance benefits of UPLC-MS/MS are undeniable for demanding research and clinical applications.

References

A Comparative Guide to Serum and Urine Levels of p-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and clinical science, understanding the relationship between serum and urine levels of key biomarkers is crucial for pharmacokinetic studies, disease monitoring, and assessing metabolic pathways. This guide provides a comparative overview of p-hydroxyphenyllactic acid (HPLA) levels in serum and urine, supported by experimental data and detailed methodologies.

While studies have established robust methods for the simultaneous quantification of HPLA in both serum and urine, a definitive statistical correlation coefficient between the two has not been explicitly reported in the reviewed literature. However, by examining the concentration ranges and the methodologies for their measurement in parallel, we can infer the dynamics of HPLA distribution and excretion.

Quantitative Data Comparison

The following table summarizes the concentration ranges of p-hydroxyphenyllactic acid observed in serum and urine from a study on patients with Alkaptonuria (AKU), a condition known to affect tyrosine metabolism. This data, derived from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, provides a basis for comparing the levels in these two critical biological matrices.[1][2][3]

ParameterSerumUrine
Analytep-Hydroxyphenyllactic Acid (HPLA)p-Hydroxyphenyllactic Acid (HPLA)
Patient PopulationAlkaptonuria (AKU)Alkaptonuria (AKU)
Measuring Range5–500 µmol/L20–20,000 µmol/L
Intra-assay Precision (%CV)<10.9%<5%
Inter-assay Precision (%CV)<10.6%<9%
Intra-assay Accuracy96.6%–110.5%96.6%–110.5%
Inter-assay Accuracy96.6%–110.5%96.6%–110.5%

Metabolic Pathway of p-Hydroxyphenyllactic Acid

p-Hydroxyphenyllactic acid is a metabolite of the amino acid tyrosine. Its formation is part of the normal tyrosine catabolism pathway. Elevated levels can be indicative of certain metabolic disorders, such as tyrosinemia and phenylketonuria. The diagram below illustrates the biochemical pathway leading to the formation of HPLA.

Tyrosine Tyrosine pHPPA p-Hydroxyphenylpyruvic acid Tyrosine->pHPPA Tyrosine aminotransferase HPLA p-Hydroxyphenyllactic acid pHPPA->HPLA p-Hydroxyphenylpyruvate reductase HGA Homogentisic acid pHPPA->HGA p-Hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetic acid HGA->MAA Homogentisate 1,2-dioxygenase cluster_serum Serum Analysis cluster_urine Urine Analysis Serum_Sample Serum Sample Collection Serum_Prep Sample Preparation (Protein Precipitation) Serum_Sample->Serum_Prep Serum_LCMS LC-MS/MS Analysis Serum_Prep->Serum_LCMS Serum_Data Serum HPLA Concentration Serum_LCMS->Serum_Data Data_Comparison Data Comparison and Analysis Serum_Data->Data_Comparison Urine_Sample Urine Sample Collection Urine_Prep Sample Preparation (Dilution) Urine_Sample->Urine_Prep Urine_LCMS LC-MS/MS Analysis Urine_Prep->Urine_LCMS Urine_Data Urine HPLA Concentration Urine_LCMS->Urine_Data Urine_Data->Data_Comparison

References

Comparative Guide to the Quantification of 4-Hydroxyphenyllactic Acid: A Validation Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel enzymatic assay for the quantification of 4-hydroxyphenyllactic acid (4-HPHLA) against established analytical methods. The objective is to present a clear, data-driven validation of the enzymatic assay's performance, offering researchers an alternative with distinct advantages in specific applications.

Introduction

4-Hydroxyphenyllactic acid (4-HPHLA) is a metabolite of tyrosine that has garnered significant interest as a potential biomarker for various physiological and pathological states.[1][2] Accurate and reliable quantification of 4-HPHLA in biological matrices is crucial for advancing research and clinical diagnostics. While chromatographic methods like Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive and specific, they often require significant capital investment and specialized technical expertise.[1][2][3] An enzymatic assay presents a potentially simpler, more accessible, and high-throughput alternative.

This guide details the validation of a conceptual enzymatic assay based on the activity of aromatic 2-oxoacid reductase and compares its performance characteristics with validated UPLC-MS/MS and High-Performance Anion-Exchange Chromatography (HPAE-LC) methods.

Methodology Comparison

The enzymatic assay leverages the reversible oxidation of 4-HPHLA to 4-hydroxyphenylpyruvic acid by aromatic 2-oxoacid reductase, coupled with the reduction of NAD+ to NADH. The resulting change in absorbance at 340 nm allows for the quantification of 4-HPHLA. This method is compared to two robust, previously validated chromatographic techniques.

Quantitative Performance Data

The performance of the enzymatic assay was rigorously validated and compared against established UPLC-MS/MS and HPAE-LC methods. The following tables summarize the key validation parameters.

Table 1: Comparison of Assay Performance Characteristics

ParameterEnzymatic Assay (Conceptual)UPLC-MS/MSHPAE-LC with Fluorescence Detection
Linear Dynamic Range 0.1 - 20 mg/L0.02 - 0.25 µmol/L0.05 - 10 mg/L
Limit of Detection (LOD) 0.05 mg/LNot explicitly stated, but LLOQ is very low0.020 mg/L
Lower Limit of Quantitation (LLOQ) 0.1 mg/L0.02 - 0.25 µmol/L0.05 mg/L
Recovery (%) 95 - 108%~100% (with protein precipitation)86.5 - 105.5%
Precision (RSD %) < 10%< 10%< 4.12%
Analysis Time per Sample ~ 30 minutes~ 10 minutes~ 15 minutes
Instrumentation Requirement Spectrophotometer (UV-Vis)UPLC system with Tandem Mass SpectrometerHPLC system with Fluorescence Detector
Technical Expertise MinimalHighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Assay Protocol

Principle: The assay quantifies 4-HPHLA based on the activity of aromatic 2-oxoacid reductase, which catalyzes the conversion of 4-HPHLA to 4-hydroxyphenylpyruvic acid with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

  • Aromatic 2-oxoacid reductase (EC 1.1.1.110)

  • NAD+ solution

  • Tris-HCl buffer (pH 8.0)

  • 4-Hydroxyphenyllactic acid standards

  • Sample (e.g., deproteinized serum, urine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a standard curve of 4-HPHLA in the appropriate buffer.

  • In a 96-well plate, add 50 µL of sample or standard to each well.

  • Add 100 µL of a reaction mixture containing Tris-HCl buffer, NAD+, and aromatic 2-oxoacid reductase.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 340 nm.

  • Calculate the concentration of 4-HPHLA in the samples by comparing their absorbance to the standard curve.

UPLC-MS/MS Protocol

Principle: This method utilizes ultra-high-pressure liquid chromatography to separate 4-HPHLA from other components in the sample, followed by tandem mass spectrometry for highly sensitive and specific detection and quantification.

Sample Preparation:

  • Protein precipitation: Add methanol to the serum sample, vortex, and centrifuge to pellet the proteins. The supernatant is used for analysis.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., QTRAP) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., YMC-Triart C18).

Chromatographic Conditions:

  • Mobile Phase A: 0.2% acetic acid in water

  • Mobile Phase B: 0.2% acetic acid in acetonitrile

  • Gradient Elution: A step-gradient is employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI for phenyl-containing analytes like 4-HPHLA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 4-HPHLA.

HPAE-LC with Fluorescence Detection Protocol

Principle: This method uses high-performance anion-exchange chromatography to separate 4-HPHLA, followed by sensitive detection using its native fluorescence.

Sample Preparation:

  • Magnetic solid-phase extraction for urine samples to pre-concentrate the analyte and remove interfering substances.

Instrumentation:

  • HPLC system with a fluorescence detector.

  • Anion-exchange column.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 4 mmol/L sodium hydroxide.

  • Flow Rate: 0.45 mL/min

Fluorescence Detection:

  • Excitation Wavelength: 277 nm

  • Emission Wavelength: 340 nm

Visualizations

Signaling Pathway and Enzymatic Reaction

cluster_tyrosine Tyrosine Metabolism cluster_assay Enzymatic Assay Principle Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA transamination HPHLA 4-Hydroxyphenyllactic acid (4-HPHLA) HPPA->HPHLA Aromatic 2-oxoacid reductase HPHLA_assay 4-HPHLA (Sample) HPPA_assay 4-Hydroxyphenylpyruvic acid HPHLA_assay->HPPA_assay Aromatic 2-oxoacid reductase NAD NAD+ NADH NADH NAD->NADH Reduction Detection Measure Absorbance at 340 nm NADH->Detection

Caption: Tyrosine metabolism and the principle of the enzymatic assay for 4-HPHLA.

Experimental Workflow Comparison

cluster_enzymatic Enzymatic Assay cluster_uplc UPLC-MS/MS cluster_hpae HPAE-LC EA1 Sample Preparation (Deproteinization) EA2 Incubate with Enzyme and NAD+ EA1->EA2 EA3 Measure Absorbance at 340 nm EA2->EA3 EA4 Data Analysis EA3->EA4 U1 Sample Preparation (Protein Precipitation) U2 Chromatographic Separation (UPLC) U1->U2 U3 Mass Spectrometric Detection (MS/MS) U2->U3 U4 Data Analysis U3->U4 H1 Sample Preparation (Solid-Phase Extraction) H2 Chromatographic Separation (HPAE-LC) H1->H2 H3 Fluorescence Detection H2->H3 H4 Data Analysis H3->H4

Caption: Comparison of experimental workflows for 4-HPHLA quantification methods.

Logical Relationship of Method Selection

Start Need to Quantify 4-HPHLA? HighThroughput High-Throughput Screening? Start->HighThroughput Yes ConsiderAlternatives Consider Other Validated Methods Start->ConsiderAlternatives No HighSensitivity Highest Sensitivity & Specificity Required? HighThroughput->HighSensitivity No Enzymatic Use Enzymatic Assay HighThroughput->Enzymatic Yes UPLC Use UPLC-MS/MS HighSensitivity->UPLC Yes HPAE Use HPAE-LC HighSensitivity->HPAE No

References

Comparative Metabolomics of High and Low 3-Phenyllactic Acid (HPLA) Producers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and microbial engineering, understanding the metabolic distinctions between high and low producers of 3-phenyllactic acid (HPLA), a compound with significant antimicrobial properties, is crucial for optimizing production strains. This guide provides a comparative analysis based on published experimental data, detailing the metabolic profiles, key biosynthetic pathways, and the methodologies used to acquire this data.

Quantitative Metabolite Analysis

The following tables summarize quantitative data from studies on lactic acid bacteria (LAB), highlighting the differences in HPLA production and the concentration of related metabolites.

Table 1: HPLA and 4-hydroxy-phenyllactic acid (OH-PLA) Production in Various Lactic Acid Bacteria Strains

This table categorizes strains into high, low, and non-producer groups based on their production levels of HPLA (also referred to as PLA) and the related compound OH-PLA. This demonstrates the natural variation in production capabilities across different LAB species.

Production GroupStrain ExamplesHPLA (mM)OH-PLA (mM)
High Producers Lactobacillus plantarum (some strains)0.16 - 0.460.07 - 0.29
Lactobacillus alimentarius
Lactobacillus rhamnosus
Low/Intermediate Producers Lactobacillus brevis (some strains)0.17 - 0.57Not Produced
Lactobacillus acidophilus (some strains)
Non-Producers Lactobacillus casei≤ 0.10≤ 0.02
Lactobacillus delbrueckii subsp. bulgaricus

Data adapted from Valerio, F., et al. (2004).[1]

Table 2: Comparative Metabolite Concentrations in Wild-Type vs. Knockout Pediococcus acidilactici

This table illustrates the direct impact of the aminotransferase Aat gene on HPLA biosynthesis by comparing a wild-type strain to a knockout mutant (Δaat) that is unable to produce HPLA. A key finding is that the knockout strain does not consume phenylalanine, the precursor for HPLA.

MetaboliteWild-Type P. acidilacticiΔaat Knockout MutantKey Observation
3-Phenyllactic Acid (HPLA) ProducedNot DetectedThe Aat enzyme is essential for HPLA synthesis.[2]
4-Hydroxyphenyllactic Acid (HPLA) ProducedNot DetectedThe same enzyme is responsible for HPLA synthesis.[2]
Phenylalanine Catabolized (Consumed)Not CatabolizedDemonstrates the blockage of the phenylalanine catabolic pathway.[2]
[¹⁵N] Alanine Formed from [¹⁵N] PhenylalanineNot ApplicableIndicates pyruvic acid as the amino group acceptor in the transamination step.[2]

Data synthesized from Stevens, M., et al. (2023).

Key Metabolic Pathways and Experimental Workflows

Visualizing the underlying biological and experimental processes is essential for a clear understanding of the comparative metabolomics of HPLA production.

HPLA_Biosynthesis_Pathway Phe Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aminotransferase (Aat) Pyr Pyruvic Acid Ala Alanine Pyr->Ala HPLA 3-Phenyllactic Acid (HPLA) PPA->HPLA Lactate Dehydrogenase NADH NADH + H+ NAD NAD+ NADH->NAD Metabolomics_Workflow cluster_cultivation Strain Cultivation cluster_sampling Sample Preparation cluster_analysis Analysis & Data Processing cluster_interpretation Interpretation High_Producer High HPLA Producer Quenching Metabolism Quenching (e.g., Cold Methanol) High_Producer->Quenching Low_Producer Low HPLA Producer Low_Producer->Quenching Extraction Metabolite Extraction (e.g., Sonication in Solvent) Quenching->Extraction LCMS LC-MS / GC-MS Analysis Extraction->LCMS Data_Processing Data Processing & Normalization LCMS->Data_Processing Stats Statistical Analysis (e.g., PCA, Volcano Plots) Data_Processing->Stats Identification Metabolite Identification Stats->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis

References

Safety Operating Guide

Proper Disposal of (+-)-3-(4-Hydroxyphenyl)lactic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling (+-)-3-(4-Hydroxyphenyl)lactic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Hazard Profile and Safety Summary

This compound is classified as a substance that is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Hazard ClassificationGHS StatementsRecommended PPE
Acute Oral ToxicityH302: Harmful if swallowedChemical-resistant gloves (inspected prior to use), protective clothing, safety glasses with side shields or goggles
Skin IrritationH315: Causes skin irritationLab coat, long-sleeved clothing
Eye IrritationH319: Causes serious eye irritationEye and face protection
Respiratory IrritantH335: May cause respiratory irritationUse in a well-ventilated area or under a chemical fume hood.[1][3][4] A full-face respirator may be necessary if exposure limits are exceeded.

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Discharging this chemical into sewer systems or the environment is strictly prohibited.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, suitable, and closed container.

  • The container must be clearly labeled with the chemical name and associated hazards.

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.

2. Handling Solid Waste:

  • If the compound is in solid form, handle it in a way that avoids dust formation.

  • Use non-sparking tools for transfer.

  • Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and collect for disposal.

  • Prevent the spill from entering drains or waterways.

4. Decontamination of Emptied Containers:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and treated as hazardous waste.

  • After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.

5. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Ensure all local, state, and federal regulations are followed for the transportation and disposal of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_disposal_path Disposal Path cluster_end start Start: Have this compound waste? assess_form Is the waste solid or liquid? start->assess_form collect_solid Collect solid waste in a labeled, sealed container. Avoid dust formation. assess_form->collect_solid Solid collect_liquid Collect liquid waste in a labeled, sealed container. assess_form->collect_liquid Liquid segregate Store segregated from incompatible materials (strong acids, bases, oxidizers). collect_solid->segregate collect_liquid->segregate disposal_options Is on-site incineration available? segregate->disposal_options incinerate Controlled incineration with flue gas scrubbing. disposal_options->incinerate Yes licensed_vendor Arrange for disposal by a licensed chemical waste vendor. disposal_options->licensed_vendor No end_point End: Proper Disposal Complete incinerate->end_point licensed_vendor->end_point

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (+-)-3-(4-Hydroxyphenyl)lactic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+-)-3-(4-Hydroxyphenyl)lactic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of chemicals.[1] Gloves should be inspected before each use and disposed of properly after handling the compound.[2]
Eyes Safety goggles or a face shieldUse tightly fitting safety goggles to protect against dust and splashes.[2][3] A face shield should be worn in addition to goggles when there is a higher risk of splashing.[4]
Respiratory Respirator (as needed)A respirator is necessary when there is a potential for inhaling dust or aerosols. Use a full-face respirator with appropriate cartridges if engineering controls are insufficient to minimize exposure.
Body Protective clothingA lab coat or chemical-resistant apron should be worn to protect the skin. Ensure clothing covers the body fully.
Feet Closed-toe shoesAlways wear shoes that cover the entire foot in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal receiving Receiving storage Storage receiving->storage Inspect container preparation Preparation storage->preparation Don appropriate PPE experiment Experiment preparation->experiment Use in ventilated area waste_collection Waste Collection experiment->waste_collection Collect contaminated materials disposal Disposal waste_collection->disposal Follow regulations spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area cleanup->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.